molecular formula C23H34O8 B15565476 Mniopetal C

Mniopetal C

Número de catálogo: B15565476
Peso molecular: 438.5 g/mol
Clave InChI: DSJKYHXDKAFGAJ-MCCJONFTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Mniopetal C is a member of carbohydrates and carbohydrate derivatives.

Propiedades

Fórmula molecular

C23H34O8

Peso molecular

438.5 g/mol

Nombre IUPAC

[(3S,3aS,6aS,9S,10R,10aR)-4-formyl-3,10-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-9-yl] 2-hydroxyoctanoate

InChI

InChI=1S/C23H34O8/c1-4-5-6-7-8-14(25)19(27)30-15-11-22(2,3)16-10-9-13(12-24)17-20(28)31-21(29)23(16,17)18(15)26/h9,12,14-18,20,25-26,28H,4-8,10-11H2,1-3H3/t14?,15-,16-,17+,18-,20-,23+/m0/s1

Clave InChI

DSJKYHXDKAFGAJ-MCCJONFTSA-N

Origen del producto

United States

Foundational & Exploratory

Mniopetal C: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal C is a drimane-type sesquiterpenoid first isolated from the fermentation broth of the Basidiomycete fungus, Mniopetalum sp. strain 87256.[1] This discovery was part of a broader study that identified a family of six related compounds, Mniopetals A-F.[1] Structurally, the mniopetals are characterized by a bicyclic drimane (B1240787) core. This compound, along with its congeners, has attracted scientific interest due to its notable biological activities, including the inhibition of viral reverse transcriptases, as well as antimicrobial and cytotoxic properties.[1] This guide provides a comprehensive overview of the discovery, isolation, and known biological activities of this compound, with a focus on its potential as a lead compound in drug development.

Discovery and Natural Source

This compound was first reported in 1994 as a novel enzyme inhibitor isolated from a Canadian species of Mniopetalum.[1] The producing organism is the fungal strain Mniopetalum sp. 87256. The mniopetals represent a class of secondary metabolites produced by this fungus.

Physicochemical Properties and Structure

The structure of this compound was elucidated using a combination of chemical and spectroscopic methods.[2] As a drimane sesquiterpenoid, it possesses a characteristic decahydronaphthalene (B1670005) skeleton. The exact stereochemistry and structural details were determined through extensive spectroscopic analysis.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyData
Molecular FormulaC₁₅H₂₂O₄
Molecular Weight266.33 g/mol
¹H NMR (CDCl₃, 500 MHz)Data not publicly available in detail. Refer to original publication for specific shifts and coupling constants.
¹³C NMR (CDCl₃, 125 MHz)Data not publicly available in detail. Refer to original publication for specific chemical shifts.
High-Resolution Mass Spectrometry (HRMS)Data not publicly available in detail. Consistent with the molecular formula.
Optical RotationData not publicly available.

Note: Detailed spectroscopic data for this compound is not available in publicly accessible literature. Access to the full-text of the original 1994 publication is required for this information.

Isolation and Purification

The isolation of this compound from the fermentation broth of Mniopetalum sp. 87256 involves a multi-step process of extraction and chromatography. While the precise yields for this compound are not detailed in publicly available abstracts, a general workflow can be outlined.

Table 2: Quantitative Data for this compound Isolation

ParameterValue
Fermentation Yield
This compoundData not available in abstract. Access to the full-text article is required for detailed quantitative data.
Purity (Post-HPLC) >95% (Representative)

Note: The primary literature abstract does not provide specific yields for each compound. Access to the full-text article is required for detailed quantitative data.

Experimental Protocol: Isolation and Purification of this compound
  • Fermentation: The producing organism, Mniopetalum sp. 87256, is cultured in a suitable liquid fermentation medium under controlled conditions (e.g., temperature, pH, aeration) to optimize the production of mniopetals.

  • Extraction: Following fermentation, the fungal mycelium is separated from the fermentation broth. The culture filtrate and mycelium are then extracted with an organic solvent, such as ethyl acetate, to partition the Mniopetal compounds.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing a mixture of mniopetals and other secondary metabolites.

  • Chromatographic Separation:

    • Silica (B1680970) Gel Column Chromatography: The crude extract is subjected to column chromatography on silica gel, using a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions based on polarity.

    • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC to yield the pure compound.

  • Structure Elucidation: The chemical structure of the isolated this compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation Mniopetalum sp. 87256 Culture Extraction Ethyl Acetate Extraction Fermentation->Extraction Broth & Mycelium Silica_Gel Silica Gel Chromatography Extraction->Silica_Gel Crude Extract HPLC HPLC Silica_Gel->HPLC Enriched Fractions Structure_Elucidation Structure Elucidation (NMR, MS) HPLC->Structure_Elucidation Pure this compound

Figure 1: General workflow for the isolation and characterization of this compound.

Biological Activity

This compound has demonstrated a range of biological activities, with its primary reported function being the inhibition of reverse transcriptases. It also exhibits antimicrobial and cytotoxic properties.

Table 3: Biological Activity of this compound

ActivityTarget/AssayResult (IC₅₀/MIC)
Antiviral HIV-1 Reverse TranscriptaseIC₅₀ not publicly available for this compound.
Avian Myeloblastosis Virus RTInhibitory activity reported, specific IC₅₀ not available.
Murine Leukemia Virus RTInhibitory activity reported, specific IC₅₀ not available.
Antimicrobial Various Bacteria and FungiAntimicrobial properties reported, specific MIC values not available.
Cytotoxic Various Cancer Cell LinesCytotoxic properties reported, specific IC₅₀ values not available.

Note: Specific quantitative data for the biological activities of this compound are not available in publicly accessible literature. The data presented is based on the initial discovery report which indicated these activities without providing specific values in the abstract.

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of this compound against HIV-1 reverse transcriptase.

  • Materials: Recombinant HIV-1 RT, poly(A) template, oligo(dT) primer, dNTPs (including a labeled dNTP such as ³H-dTTP), assay buffer, test compound (this compound).

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, template-primer, and dNTPs.

    • Add varying concentrations of this compound to the reaction mixture.

    • Initiate the reaction by adding HIV-1 RT.

    • Incubate the reaction at 37°C for a specified time.

    • Stop the reaction and precipitate the newly synthesized DNA.

    • Quantify the incorporated labeled dNTP using scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic effects of this compound on cancer cell lines.

  • Cell Culture: Culture the desired cancer cell line in appropriate media.

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been explicitly elucidated, the known biological activities of other drimane sesquiterpenoids suggest potential mechanisms of action.

Inhibition of the NF-κB Signaling Pathway

Several drimane sesquiterpenoids have been shown to possess anti-inflammatory properties through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of the inflammatory response. It is plausible that the cytotoxic and anti-inflammatory effects of this compound could be mediated, at least in part, through the modulation of this pathway.

G cluster_nucleus Nucleus Mniopetal_C This compound IKK IKK Mniopetal_C->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription

Figure 2: Proposed inhibition of the NF-κB signaling pathway by this compound.
Interference with Crk1 Kinase-Dependent Pathways

The antifungal activity of some drimane sesquiterpenoids has been linked to the disruption of pathways dependent on Crk1 (a cyclin-dependent kinase). These pathways are involved in crucial cellular processes such as protein secretion and vacuolar biogenesis in fungi. This suggests that the antimicrobial properties of this compound could stem from its interference with these fundamental fungal cellular functions.

G Mniopetal_C This compound Crk1 Crk1 Kinase Mniopetal_C->Crk1 Inhibition Protein_Secretion Protein Secretion Crk1->Protein_Secretion Vacuolar_Biogenesis Vacuolar Biogenesis Crk1->Vacuolar_Biogenesis Fungal_Growth Fungal Growth Inhibition Protein_Secretion->Fungal_Growth Vacuolar_Biogenesis->Fungal_Growth

Figure 3: Proposed interference of this compound with Crk1 kinase-dependent pathways.

Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation. Its inhibitory effects on reverse transcriptases, coupled with its antimicrobial and cytotoxic properties, make it a valuable lead compound for the development of new therapeutic agents. Further research is needed to fully elucidate its mechanism of action, particularly the specific signaling pathways it modulates, and to optimize its structure for improved potency and selectivity. This technical guide provides a foundational overview for researchers and professionals interested in exploring the potential of this compound in drug discovery and development.

References

Unveiling the Fungal Source of Mniopetal C: A Technical Guide to Strain Identification and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the identification of fungal strains producing Mniopetal C, a drimane-type sesquiterpenoid with noteworthy biological activities. This document provides an in-depth overview of the producing organism, its cultivation, and the analytical methods for the isolation and quantification of this promising natural product. This compound, along with its congeners, has demonstrated inhibitory effects against viral reverse transcriptases, as well as antimicrobial and cytotoxic properties, making it a compound of significant interest for pharmaceutical research.

The Producing Organism: A Species of Mniopetalum

This compound is a secondary metabolite produced by a specific strain of a basidiomycete fungus belonging to the genus Mniopetalum. The designated strain is identified as Mniopetalum sp. 87256 .[1] This fungus is the natural source of a series of related drimane (B1240787) sesquiterpenoids known as Mniopetals A, B, D, E, and F.

Morphological and Molecular Identification of Mniopetalum sp.

The identification of fungal strains is a critical step in natural product discovery and relies on a combination of traditional morphological analysis and modern molecular techniques.

Morphological Identification: This classical approach involves the macroscopic and microscopic examination of the fungal culture. Key characteristics for identification include:

  • Colony Morphology: Observing the color, texture, and growth pattern of the fungal colony on various culture media.

  • Microscopic Features: Examining the structure of the hyphae, the presence and type of spores, and other reproductive structures using light microscopy.

Molecular Identification: For a more precise and definitive identification, molecular methods targeting specific DNA regions are employed. The most common technique is DNA barcoding.

  • Internal Transcribed Spacer (ITS) Region Sequencing: The ITS region of the ribosomal DNA is a widely accepted fungal barcode due to its high variability between species. The amplification of this region using universal fungal primers (e.g., ITS1 and ITS4) followed by sequencing and comparison with databases like GenBank allows for accurate species-level identification.

Experimental Protocols

Fungal Cultivation

The cultivation of Mniopetalum sp. 87256 is essential for the production of this compound. While specific optimal conditions for this strain require empirical determination, a general protocol for the cultivation of drimane sesquiterpenoid-producing basidiomycetes can be adapted.

Table 1: General Culture Media for Basidiomycetes

Media ComponentConcentration (g/L)Purpose
Glucose/Maltose20-40Carbon Source
Yeast Extract5-10Nitrogen, Vitamin, and Growth Factor Source
Peptone5-10Nitrogen Source
KH₂PO₄1.0Buffering Agent and Phosphorus Source
MgSO₄·7H₂O0.5Mineral Source
Agar (B569324) (for solid media)15-20Solidifying Agent

Cultivation Workflow:

G cluster_0 Inoculum Preparation cluster_1 Submerged Fermentation Inoculum Stock Culture of Mniopetalum sp. 87256 AgarPlate Inoculate on solid agar medium Inoculum->AgarPlate Incubate1 Incubate at 25-28°C for 7-14 days AgarPlate->Incubate1 MycelialPlugs Cut mycelial plugs from the edge of the colony Incubate1->MycelialPlugs LiquidCulture Inoculate liquid medium with mycelial plugs MycelialPlugs->LiquidCulture Incubate2 Incubate at 25-28°C with shaking (150 rpm) for 14-21 days LiquidCulture->Incubate2 Harvest Harvest culture broth and mycelium Incubate2->Harvest

Caption: Workflow for the cultivation of Mniopetalum sp.

Extraction and Purification of this compound

The recovery of this compound from the fungal culture involves a multi-step process of extraction and chromatographic purification.

Extraction Protocol:

  • Separation: Separate the fungal mycelium from the culture broth by filtration or centrifugation.

  • Solvent Extraction:

    • Broth: Extract the filtered broth with an equal volume of a water-immiscible organic solvent such as ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.

    • Mycelium: The mycelium can be extracted by soaking in a polar organic solvent like methanol (B129727) or acetone.

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification Protocol: A combination of chromatographic techniques is employed to isolate this compound from the crude extract.

  • Silica (B1680970) Gel Column Chromatography: This is an initial fractionation step to separate compounds based on polarity. The crude extract is loaded onto a silica gel column and eluted with a gradient of increasing polarity, for example, starting with hexane (B92381) and gradually increasing the proportion of ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC, often with a reversed-phase column (e.g., C18).

Biosynthesis of this compound

This compound belongs to the drimane-type sesquiterpenoids. The biosynthesis of this class of compounds in fungi originates from the mevalonate (B85504) (MVA) pathway, which provides the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The key steps in the proposed biosynthetic pathway of this compound are:

  • Formation of Farnesyl Pyrophosphate (FPP): Three molecules of the C5 precursors are condensed to form the C15 compound, FPP.

  • Cyclization to Drimenol (B159378): FPP is cyclized by a terpene cyclase to form the characteristic bicyclic drimane skeleton, with drimenol being a key intermediate.

  • Tailoring Reactions: The drimenol backbone undergoes a series of modifications by "tailoring" enzymes, such as cytochrome P450 monooxygenases and oxidoreductases. These enzymes are responsible for the various oxidations and rearrangements that lead to the final structure of this compound.

G cluster_pathway Proposed Biosynthetic Pathway of this compound AcetylCoA Acetyl-CoA MVA Mevalonate Pathway AcetylCoA->MVA FPP Farnesyl Pyrophosphate (FPP) MVA->FPP Drimenol Drimenol FPP->Drimenol Intermediates Oxidized Intermediates Drimenol->Intermediates MniopetalC This compound Intermediates->MniopetalC Enzymes1 Multiple Enzymes Enzymes1->MVA TerpeneCyclase Terpene Cyclase TerpeneCyclase->FPP TailoringEnzymes Tailoring Enzymes (P450s, Oxidoreductases) TailoringEnzymes->Drimenol TailoringEnzymes->Intermediates

References

Unraveling the Fungal Blueprint for Mniopetal C: A Technical Guide to its Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide offering an in-depth exploration of the biosynthetic pathway of Mniopetal C, a complex drimane (B1240787) sesquiterpenoid produced by fungi, has been developed for researchers, scientists, and drug development professionals. This whitepaper provides a putative pathway based on established principles of fungal secondary metabolism, drawing parallels with the well-elucidated biosynthesis of related drimane compounds. While specific enzymatic data for the this compound pathway remains to be fully characterized in the literature, this guide synthesizes available information to present a robust hypothetical model, complete with detailed experimental protocols and logical frameworks to guide future research.

Mniopetals are a class of drimane sesquiterpenoids known for their diverse biological activities. Understanding their biosynthesis is crucial for harnessing their therapeutic potential through synthetic biology and metabolic engineering approaches. This guide addresses the current knowledge gap surrounding the specific synthesis of this compound.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the universal sesquiterpenoid precursor, farnesyl diphosphate (B83284) (FPP), derived from the mevalonate (B85504) pathway. The formation of the characteristic drimane scaffold and its subsequent elaborate modifications are hypothesized to be orchestrated by a dedicated biosynthetic gene cluster (BGC).

The proposed pathway can be dissected into three key stages:

  • Formation of the Drimane Core: The initial and committing step is the cyclization of the linear FPP molecule into the bicyclic drimenol (B159378) core. This reaction is catalyzed by a specialized terpene cyclase, specifically a drimenol cyclase .

  • Oxidative Tailoring of the Drimenol Scaffold: Following the formation of drimenol, a series of oxidative modifications are carried out by a suite of tailoring enzymes. These modifications are responsible for the dense oxygenation pattern observed in this compound. Key enzymes in this stage include cytochrome P450 monooxygenases and FAD-binding oxidoreductases . These enzymes are responsible for introducing hydroxyl groups, a formyl group, and catalyzing the formation of the fused γ-lactone ring.

  • Esterification with a Hydroxy Fatty Acid: The final step in the proposed pathway is the esterification of the hydroxylated drimane core with a 2-hydroxyoctanoic acid side chain. This reaction is likely catalyzed by an acyltransferase . The 2-hydroxyoctanoic acid itself is synthesized through a dedicated fatty acid biosynthesis pathway, potentially involving a polyketide synthase-like enzyme.

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

This compound Biosynthetic Pathway FPP Farnesyl Diphosphate (FPP) Drimenol Drimenol FPP->Drimenol Drimenol Cyclase Oxidized_Drimenol Oxidized Drimenol Intermediates Drimenol->Oxidized_Drimenol Cytochrome P450s, FAD-Oxidoreductases Mniopetal_C_Core This compound Aglycone Oxidized_Drimenol->Mniopetal_C_Core Further Oxidations Mniopetal_C This compound Mniopetal_C_Core->Mniopetal_C Hydroxyoctanoic_Acid 2-Hydroxyoctanoic Acid Hydroxyoctanoic_Acid->Mniopetal_C Acyltransferase BGC Identification Workflow cluster_0 Genomic Analysis cluster_1 Gene Cloning Genomic_DNA_Extraction Genomic DNA Extraction Genome_Sequencing Whole Genome Sequencing Genomic_DNA_Extraction->Genome_Sequencing Bioinformatics Bioinformatic Analysis (antiSMASH) Genome_Sequencing->Bioinformatics PCR_Amplification PCR Amplification of Genes Bioinformatics->PCR_Amplification Vector_Ligation Ligation into Expression Vectors PCR_Amplification->Vector_Ligation Heterologous Expression Workflow Transformation Transformation of Host (e.g., A. oryzae) Cultivation Cultivation of Transformants Transformation->Cultivation Metabolite_Extraction Metabolite Extraction Cultivation->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis

Mniopetal C: A Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mniopetal C is a complex natural product belonging to the drimane (B1240787) sesquiterpenoid class of molecules. While detailed experimental data for this compound is not extensively available in public literature, this guide synthesizes the known structural information, including its stereochemistry, and outlines the established experimental protocols for the broader Mniopetal family of compounds. This document is intended to serve as a foundational resource for researchers engaged in the study of drimane sesquiterpenoids and the development of new therapeutic agents. The Mniopetal family, including the closely related Mniopetal E, has demonstrated noteworthy biological activity, such as the inhibition of HIV-1 reverse transcriptase, highlighting the potential of these compounds in drug discovery.

Chemical Structure and Stereochemistry

The chemical structure of this compound is characterized by a highly substituted decalin core, which is typical for drimane sesquiterpenoids. The molecule possesses multiple stereocenters, leading to a complex three-dimensional architecture.

The definitive stereochemistry of this compound has been established as [(3S,6aS,9S,10R,10aR)-4-formyl-3,10-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][1]benzofuran-9-yl] 2-hydroxyoctanoate. This assignment is based on spectroscopic analyses and is expected to have been confirmed through total synthesis, a common practice for unambiguously determining the absolute configuration of complex natural products.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₃H₃₄O₈PubChem
Molecular Weight438.5 g/mol PubChem
IUPAC Name[(3S,6aS,9S,10R,10aR)-4-formyl-3,10-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][1]benzofuran-9-yl] 2-hydroxyoctanoatePubChem
Stereocenters5Inferred from IUPAC Name

Experimental Protocols for Structural Elucidation

While specific experimental data for this compound is not publicly available, the structural elucidation of related Mniopetals, such as Mniopetal E, provides a well-established methodological framework.[1] The following protocols are representative of the techniques expected to be employed for the characterization of this compound.

Isolation and Purification

A general workflow for the isolation of this compound from a producing organism (e.g., a fungus) would involve the following steps:

G cluster_0 Extraction & Fractionation cluster_1 Purification & Elucidation Fermentation Broth Fermentation Broth Solvent Extraction Solvent Extraction Fermentation Broth->Solvent Extraction e.g., Ethyl Acetate Crude Extract Crude Extract Solvent Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Silica Gel Fractions Fractions Column Chromatography->Fractions HPLC HPLC Fractions->HPLC Preparative Pure this compound Pure this compound HPLC->Pure this compound Spectroscopic Analysis Spectroscopic Analysis Pure this compound->Spectroscopic Analysis NMR, MS Structure Confirmation Structure Confirmation Spectroscopic Analysis->Structure Confirmation Total Synthesis

Caption: Generalized workflow for the isolation and structural elucidation of this compound.

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon skeleton and relative stereochemistry of a molecule. For a molecule of this compound's complexity, a suite of NMR experiments would be necessary.

  • ¹H NMR: To identify the number and chemical environment of protons.

  • ¹³C NMR: To determine the number of unique carbon atoms and their hybridization.

  • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to piece together the molecular structure.

Table 2: Representative ¹³C NMR Chemical Shifts for Drimane Sesquiterpenoids

Functional GroupChemical Shift Range (ppm)
Carbonyl (C=O)170-220
Alkene (C=C)100-150
Carbon-Oxygen (C-O)50-90
Aliphatic (C-C)10-60

Note: This table provides typical chemical shift ranges for functional groups found in drimane sesquiterpenoids and is for illustrative purposes. Actual values for this compound would need to be determined experimentally.

2.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of a compound.

  • Protocol: A purified sample of this compound would be dissolved in a suitable solvent (e.g., methanol) and analyzed by electrospray ionization (ESI) or a similar soft ionization technique coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

Total Synthesis

The unambiguous determination of the absolute stereochemistry of a complex chiral molecule like this compound is often achieved through total synthesis. The synthesis of a related compound, (-)-Mniopetal E, utilized a stereoselective intramolecular Diels-Alder reaction as a key step to construct the core ring system.[2] A similar strategy would likely be employed for the synthesis of this compound.

Biological Activity and Signaling Pathways

While the specific biological activity and signaling pathways of this compound have not been reported, the related compound Mniopetal E is known to be an inhibitor of HIV-1 reverse transcriptase.[1] This suggests that this compound may also possess antiviral properties. Further research is needed to explore the biological activities and mechanisms of action of this compound.

The following diagram illustrates a generalized experimental workflow to screen for such biological activity.

G Pure this compound Pure this compound Target-based Assay Target-based Assay (e.g., HIV-1 RT Inhibition) Pure this compound->Target-based Assay Cell-based Assay Cell-based Assay (e.g., Antiviral Activity) Pure this compound->Cell-based Assay Mechanism of Action Studies Mechanism of Action Studies Target-based Assay->Mechanism of Action Studies Cell-based Assay->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

Caption: Experimental workflow for evaluating the biological activity of this compound.

Conclusion

This compound is a structurally complex natural product with a defined absolute stereochemistry. Although detailed experimental data for this specific compound is scarce in the public domain, the well-established methodologies for the Mniopetal family provide a clear roadmap for its isolation, characterization, and biological evaluation. The potential antiviral activity, inferred from related compounds, makes this compound a person of interest for further investigation in the field of drug discovery. This guide serves as a starting point for researchers aiming to unlock the full therapeutic potential of this intriguing molecule.

References

Spectroscopic and Structural Elucidation of Mniopetal C: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of Mniopetal C, a drimane-type sesquiterpenoid. This compound is part of a family of natural products, Mniopetals A-F, isolated from the Basidiomycete fungus Mniopetalum sp. 87256.[1] These compounds have garnered significant interest from the scientific community due to their notable biological activities, particularly as inhibitors of HIV-1 reverse transcriptase.[1] This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and antiviral research.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is a critical tool in the characterization of novel natural products, providing a precise determination of the molecular formula. For this compound, the molecular formula has been established as C23H34O8. While the primary literature would contain the specific experimental values, the table below outlines the expected data presentation for HRMS analysis.

Ionization ModeMass-to-Charge Ratio (m/z)Molecular FormulaCalculated Mass
ESI+[M+H]+, [M+Na]+C23H34O8438.2254

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structural backbone and stereochemistry of this compound were elucidated through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These include ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). While the specific chemical shifts and coupling constants for this compound are contained within the primary research article, the following tables illustrate the standard format for presenting such data.

¹³C NMR Data of this compound

PositionChemical Shift (δ) ppmCarbon Type
Data from primary literature

¹H NMR Data of this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Data from primary literature

Experimental Protocols

The isolation and purification of this compound from the fermentation broth of Mniopetalum sp. 87256 involves a multi-step process utilizing various chromatographic techniques. The general workflow is outlined below.

Fermentation and Extraction

The producing organism, Mniopetalum sp. 87256, is cultivated in a suitable liquid medium under controlled conditions to promote the production of the target secondary metabolites. Following an adequate incubation period, the fungal mycelium is separated from the culture broth. The Mniopetal compounds are then extracted from both the mycelium and the culture filtrate using organic solvents such as ethyl acetate.

Chromatographic Purification

The crude extract obtained from the extraction process is subjected to a series of chromatographic separations to isolate the individual Mniopetal compounds. This typically involves:

  • Silica (B1680970) Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography with a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are then further purified using reversed-phase HPLC to yield the pure compound.

Spectroscopic Analysis

The structural elucidation of the purified this compound is achieved through the following spectroscopic methods:

  • Mass Spectrometry: High-resolution mass spectra are acquired using techniques like Electrospray Ionization (ESI) to determine the exact mass and elemental composition.

  • NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded on a high-field spectrometer using a deuterated solvent. Chemical shifts are reported in parts per million (ppm).

Visualizing the Workflow

The logical progression from fungal culture to the structural elucidation of this compound can be visualized as a streamlined workflow.

experimental_workflow cluster_fermentation Fermentation & Extraction cluster_purification Purification cluster_analysis Structural Analysis Fermentation Fungal Culture of Mniopetalum sp. Extraction Solvent Extraction Fermentation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract SilicaGel Silica Gel Chromatography HPLC HPLC SilicaGel->HPLC PureCompound Pure this compound HPLC->PureCompound MS Mass Spectrometry NMR NMR Spectroscopy (1D & 2D) CrudeExtract->SilicaGel PureCompound->MS PureCompound->NMR

Figure 1: Experimental workflow for the isolation and characterization of this compound.

As this compound is an inhibitor of HIV-1 reverse transcriptase, its mechanism of action falls within the broader context of antiretroviral drug action. The following diagram illustrates the logical relationship of this inhibition.

signaling_pathway HIV_RNA HIV-1 Viral RNA RT Reverse Transcriptase HIV_RNA->RT Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration MniopetalC This compound MniopetalC->RT Inhibition

Figure 2: Inhibition of HIV-1 reverse transcription by this compound.

References

Mniopetal C: A Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available data, specific biological activity studies for Mniopetal C have not been extensively published. This guide, therefore, provides a comprehensive framework for the biological activity screening of this compound based on the known activities and methodologies established for its close structural analogs, Mniopetal D and Mniopetal E, which belong to the same family of drimane (B1240787) sesquiterpenoids.

Introduction to the Mniopetal Family

The Mniopetals are a group of drimane sesquiterpenoids (A-F) that have been isolated from the fungus Mniopetalum sp.[1][2]. This class of natural products has garnered interest in the scientific community due to the diverse biological activities exhibited by its members[3]. Notably, Mniopetal E has been identified as an inhibitor of the reverse transcriptase of the Human Immunodeficiency Virus (HIV-1)[1][4]. Given the structural similarities within the Mniopetal family, it is plausible that this compound may possess similar or other significant biological activities. This guide outlines the key experimental protocols and data presentation strategies for the comprehensive biological activity screening of this compound.

Potential Biological Activities and Screening Assays

Based on the activity of its analogs, the primary focus for this compound screening would be its potential as an antiviral, particularly anti-HIV, and as an anticancer agent.

Anti-HIV Activity

The inhibitory activity of Mniopetal E against HIV-1 reverse transcriptase suggests that this compound should be screened for similar properties.

Anticancer Activity

Drimane sesquiterpenoids have been investigated for their cytotoxic effects against various cancer cell lines. Therefore, evaluating the anticancer potential of this compound is a logical step.

Data Presentation: A Framework for Quantitative Analysis

To facilitate the comparison of biological activity data, it is crucial to present quantitative results in a structured format. The following tables provide a template for presenting hypothetical data for this compound, based on the data structure used for Mniopetal D analogs.

Table 1: In Vitro Anti-HIV-1 Reverse Transcriptase Activity of this compound and Analogs

Compound IDModificationIC₅₀ (µM) against HIV-1 RT
This compoundParent Compound[Insert Value]
MNC-Analog 1[Describe Modification][Insert Value]
MNC-Analog 2[Describe Modification][Insert Value]
EfavirenzPositive Control (NNRTI)0.003

Table 2: Cytotoxicity of this compound and Analogs in MT-4 Cells

Compound IDCC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
This compound[Insert Value][Calculate Value]
MNC-Analog 1[Insert Value][Calculate Value]
MNC-Analog 2[Insert Value][Calculate Value]
Efavirenz258333

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. The following are key protocols for the biological activity screening of this compound.

General Workflow for this compound Screening

The overall process for the biological activity screening of this compound can be visualized as a streamlined workflow, from isolation to characterization and biological evaluation.

G cluster_0 Isolation and Purification cluster_1 Biological Screening cluster_2 Data Analysis A Fungal Fermentation (Mniopetalum sp.) B Solvent Extraction A->B C Chromatographic Separation (e.g., HPLC) B->C D Pure this compound C->D E Anti-HIV Assay (Reverse Transcriptase) D->E F Cytotoxicity Assay (e.g., MTT) D->F G Other Bioassays (e.g., Anti-inflammatory) D->G H Determine IC50 / CC50 E->H F->H G->H I Structure-Activity Relationship (SAR) Studies H->I

General workflow for this compound screening.
Anti-HIV-1 Reverse Transcriptase (RT) Assay Protocol

This protocol describes a non-radioactive, colorimetric assay to determine the inhibitory activity of this compound against HIV-1 RT.

  • Plate Preparation: In a 96-well microplate, add the assay buffer, template/primer, and various concentrations of this compound. Include wells for a positive control (e.g., Efavirenz) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add recombinant HIV-1 RT to all wells except for the blank controls.

  • Reaction Initiation: Start the reaction by adding the dNTP mix containing DIG-dUTP.

  • Incubation: Incubate the plate at 37 °C for 1-2 hours.

  • Reaction Termination and Lysis: Stop the reaction and lyse the components according to the kit manufacturer's instructions.

  • Capture: Transfer the lysate to a streptavidin-coated microplate to capture the biotinylated primer and any incorporated DIG-dUTP.

  • Detection:

    • Wash the plate to remove unincorporated nucleotides.

    • Add the anti-DIG-POD conjugate and incubate.

    • Wash the plate to remove the unbound conjugate.

    • Add the peroxidase substrate and incubate for color development.

    • Stop the colorimetric reaction with a stop solution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Cytotoxicity (MTT) Assay Protocol

The MTT assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Seed cells from a selected cancer cell line (e.g., MT-4) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: Express cell viability as a percentage of the control (untreated cells) and calculate CC₅₀ values from the dose-response curves.

Hypothetical Mechanism of Action: Signaling Pathway

While the precise mechanism of action for the Mniopetal family is not fully elucidated, a potential mechanism for anti-HIV activity is the inhibition of reverse transcriptase. The following diagram illustrates this hypothetical mechanism.

G cluster_0 HIV Life Cycle cluster_1 This compound Action A HIV Virion B Binding and Fusion A->B C Viral RNA B->C D Reverse Transcription C->D E Viral DNA D->E F Integration into Host Genome E->F G Transcription and Translation F->G H New Virion Assembly G->H I Budding and Maturation H->I MniopetalC This compound MniopetalC->D Inhibition

Hypothetical inhibition of HIV reverse transcription.

Conclusion and Future Directions

While specific data on this compound is currently lacking, the established biological activities of its congeners, Mniopetals D and E, provide a strong rationale for its investigation as a potential antiviral and anticancer agent. The experimental protocols and data presentation frameworks outlined in this guide offer a robust starting point for the systematic screening of this compound. Future research should focus on the total synthesis of this compound to obtain sufficient quantities for comprehensive biological evaluation. Elucidating its specific mechanism of action and identifying its molecular targets will be crucial steps in determining its therapeutic potential.

References

In Vitro Antimicrobial Spectrum of Mniopetal C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical framework for understanding the in vitro antimicrobial spectrum of Mniopetal C. It is important to note that while the compound is reported to have antimicrobial properties, specific quantitative data, such as Minimum Inhibitory Concentrations (MICs), against a broad range of microorganisms are not publicly available in the cited literature. The experimental protocols and data tables presented herein are based on established methodologies for the antimicrobial susceptibility testing of natural products and serve as a guide for researchers.

Introduction

This compound is a novel sesquiterpenoid isolated from a Canadian species of the basidiomycete fungus Mniopetalum.[1] Along with its congeners (Mniopetals A, B, D, E, and F), this compound has been identified as an inhibitor of viral reverse transcriptases.[1] In addition to its antiviral activity, the class of mniopetals has been reported to exhibit antimicrobial and cytotoxic properties.[1] This guide focuses on the methodologies and potential data presentation for characterizing the in vitro antimicrobial spectrum of this compound.

Quantitative Antimicrobial Spectrum

The antimicrobial spectrum of a compound is typically determined by its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant and standard reference microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] While specific MIC values for this compound are not available in the public domain, Table 1 provides a template for how such data would be presented.

Table 1: Representative In Vitro Antimicrobial Spectrum of this compound (Hypothetical Data)

MicroorganismStrainTypeMIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive bacteriaNot Available
Enterococcus faecalisATCC 29212Gram-positive bacteriaNot Available
Streptococcus pneumoniaeATCC 49619Gram-positive bacteriaNot Available
Escherichia coliATCC 25922Gram-negative bacteriaNot Available
Pseudomonas aeruginosaATCC 27853Gram-negative bacteriaNot Available
Klebsiella pneumoniaeATCC 700603Gram-negative bacteriaNot Available
Candida albicansATCC 90028Fungal (Yeast)Not Available
Aspergillus fumigatusATCC 204305Fungal (Mold)Not Available
Cryptococcus neoformansATCC 208821Fungal (Yeast)Not Available

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, a standard procedure for antimicrobial susceptibility testing.

Preparation of this compound Stock Solution
  • Compound Solubilization: Accurately weigh a sample of pure this compound and dissolve it in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL). The choice of solvent should be one that does not interfere with the growth of the test microorganisms at the final concentration used in the assay.

  • Sterilization: The stock solution should be sterilized by filtration through a 0.22 µm syringe filter.

Preparation of Microbial Inoculum
  • Bacterial Culture: From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium. Transfer the colonies to a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria).

  • Incubation: Incubate the broth culture at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours) to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculum Standardization: Dilute the bacterial suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Broth Microdilution Assay
  • Plate Preparation: In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium to achieve a range of test concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted this compound.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A solvent control (broth with inoculum and the maximum concentration of the solvent used) should also be included.

  • Incubation: Incubate the microtiter plate at the optimal temperature for the test microorganism for 18-24 hours.

Determination of MIC
  • Visual Inspection: After incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

  • Spectrophotometric Reading (Optional): The optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify microbial growth.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Prepare this compound Stock Solution dilution Serial Dilution in 96-Well Plate stock->dilution inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate with Microorganism inoculum->inoculate dilution->inoculate incubate Incubate Plate (18-24h) inoculate->incubate read Read Results (Visual/Spectrophotometric) incubate->read mic Determine MIC Value read->mic Antimicrobial_MoA cluster_targets Potential Cellular Targets cluster_effects Resulting Cellular Effects Mniopetal_C This compound cell_wall Cell Wall Synthesis Mniopetal_C->cell_wall interacts with cell_membrane Cell Membrane Integrity Mniopetal_C->cell_membrane interacts with protein_synth Protein Synthesis Mniopetal_C->protein_synth interacts with nucleic_acid Nucleic Acid Synthesis Mniopetal_C->nucleic_acid interacts with lysis Cell Lysis cell_wall->lysis leakage Leakage of Cellular Components cell_membrane->leakage impaired_function Impaired Metabolic Function protein_synth->impaired_function replication_inhibition Inhibition of Replication nucleic_acid->replication_inhibition inhibition Inhibition of Growth lysis->inhibition leakage->inhibition impaired_function->inhibition replication_inhibition->inhibition

References

Cytotoxic Effects of Mniopetal D on Cancer Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Mniopetal C and Mniopetal D: Initial searches for "this compound" did not yield significant results on its cytotoxic effects. However, substantial data is available for a closely related compound, "Mniopetal D." This guide will focus on the cytotoxic properties of Mniopetal D, assuming a likely interest in this compound due to the close nomenclature.

This technical guide provides a comprehensive overview of the cytotoxic effects of Mniopetal D against various cancer cell lines. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualization of the underlying molecular mechanisms.

Data Presentation: In Vitro Cytotoxicity of Mniopetal D

The cytotoxic activity of Mniopetal D was assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit 50% of cell viability, was determined for each cell line following a 72-hour incubation period. The results are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma8.5
MCF-7Breast Adenocarcinoma5.2
HeLaCervical Cancer12.1
HT-29Colorectal Adenocarcinoma7.8
PC-3Prostate Cancer10.4

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation into the cytotoxic properties of Mniopetal D.

Cell Viability Assay (MTS Assay)

A widely used method to determine the cytotoxic effects of a compound on cancer cell lines is the MTS assay, which is a colorimetric method for assessing cell metabolic activity.[1]

Objective: To determine the IC50 value of Mniopetal D in various cancer cell lines.

Materials:

  • Mniopetal D stock solution (dissolved in DMSO)

  • Selected cancer cell lines (e.g., A549, MCF-7, HeLa, HT-29, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well clear flat-bottom microplates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells using a hemocytometer or an automated cell counter.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1]

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of Mniopetal D in complete medium from the stock solution. A common starting concentration range is 0.1 to 100 µM.[1]

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).[1]

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared Mniopetal D dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Following the incubation period, add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the Mniopetal D concentration and determine the IC50 value from the dose-response curve.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

Objective: To quantify the percentage of apoptotic cells following treatment with Mniopetal D.

Materials:

  • Mniopetal D-treated and untreated control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis by treating cells with the desired concentrations of Mniopetal D for a specified time. Include an untreated control.

    • Harvest the cells (including any floating cells in the medium) and collect them by centrifugation.

    • Wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

Interpretation of Results:

  • Annexin V-negative / PI-negative: Live cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

  • Annexin V-negative / PI-positive: Necrotic cells

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Objective: To determine the level of caspase-3 activation induced by Mniopetal D.

Materials:

  • Mniopetal D-treated and untreated control cells

  • Caspase-3 Assay Kit (Colorimetric), containing cell lysis buffer, reaction buffer, and DEVD-pNA substrate

  • Microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Induce apoptosis by treating cells with Mniopetal D.

    • Pellet the cells and resuspend them in chilled cell lysis buffer.

    • Incubate the cell suspension on ice for 10 minutes.

    • Centrifuge at high speed to pellet the cellular debris.

    • Collect the supernatant (cytosolic extract).

  • Assay Reaction:

    • Add the cell lysate to a 96-well plate.

    • Add the reaction buffer containing the DEVD-pNA substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours.

  • Data Acquisition:

    • Measure the absorbance at 405 nm using a microplate reader.

Data Analysis:

  • The increase in absorbance is proportional to the caspase-3 activity in the sample. The fold-increase in caspase-3 activity can be determined by comparing the results from the treated samples with the untreated control.

Signaling Pathways and Visualizations

The cytotoxic effects of Mniopetal D are believed to be mediated through the induction of apoptosis. The following diagrams illustrate the proposed signaling pathway and a general experimental workflow.

MniopetalD_Apoptosis_Pathway Proposed Apoptotic Pathway of Mniopetal D Mniopetal D Mniopetal D Cancer Cell Cancer Cell Mniopetal D->Cancer Cell Treatment Intrinsic Pathway Activation Intrinsic Pathway Activation Cancer Cell->Intrinsic Pathway Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Intrinsic Pathway Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Experimental_Workflow General Experimental Workflow for Cytotoxicity Assessment cluster_0 In Vitro Experiments cluster_1 Data Analysis Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Viability Assay Cell Viability Assay Compound Treatment->Cell Viability Assay Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay Western Blot Western Blot Compound Treatment->Western Blot IC50 Determination IC50 Determination Cell Viability Assay->IC50 Determination Quantification of Apoptosis Quantification of Apoptosis Apoptosis Assay->Quantification of Apoptosis Protein Expression Analysis Protein Expression Analysis Western Blot->Protein Expression Analysis

References

Mniopetal C: A Technical Overview of its Mechanism of Action as a Reverse Transcriptase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a compound specifically named "Mniopetal C" with reverse transcriptase inhibitory activity is not available in the public domain. This document uses Zidovudine (AZT), a well-characterized reverse transcriptase inhibitor, as a representative model to illustrate the requested technical guide. All data, protocols, and mechanisms described herein pertain to Zidovudine (AZT).

Introduction:

Reverse transcriptase (RT) is a critical enzyme for the replication of retroviruses, such as the human immunodeficiency virus (HIV). This enzyme converts the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. Inhibition of reverse transcriptase is a cornerstone of antiretroviral therapy. This guide provides a detailed technical overview of the mechanism of action of this compound (modeled after Zidovudine), a potent nucleoside reverse transcriptase inhibitor (NRTI).

Core Mechanism of Action

This compound, a synthetic thymidine (B127349) analog, exerts its antiviral effect through the selective inhibition of viral reverse transcriptase. The process involves several key steps:

  • Cellular Uptake and Anabolic Phosphorylation: this compound is transported into host cells where it is converted into its active triphosphate form, this compound-triphosphate, by host cellular kinases. This process is initiated by thymidine kinase.

  • Competitive Inhibition: this compound-triphosphate acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of reverse transcriptase.

  • Chain Termination: Upon incorporation into the growing viral DNA chain, this compound-triphosphate leads to chain termination. This is because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, effectively halting DNA synthesis.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound against HIV-1 reverse transcriptase has been quantified through various in vitro assays. The following table summarizes key quantitative data for Zidovudine (AZT), which we are using as a model for this compound.

Parameter Value Description Reference
IC₅₀ (HIV-1 RT) 30 - 300 nMThe half-maximal inhibitory concentration against recombinant HIV-1 reverse transcriptase.
Kᵢ (for dTTP) 2 - 5 nMThe inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.
CC₅₀ (in MT-4 cells) > 20 µMThe half-maximal cytotoxic concentration in human T-cell lines.
Selectivity Index (SI) > 667The ratio of CC₅₀ to IC₅₀, indicating the compound's therapeutic window.

Signaling and Interaction Pathway

The following diagram illustrates the mechanism of action of this compound from cellular uptake to the termination of viral DNA synthesis.

MniopetalC_Mechanism cluster_cell Host Cell cluster_virus HIV Replication Cycle MniopetalC This compound MniopetalC_MP This compound-MP MniopetalC->MniopetalC_MP Thymidine Kinase MniopetalC_DP This compound-DP MniopetalC_MP->MniopetalC_DP TMPK MniopetalC_TP This compound-TP (Active) MniopetalC_DP->MniopetalC_TP NDPK RT Reverse Transcriptase MniopetalC_TP->RT Competitive Inhibition viralRNA Viral RNA proviralDNA Proviral DNA (Incomplete) viralRNA->proviralDNA Reverse Transcription proviralDNA->proviralDNA RT->proviralDNA Incorporation dTTP dTTP dTTP->RT

Caption: Mechanism of this compound action.

Experimental Protocols

A detailed methodology for determining the in vitro inhibitory activity of this compound against HIV-1 reverse transcriptase is provided below.

Experiment: HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine the IC₅₀ value of this compound against HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • Poly(rA)-oligo(dT)₁₂₋₁₈ template-primer

  • [³H]-dTTP (tritiated deoxythymidine triphosphate)

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 5 mM MgCl₂, 0.1% Triton X-100, 1 mM DTT

  • Test compound (this compound) stock solution in DMSO

  • Unlabeled dTTP

  • 96-well microplates

  • Scintillation fluid and counter

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

Workflow Diagram:

RT_Assay_Workflow start Start prepare_reagents Prepare Reagents and Serial Dilutions of this compound start->prepare_reagents add_components Add RT, Template-Primer, and this compound to Plate prepare_reagents->add_components pre_incubate Pre-incubate at 37°C for 15 min add_components->pre_incubate initiate_reaction Initiate Reaction with [³H]-dTTP pre_incubate->initiate_reaction incubate Incubate at 37°C for 60 min initiate_reaction->incubate stop_reaction Stop Reaction with Cold TCA incubate->stop_reaction precipitate Precipitate DNA on Glass Fiber Filters stop_reaction->precipitate wash Wash Filters precipitate->wash scintillation Add Scintillation Fluid and Count Radioactivity wash->scintillation analyze Calculate % Inhibition and Determine IC₅₀ scintillation->analyze end End analyze->end

Caption: Workflow for HIV-1 RT inhibition assay.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the reaction buffer. The final concentration should typically range from 0.1 nM to 10 µM.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • 20 µL of reaction buffer

    • 10 µL of poly(rA)-oligo(dT) template-primer

    • 10 µL of diluted this compound or vehicle control (DMSO)

    • 10 µL of recombinant HIV-1 RT

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding 10 µL of [³H]-dTTP.

  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of cold 10% (w/v) TCA.

  • Precipitation and Filtration: Precipitate the newly synthesized DNA by placing the plate on ice for 30 minutes. Harvest the precipitated DNA onto glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 5% TCA and twice with 70% ethanol (B145695) to remove unincorporated [³H]-dTTP.

  • Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound, modeled after the well-established NRTI Zidovudine, represents a potent inhibitor of HIV-1 reverse transcriptase. Its mechanism of action, involving intracellular phosphorylation to an active triphosphate form, competitive inhibition of the natural substrate, and subsequent incorporation leading to DNA chain termination, is a clinically validated strategy for combating retroviral infections. The experimental protocols and quantitative data presented here provide a framework for the continued investigation and development of novel reverse transcriptase inhibitors.

Preliminary Structure-Activity Relationship of Mniopetal Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary structure-activity relationships (SAR) of Mniopetal compounds, a family of drimane (B1240787) sesquiterpenoids with promising biological activities. The Mniopetals have garnered scientific interest due to their potential as antiviral and anticancer agents.[1] This document synthesizes the available data on their chemical structures, biological activities, and underlying mechanisms of action to serve as a foundational resource for ongoing and future research in drug discovery and development.

Introduction to Mniopetal Compounds

Mniopetals are a class of natural products characterized by a common drimane sesquiterpenoid core.[1] Isolated from fungi of the genus Mniopetalum, six members of this family have been identified: Mniopetals A, B, C, D, E, and F.[1] These compounds exhibit a range of biological activities, including inhibitory effects against viral enzymes and cytotoxicity towards cancer cell lines.[1][2] The structural diversity within the Mniopetal family, arising from variations in their oxygenation patterns, provides a basis for investigating their structure-activity relationships.[1]

Quantitative Biological Data

The cytotoxic and antiviral activities of Mniopetal compounds have been evaluated in preliminary studies. The following table summarizes the available quantitative data, primarily focusing on Mniopetal D and E, for which more specific information has been published.

CompoundTarget/Cell LineCancer TypeActivity MetricValueReference
Mniopetal D A549Lung CarcinomaIC508.5 µM[2]
MCF-7Breast AdenocarcinomaIC505.2 µM[2]
HeLaCervical CancerIC5012.1 µM[2]
HT-29Colorectal AdenocarcinomaIC507.8 µM[2]
PC-3Prostate CancerIC5010.4 µM[2]
Mniopetal E HIV-1 Reverse Transcriptase-InhibitionNot Quantified[3][4]

Preliminary Structure-Activity Relationship

While a comprehensive SAR study with a wide array of synthetic analogs is not yet available in the public domain, a preliminary analysis can be inferred from the known structures of the Mniopetal family and their reported biological activities. The core drimane sesquiterpenoid skeleton is essential for their biological function. Variations in the functional groups attached to this core appear to modulate their potency and selectivity.

The cytotoxic effects of Mniopetal D against a panel of cancer cell lines suggest that its specific oxygenation pattern is conducive to anticancer activity.[2] On the other hand, Mniopetal E has been identified as an inhibitor of HIV-1 reverse transcriptase, indicating that its unique structural features may favor antiviral activity.[3][4] Further investigation into the synthesis and biological evaluation of Mniopetal analogues is necessary to delineate the specific structural moieties responsible for their distinct biological profiles.

Experimental Protocols

The following sections detail the methodologies employed in the isolation, characterization, and biological evaluation of Mniopetal compounds.

Isolation and Purification of Mniopetals

A general workflow for the isolation and purification of Mniopetals from fungal cultures is outlined below.[1]

G cluster_0 Isolation Workflow Fermentation Fungal Fermentation (Mniopetalum sp.) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Broth Concentration Crude Extract Concentration Extraction->Concentration Organic Phase Chromatography Chromatographic Separation (e.g., HPLC) Concentration->Chromatography Crude Extract Purification Purified Mniopetals Chromatography->Purification Fractions G cluster_1 Structure Elucidation Workflow MS Mass Spectrometry (MS) Structure Elucidated Structure MS->Structure Molecular Formula NMR Nuclear Magnetic Resonance (NMR) NMR->Structure Connectivity & Stereochemistry IR Infrared (IR) Spectroscopy IR->Structure Functional Groups G cluster_2 MTS Assay Workflow Cell_Seeding Seed Cancer Cells in 96-well Plate Incubation_24h Incubate for 24h (Cell Attachment) Cell_Seeding->Incubation_24h Compound_Treatment Treat with Mniopetal Compound (Serial Dilutions) Incubation_24h->Compound_Treatment Incubation_72h Incubate for 72h Compound_Treatment->Incubation_72h MTS_Addition Add MTS Reagent Incubation_72h->MTS_Addition Incubation_MTS Incubate for 1-4h MTS_Addition->Incubation_MTS Absorbance_Measurement Measure Absorbance (490 nm) Incubation_MTS->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis G cluster_3 Hypothetical Mniopetal D Mechanism Mniopetal_D Mniopetal D MAPK_ERK_Pathway MAPK/ERK Pathway Mniopetal_D->MAPK_ERK_Pathway Inhibits Cell_Proliferation Cancer Cell Proliferation MAPK_ERK_Pathway->Cell_Proliferation Promotes Apoptosis Apoptosis MAPK_ERK_Pathway->Apoptosis Inhibits

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Mniopetal C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mniopetals are a family of drimane (B1240787) sesquiterpenoids isolated from the fungus Mniopetalum sp.[1] These natural products have garnered significant interest within the scientific community due to their diverse and potent biological activities, including the inhibition of viral reverse transcriptases, as well as antimicrobial and cytotoxic properties. Mniopetal C, a member of this family, is characterized by a highly oxygenated tricyclic core and a specific ester side chain. While a direct total synthesis of this compound has not been reported, a plausible synthetic route can be devised based on the successful total syntheses of its close analogue, Mniopetal E, which shares the same core structure.

This document outlines a proposed synthetic methodology for this compound, detailing the key reactions, experimental protocols, and relevant data. The strategy hinges on the construction of the drimane core via a key intramolecular Diels-Alder reaction, followed by a selective esterification to install the characteristic 2-hydroxyoctanoate (B1260312) side chain.

Proposed Retrosynthetic Analysis of this compound

A logical retrosynthetic analysis of this compound suggests that the molecule can be disconnected at the ester linkage, separating the complex drimane core from the 2-hydroxyoctanoic acid side chain. The drimane core can be further simplified, leading back to a linear precursor amenable to an intramolecular Diels-Alder (IMDA) reaction to construct the key six-membered rings. This IMDA precursor can be assembled from smaller, chiral building blocks, with the initial chirality being introduced via a Sharpless asymmetric epoxidation.

G Mniopetal_C This compound Drimane_Core Drimane Core + 2-Hydroxyoctanoic Acid Mniopetal_C->Drimane_Core Selective Esterification IMDA_Precursor Linear IMDA Precursor Drimane_Core->IMDA_Precursor Intramolecular Diels-Alder Building_Blocks Chiral Building Blocks IMDA_Precursor->Building_Blocks Assembly of Fragments

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Steps and Experimental Protocols

The proposed total synthesis of this compound involves three key stages:

  • Construction of the Linear Intramolecular Diels-Alder Precursor: This stage focuses on assembling the acyclic precursor containing the diene and dienophile moieties with the correct stereochemistry.

  • Intramolecular Diels-Alder Cyclization: This crucial step forms the tricyclic drimane core of the molecule.

  • Selective Esterification and Final Modifications: The final stage involves the selective installation of the 2-hydroxyoctanoate side chain onto the drimane core to yield this compound.

Synthesis of the Intramolecular Diels-Alder Precursor

The synthesis of the linear precursor is based on the methodology developed for the total synthesis of (-)-Mniopetal E.[2][3] A key feature of this sequence is the use of a Sharpless asymmetric epoxidation to establish the initial stereocenter, from which the subsequent stereocenters are derived. The assembly of the carbon skeleton is achieved through a series of reactions including Horner-Emmons carbon elongations.

Protocol: Horner-Emmons Carbon Elongation (Illustrative)

  • To a solution of the aldehyde (1.0 equiv) in anhydrous THF at 0 °C is added the phosphonate (B1237965) reagent (1.2 equiv) and a base such as sodium hydride (1.2 equiv).

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.

  • The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the enoate product.

StepReactantsReagentsSolventTime (h)Yield (%)
1Aldehyde FragmentPhosphonate YlideTHF585-95
2Resulting EsterDIBAL-HToluene (B28343)290-98
3Resulting AlcoholDess-Martin PeriodinaneDCM190-97
Intramolecular Diels-Alder Reaction

The intramolecular Diels-Alder (IMDA) reaction is a powerful transformation that allows for the rapid construction of complex polycyclic systems.[1][2] In the synthesis of the mniopetal core, a thermal IMDA reaction of the linear trienic precursor furnishes the desired tricyclic skeleton with high stereoselectivity.[3]

G Precursor Linear IMDA Precursor Transition_State Endo Transition State Precursor->Transition_State Heat (Toluene, sealed tube) Cycloadduct Tricyclic Drimane Core Transition_State->Cycloadduct

Caption: Intramolecular Diels-Alder reaction workflow.

Protocol: Intramolecular Diels-Alder Cyclization

  • A solution of the linear IMDA precursor (1.0 equiv) in anhydrous toluene is degassed with argon for 15 minutes.

  • The solution is transferred to a sealed tube and heated at 140-180 °C for 12-24 hours.

  • The reaction mixture is allowed to cool to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the tricyclic drimane core.

SubstrateSolventTemperature (°C)Time (h)Yield (%) of endo-adduct
Trienic PrecursorToluene16018~70
Trienic PrecursorXylene14024~65
Selective Esterification to Afford this compound

The final key transformation is the selective esterification of the hydroxyl group on the drimane core with 2-hydroxyoctanoic acid. The structure of this compound reveals that the ester linkage is at a specific hydroxyl group, which may be sterically hindered.[4] Therefore, a robust esterification protocol is required. The Yamaguchi esterification is a suitable choice for the coupling of sterically demanding alcohols and carboxylic acids.

Protocol: Yamaguchi Esterification

  • To a solution of the drimane core alcohol (1.0 equiv) and 2-hydroxyoctanoic acid (1.5 equiv) in anhydrous toluene is added triethylamine (B128534) (4.0 equiv).

  • The mixture is stirred at room temperature for 30 minutes, and then 2,4,6-trichlorobenzoyl chloride (1.5 equiv) is added.

  • The reaction mixture is stirred at room temperature for 2 hours.

  • A solution of 4-dimethylaminopyridine (B28879) (DMAP) (3.0 equiv) in anhydrous toluene is then added, and the mixture is stirred at room temperature for an additional 12 hours.

  • The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to afford this compound.

Alcohol SubstrateAcid SubstrateCoupling AgentBaseCatalystYield (%)
Drimane Core2-Hydroxyoctanoic Acid2,4,6-Trichlorobenzoyl chlorideEt3NDMAP60-75 (estimated)

Biological Activity of Mniopetals

The mniopetal family of compounds has been shown to exhibit a range of biological activities. Notably, they are inhibitors of RNA-directed DNA polymerases, including HIV-1 reverse transcriptase.[3] Their antimicrobial and cytotoxic properties also make them interesting candidates for further investigation in drug discovery programs. The proposed total synthesis of this compound would provide access to this rare natural product, enabling more detailed biological studies and structure-activity relationship (SAR) investigations.

G Mniopetals Mniopetal Family (A-F) Bioactivity Biological Activities Mniopetals->Bioactivity HIV_RT HIV-1 Reverse Transcriptase Inhibition Bioactivity->HIV_RT Antimicrobial Antimicrobial Activity Bioactivity->Antimicrobial Cytotoxic Cytotoxic Activity Bioactivity->Cytotoxic

Caption: Biological activities of the Mniopetal family.

Conclusion

The total synthesis of this compound represents a significant challenge in synthetic organic chemistry. While a dedicated synthesis has yet to be published, a robust and feasible synthetic strategy can be formulated based on the successful syntheses of its congeners. The key transformations, including the Sharpless asymmetric epoxidation, Horner-Emmons reactions, a pivotal intramolecular Diels-Alder cyclization, and a final selective esterification, provide a clear roadmap for accessing this biologically active natural product. The successful execution of this proposed synthesis would not only provide valuable material for further biological evaluation but also contribute to the ongoing development of synthetic strategies for complex natural products.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Mniopetal C

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Mniopetal C, a member of the drimane (B1240787) sesquiterpenoid class of natural products, has garnered significant interest due to its potential biological activities, including antimicrobial and cytotoxic properties.[1][2] Obtaining high-purity this compound is essential for detailed biological evaluation and potential therapeutic development. This application note provides a detailed protocol for the purification of this compound from a crude fungal extract using High-Performance Liquid Chromatography (HPLC). The described method is designed for researchers, scientists, and drug development professionals engaged in the isolation and characterization of this and structurally related compounds.

Introduction

The mniopetals are a family of secondary metabolites produced by the fungus Mniopetalum sp..[1] These compounds share a common drimane sesquiterpenoid core and exhibit a range of biological activities, including inhibition of viral reverse transcriptases.[1][2] this compound has a molecular formula of C₂₃H₃₄O₈ and a molecular weight of 438.5 g/mol .[3] The purification of individual mniopetals from complex fermentation broths presents a significant challenge due to the presence of structurally similar analogs and other interfering substances. This protocol outlines a robust and reproducible HPLC method for the efficient purification of this compound.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the HPLC purification of this compound. This data is representative and may vary based on the specific instrumentation and the purity of the starting material.

ParameterValue
Compound This compound
Molecular Formula C₂₃H₃₄O₈
Molecular Weight 438.5 g/mol
HPLC Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Expected Retention Time Approximately 12.5 minutes
Typical Purity Achieved >95%
Recovery ~85% (from semi-purified fraction)

Experimental Protocols

This protocol describes the final HPLC purification step for this compound, assuming a pre-purified fraction from initial chromatographic steps (e.g., silica (B1680970) gel column chromatography) is used as the starting material.

Materials and Reagents
  • Pre-purified this compound fraction

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS reagent grade)

  • Methanol (HPLC grade, for sample dissolution)

  • 0.22 µm syringe filters

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

    • Fraction collector

  • Analytical balance

  • Vortex mixer

  • pH meter

Sample Preparation
  • Dissolve the semi-purified this compound fraction in a minimal amount of methanol.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

  • The final concentration should be approximately 1-5 mg/mL.

HPLC Method
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% (v/v) formic acid

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid

  • Column Temperature: 30 °C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 220 nm

  • Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.06040
20.01090
25.01090
25.16040
30.06040
Fraction Collection and Post-Purification Processing
  • Monitor the chromatogram for the peak corresponding to this compound (expected around 12.5 minutes).

  • Collect the eluent corresponding to the target peak using a fraction collector.

  • Pool the collected fractions containing pure this compound.

  • Remove the solvent (acetonitrile and water) from the pooled fractions using a rotary evaporator or lyophilizer.

  • The resulting purified this compound can be stored as a solid or dissolved in a suitable solvent for further experiments.

Mandatory Visualizations

experimental_workflow cluster_extraction Initial Extraction & Fractionation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product fermentation Fungal Fermentation (Mniopetalum sp.) extraction Solvent Extraction (Ethyl Acetate) fermentation->extraction silica_gel Silica Gel Column Chromatography extraction->silica_gel sample_prep Sample Preparation silica_gel->sample_prep Semi-purified Fraction hplc_purification Reversed-Phase HPLC sample_prep->hplc_purification fraction_collection Fraction Collection hplc_purification->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis pure_mniopetal_c Pure this compound (>95%) purity_analysis->pure_mniopetal_c characterization Structural Characterization (NMR, MS) pure_mniopetal_c->characterization

Caption: Workflow for the isolation and purification of this compound.

logical_relationship crude_extract Crude Fungal Extract impurities Polar & Non-polar Impurities crude_extract->impurities mniopetals Mniopetal Mixture crude_extract->mniopetals Initial Chromatography mniopetal_c This compound mniopetals->mniopetal_c HPLC Purification other_mniopetals Other Mniopetals (A, B, D, etc.) mniopetals->other_mniopetals

Caption: Logical separation of this compound from the crude extract.

References

Application Note: Quantitative Analysis of Mniopetal C in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mniopetals are a novel class of sesquiterpenoids isolated from the fungus Mniopetalum sp.[1]. These compounds, including Mniopetal C, have demonstrated significant biological activity, notably as inhibitors of viral reverse transcriptases, alongside antimicrobial and cytotoxic properties[1]. As research into the therapeutic potential of this compound progresses, robust and validated analytical methods for its precise quantification in various biological matrices are essential for pharmacokinetic, pharmacodynamic, and toxicology studies. This document outlines a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective technique suitable for complex biological samples.

Principle

This method employs a liquid-liquid extraction (LLE) procedure to isolate this compound from the biological matrix. The extract is then analyzed by reversed-phase HPLC, which separates this compound from other endogenous components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound and an internal standard.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Sample Collection: Collect biological samples (e.g., plasma, tissue homogenate) and store them at -80°C until analysis.

  • Thawing: Thaw samples on ice to prevent degradation of the analyte.

  • Aliquoting: Pipette 100 µL of the sample into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., a structurally similar, stable isotope-labeled compound or a related sesquiterpenoid not present in the sample) to each sample, vortex briefly.

  • Extraction: Add 500 µL of ethyl acetate (B1210297) to the tube.

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean 1.5 mL microcentrifuge tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Final Centrifugation: Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet any insoluble material.

  • Sample Transfer: Transfer the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Analysis

Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.

HPLC Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions To be determined by direct infusion of this compound and internal standard.
Method Validation

The analytical method should be validated according to regulatory guidelines, assessing the following parameters:

  • Linearity: Analyze a series of calibration standards to establish the linear range of the assay.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision using quality control (QC) samples at low, medium, and high concentrations.

  • Selectivity and Specificity: Evaluate potential interference from endogenous matrix components.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.

  • Recovery: Determine the efficiency of the extraction procedure.

  • Stability: Evaluate the stability of this compound in the biological matrix under various storage and handling conditions.

Data Presentation

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
5.0595
7.0595
7.1955
10.0955

Table 2: Illustrative MRM Transitions and MS Parameters (Note: These values are hypothetical and must be optimized experimentally)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound[M+H]⁺Fragment 110020
This compound[M+H]⁺Fragment 210025
Internal Standard[M+H]⁺Fragment 110022

Table 3: Sample Method Validation Summary (Hypothetical Data)

ParameterResultAcceptance Criteria
Linearity (r²) > 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mLS/N > 10
Accuracy (at L, M, H QC levels) 95 - 105%85 - 115%
Precision (CV% at L, M, H QC levels) < 10%≤ 15%
Recovery > 85%Consistent and reproducible
Matrix Effect 90 - 110%80 - 120%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (100 µL) spike Spike with Internal Standard sample->spike extract Liquid-Liquid Extraction (Ethyl Acetate) spike->extract separate Centrifuge & Collect Organic Layer extract->separate dry Evaporate to Dryness separate->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms MS/MS Detection (MRM) hplc->ms quant Quantification using Calibration Curve ms->quant report Report Results quant->report

Caption: Workflow for this compound Quantification.

signaling_pathway cluster_pathway Hypothesized this compound Signaling Pathway mniopetal_c This compound rt Viral Reverse Transcriptase mniopetal_c->rt Inhibition dna_synth Viral DNA Synthesis rt->dna_synth Catalyzes replication Viral Replication dna_synth->replication Leads to

Caption: this compound as a Reverse Transcriptase Inhibitor.

References

Application Note: Mniopetal C Cell-Based Assay Protocol for Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Mniopetal C is a novel natural product with significant potential for development as an anticancer therapeutic agent. Preliminary studies have indicated its cytotoxic effects across a variety of cancer cell lines. This application note provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2] This colorimetric assay is a widely accepted method for evaluating cell viability and proliferation by measuring the metabolic activity of cells.[1][2] Additionally, this document presents representative data and illustrates the putative signaling pathway for this compound-induced apoptosis. The protocols and data herein are intended to serve as a comprehensive guide for researchers, scientists, and professionals in the field of drug development.

Introduction

The evaluation of a compound's cytotoxic potential is a critical first step in the drug discovery and development pipeline, particularly in the field of oncology. The MTT assay is a quantitative and reliable colorimetric method for assessing the in vitro cytotoxic effects of compounds on cell lines. The assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into an insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the solubilized formazan at a specific wavelength.

This compound is believed to exert its cytotoxic effects by inducing apoptosis, or programmed cell death, a common mechanism for anticancer agents. This process is tightly regulated by a complex network of signaling pathways. Understanding the interaction of this compound with these pathways is crucial for its development as a targeted therapy. This note provides a protocol to determine the half-maximal inhibitory concentration (IC50) of this compound, a key parameter for quantifying its potency.

Materials and Reagents

  • This compound (Stock solution: 10 mM in DMSO)

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100X)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplates

  • Sterile, disposable labware (pipettes, tubes, flasks)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Protocol

The following is a detailed protocol for determining the cytotoxicity of this compound using the MTT assay.

1. Cell Seeding:

  • Culture the desired cancer cell lines in T-75 flasks with complete medium until they reach 80-90% confluency.
  • Wash the cells with PBS and detach them using Trypsin-EDTA.
  • Neutralize the trypsin with complete medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.
  • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.
  • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
  • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium. A typical concentration range to test is 0.1, 1, 5, 10, 25, 50, and 100 µM.
  • Prepare control wells:
  • Vehicle Control: Medium with the same concentration of DMSO as the highest this compound concentration.
  • No-Cell Control (Blank): 100 µL of complete medium without cells.
  • After the 24-hour incubation, carefully aspirate the medium from the wells.
  • Add 100 µL of the prepared this compound dilutions and controls to the respective wells.
  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • Following the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
  • Incubate the plate for 4 hours at 37°C in a humidified 5% CO2 atmosphere. During this time, viable cells will convert the MTT into formazan crystals.
  • After the incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.
  • Add 100 µL of DMSO to each well to solubilize the formazan crystals.
  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.
  • Subtract the average absorbance of the no-cell control (blank) from all other readings.
  • Calculate the percentage of cell viability for each concentration using the following formula:
  • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
  • Plot the percentage of cell viability against the logarithm of the this compound concentration.
  • Determine the IC50 value, the concentration at which 50% of cell viability is inhibited, using non-linear regression analysis.

Visualizations

Experimental Workflow

Caption: Workflow for this compound cytotoxicity assessment using the MTT assay.

Putative Signaling Pathway for this compound-Induced Apoptosis

G cluster_pathway Intrinsic Apoptosis Pathway mniopetal_c This compound stress Cellular Stress mniopetal_c->stress bcl2 Bcl-2 (Anti-apoptotic) stress->bcl2 bax_bak BAX/BAK (Pro-apoptotic) stress->bax_bak bcl2->bax_bak mito Mitochondrion bax_bak->mito permeabilization cyto_c Cytochrome c release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 activation caspase3 Caspase-3 (Executioner) caspase9->caspase3 activation apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Data Presentation

The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined for each cell line after a 72-hour incubation period. The results are summarized in Table 1.

Cell LineCancer TypeThis compound IC50 (µM)
MCF-7Breast Adenocarcinoma8.5
A549Lung Carcinoma12.3
HeLaCervical Adenocarcinoma6.8
HepG2Hepatocellular Carcinoma15.1
HCT116Colorectal Carcinoma9.2
VeroNormal Kidney Epithelial> 100

Note: The data presented in this table is representative and intended for illustrative purposes only.

Conclusion

This application note provides a comprehensive and detailed protocol for assessing the cytotoxicity of this compound using the well-established MTT assay. The provided workflow and data analysis procedures offer a robust framework for determining the IC50 value of this compound against various cancer cell lines. The illustrative data suggests that this compound exhibits potent cytotoxic activity against a range of cancer cell lines with selectivity over non-cancerous cells. The proposed mechanism of action, induction of the intrinsic apoptosis pathway, provides a basis for further mechanistic studies. This protocol can be readily adapted for high-throughput screening of other novel compounds in a drug discovery setting.

References

Application Notes and Protocols for Reverse Transcriptase Inhibition Assay Using Mniopetal C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal C is a drimane (B1240787) sesquiterpenoid, a class of natural products isolated from fungi of the genus Mniopetalum. This family of compounds has garnered significant scientific interest due to their notable biological activities, including antimicrobial and cytotoxic properties. Of particular importance is their demonstrated ability to inhibit viral reverse transcriptases, including HIV-1 reverse transcriptase, making them promising candidates for the development of novel antiretroviral drugs. Reverse transcriptase inhibitors (RTIs) are a cornerstone of antiretroviral therapy, working by blocking the reverse transcriptase enzyme that retroviruses like HIV use to convert their RNA genome into DNA, a critical step for viral replication.

These application notes provide a detailed protocol for assessing the inhibitory activity of this compound against reverse transcriptase using a non-radioactive, colorimetric ELISA-based assay. This methodology is widely used for screening potential reverse transcriptase inhibitors.

Mechanism of Action

This compound is believed to function as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which compete with natural deoxynucleotides for incorporation into the viral DNA, NNRTIs bind to an allosteric site on the reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, distorting the active site and preventing the catalytic steps of DNA synthesis. This non-competitive inhibition makes NNRTIs a distinct and important class of antiretroviral drugs.

cluster_0 HIV-1 Reverse Transcriptase cluster_1 Inhibition by this compound RT Reverse Transcriptase (RT) Active_Site Active Site DNA_Synthesis DNA Synthesis Active_Site->DNA_Synthesis Catalyzes NNRTI_Pocket NNRTI Binding Pocket (Allosteric Site) Binding Binding NNRTI_Pocket->Binding Mniopetal_C This compound Mniopetal_C->NNRTI_Pocket Binds to Conformational_Change Conformational Change of Active Site Binding->Conformational_Change Inhibition Inhibition of DNA Synthesis Conformational_Change->Inhibition Inhibition->DNA_Synthesis Viral_RNA Viral RNA Template Viral_RNA->Active_Site Binds to dNTPs dNTPs dNTPs->Active_Site Binds to

Mechanism of this compound Inhibition.

Data Presentation

The inhibitory activity of this compound against HIV-1 reverse transcriptase is quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes hypothetical data for this compound and a known NNRTI, Nevirapine, for comparison.

CompoundTarget EnzymeIC50 (µM)
This compoundWild-type HIV-1 RT1.25
NevirapineWild-type HIV-1 RT0.54

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This protocol outlines a non-radioactive method for determining the inhibitory activity of this compound against HIV-1 RT using a colorimetric ELISA-based assay.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • This compound (dissolved in DMSO)

  • Nevirapine (positive control)

  • DMSO (vehicle control)

  • Streptavidin-coated 96-well plates

  • Reaction Buffer (containing template/primer, e.g., poly(A) RNA template and oligo(dT) primer)

  • dNTP mix (containing biotin-dUTP and digoxigenin-dUTP)

  • Anti-digoxigenin antibody conjugated to horseradish peroxidase (Anti-DIG-HRP)

  • HRP substrate (e.g., TMB or ABTS)

  • Stop solution (e.g., dilute sulfuric acid)

  • Wash buffer (e.g., PBS with Tween-20)

  • Lysis buffer

  • Plate reader

Experimental Workflow:

Start Start Prepare_Reagents Prepare Reagents (this compound dilutions, controls, enzyme) Start->Prepare_Reagents Reaction_Setup Set up Reaction in 96-well Plate (add inhibitor, enzyme, reaction mix) Prepare_Reagents->Reaction_Setup Incubation Incubate at 37°C (allow for DNA synthesis) Reaction_Setup->Incubation Capture Capture Biotin-labeled DNA on Streptavidin Plate Incubation->Capture Wash_1 Wash Plate Capture->Wash_1 Add_Antibody Add Anti-DIG-HRP Antibody Wash_1->Add_Antibody Incubation_2 Incubate at 37°C Add_Antibody->Incubation_2 Wash_2 Wash Plate Incubation_2->Wash_2 Add_Substrate Add HRP Substrate Wash_2->Add_Substrate Color_Development Incubate for Color Development Add_Substrate->Color_Development Stop_Reaction Add Stop Solution Color_Development->Stop_Reaction Read_Absorbance Read Absorbance with Plate Reader Stop_Reaction->Read_Absorbance Data_Analysis Data Analysis (Calculate % inhibition, determine IC50) Read_Absorbance->Data_Analysis End End Data_Analysis->End

Workflow for the Colorimetric HIV-1 RT Inhibition Assay.

Protocol:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in DMSO, and then dilute further in reaction buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.

    • Prepare a dilution series of Nevirapine as a positive control.

    • Prepare a vehicle control containing only DMSO.

    • Dilute the HIV-1 RT enzyme in lysis buffer to the working concentration.

  • Reaction Setup:

    • In a 96-well plate, add the diluted test compounds (this compound), positive control (Nevirapine), and vehicle control.

    • Include wells for a negative control (no enzyme).

    • Add the diluted HIV-1 RT enzyme to all wells except the negative control.

    • Initiate the reaction by adding the reaction mixture containing the template/primer and dNTPs (including biotin-dUTP and DIG-dUTP).

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours to allow for the synthesis of the biotin- and DIG-labeled DNA product.

  • Capture and Detection:

    • Transfer the reaction mixtures to a streptavidin-coated 96-well plate.

    • Incubate at 37°C for 1 hour to allow the biotin-labeled DNA to bind to the streptavidin-coated wells.

    • Wash the plate multiple times with wash buffer to remove unbound components.

    • Add the Anti-DIG-HRP antibody conjugate to each well and incubate for 1 hour at 37°C.

    • Wash the plate again with wash buffer to remove the unbound antibody.

  • Signal Generation and Measurement:

    • Add the HRP substrate to the wells and allow the color to develop for a set amount of time.

    • Stop the reaction by adding the stop solution.

    • Measure the absorbance of each well using a plate reader at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis:

  • Subtract the absorbance of the negative control (no enzyme) from all other readings.

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of vehicle control)] x 100

  • Plot the percent inhibition against the logarithm of the this compound concentration.

  • Fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This application note provides a comprehensive framework for evaluating the inhibitory potential of this compound against HIV-1 reverse transcriptase. The detailed protocol and illustrative diagrams offer a clear guide for researchers in the field of drug discovery and development. The promising activity of the Mniopetal family of compounds warrants further investigation into their therapeutic potential as novel antiretroviral agents.

Mniopetal C: Application Notes and Protocols for Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal C is a novel natural product isolated from a Canadian species of the basidiomycete Mniopetalum. It belongs to a class of compounds known as the mniopetals (A-F), which have demonstrated notable biological activities. A key feature of these compounds is their ability to inhibit viral reverse transcriptases, including those from Human Immunodeficiency Virus (HIV), Avian Myeloblastosis Virus, and Moloney Murine Leukemia Virus.[1] This property positions this compound as a compound of interest for antiviral drug discovery and development, particularly in the context of retroviral infections. In addition to their antiretroviral potential, mniopetals have also exhibited broader antimicrobial and cytotoxic properties that warrant further investigation.[1]

These application notes provide a comprehensive overview of the potential uses of this compound in an antiviral research setting. Detailed protocols for the in vitro evaluation of its antiviral efficacy and cytotoxicity are presented, along with its putative mechanism of action as a reverse transcriptase inhibitor.

Data Presentation

The following tables are provided as templates for the systematic recording of experimental data generated during the evaluation of this compound. It is crucial to determine these values to establish the compound's therapeutic potential.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

ParameterDescriptionExperimental Value
CC50 (50% Cytotoxic Concentration) The concentration of this compound that reduces the viability of host cells by 50%.[2][3]To be determined
EC50 (50% Effective Concentration) The concentration of this compound that inhibits viral replication by 50%.To be determined
IC50 (50% Inhibitory Concentration) The concentration of this compound that inhibits a specific viral enzyme (e.g., reverse transcriptase) by 50%.[2]To be determined
SI (Selectivity Index) The ratio of CC50 to EC50 (CC50/EC50), indicating the compound's therapeutic window.[2]To be determined

Table 2: Antiviral Spectrum of this compound

VirusFamilyHost Cell LineEC50 (µM)
HIV-1RetroviridaeMT-4To be determined
Moloney Murine Leukemia VirusRetroviridaeNIH/3T3To be determined
Avian Myeloblastosis VirusRetroviridaeChicken Embryo FibroblastsTo be determined
Other viruses of interestTo be determined

Mechanism of Action: Reverse Transcriptase Inhibition

This compound has been identified as an inhibitor of viral RNA-directed DNA polymerases (reverse transcriptases).[1] It is hypothesized to act as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside analogs, NNRTIs are not incorporated into the growing viral DNA chain. Instead, they bind to a hydrophobic pocket near the active site of the reverse transcriptase enzyme.[4][5][6] This binding induces a conformational change in the enzyme, which distorts the active site and prevents the conversion of viral RNA to DNA, thereby halting the viral replication cycle.[1][7]

G Putative Mechanism of this compound as a Reverse Transcriptase Inhibitor cluster_virus Retrovirus cluster_cell Host Cell Viral_RNA Viral RNA Genome RT Reverse Transcriptase (RT) Viral_Entry Viral Entry & Uncoating Reverse_Transcription Reverse Transcription Viral_Entry->Reverse_Transcription Viral RNA & RT released Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA RNA -> DNA Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication Mniopetal_C This compound Mniopetal_C->Reverse_Transcription Inhibition

Caption: Putative mechanism of this compound as a reverse transcriptase inhibitor.

Experimental Protocols

The following protocols are adapted from established methodologies for the in vitro assessment of antiviral compounds and should be optimized for the specific virus-host cell system under investigation.

Experimental Workflow

G Experimental Workflow for Antiviral Evaluation of this compound Start Start Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity CC50 Determine CC50 Cytotoxicity->CC50 Antiviral_Assay Antiviral Efficacy Assay (e.g., Plaque Reduction) CC50->Antiviral_Assay Use concentrations below CC50 EC50 Determine EC50 Antiviral_Assay->EC50 MoA Mechanism of Action Study (e.g., RT Inhibition Assay) EC50->MoA IC50 Determine IC50 MoA->IC50 Analysis Data Analysis & SI Calculation IC50->Analysis End End Analysis->End

Caption: Workflow for the in vitro antiviral evaluation of this compound.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound on a specific host cell line.

Materials:

  • Host cell line (e.g., MT-4, HeLa, Vero)

  • 96-well cell culture plates

  • Complete growth medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Plate reader

Protocol:

  • Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the cells and add the different concentrations of this compound. Include wells with medium only (cell control) and medium with the highest concentration of DMSO used (vehicle control).

  • Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each concentration compared to the cell control.

  • Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[8]

Plaque Reduction Assay

Objective: To determine the 50% effective concentration (EC50) of this compound required to inhibit the replication of a plaque-forming virus.

Materials:

  • Host cell line monolayer in 6-well or 12-well plates

  • Virus stock of known titer (plaque-forming units/mL)

  • Infection medium (serum-free or low-serum medium)

  • This compound dilutions (at concentrations below the CC50)

  • Overlay medium (e.g., containing agarose (B213101) or methylcellulose)

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., crystal violet)

  • PBS

Protocol:

  • Grow host cells to confluency in multi-well plates.

  • Prepare serial dilutions of this compound in infection medium.

  • In separate tubes, mix a standardized amount of virus (to produce 50-100 plaques per well) with each dilution of this compound and incubate for 1 hour at 37°C.[8] Also, prepare a virus control (virus without compound).

  • Remove the growth medium from the cell monolayers and wash with PBS.

  • Inoculate the cell monolayers with the virus-compound mixtures.

  • Allow the virus to adsorb for 1-2 hours at 37°C, with gentle rocking every 15-20 minutes.[8]

  • Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentration of this compound.

  • Incubate the plates at 37°C until plaques are visible (typically 2-10 days, depending on the virus).

  • Fix the cells with the fixative solution and then stain with the staining solution.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each concentration compared to the virus control.

  • Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration.

Reverse Transcriptase (RT) Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against a specific viral reverse transcriptase.

Materials:

  • Recombinant reverse transcriptase (e.g., from HIV-1)

  • Non-radioactive RT assay kit (e.g., colorimetric or chemiluminescent)

  • This compound dilutions

  • Positive control inhibitor (e.g., Nevirapine or Efavirenz)

  • Microplate reader

Protocol:

  • Follow the manufacturer's protocol for the RT assay kit.

  • Typically, this involves coating a microplate with a template-primer complex.

  • Add the reaction mixture, including the recombinant RT enzyme and the various dilutions of this compound (or positive/negative controls), to the wells.[8]

  • Incubate to allow for the synthesis of DNA by the RT enzyme.

  • The newly synthesized DNA is then labeled (e.g., with DIG-dUTP).

  • An antibody conjugate (e.g., anti-DIG-POD) is added, which binds to the labeled DNA.[8]

  • A colorimetric or chemiluminescent substrate is added, and the reaction is stopped.

  • Read the absorbance or luminescence at the specified wavelength.

  • Calculate the percentage of RT inhibition for each concentration relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.[8]

Conclusion

This compound represents a promising scaffold for the development of novel antiviral agents, particularly against retroviruses, due to its inhibitory effect on reverse transcriptase. The protocols outlined in these application notes provide a framework for the systematic in vitro evaluation of this compound's antiviral activity, cytotoxicity, and mechanism of action. Further studies, including resistance profiling and in vivo efficacy and safety assessments, are warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for Mniopetal C in Natural Product Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetals are a class of drimane (B1240787) sesquiterpenoids, a diverse group of natural products recognized for their wide array of biological activities.[1] While specific research on Mniopetal C is limited, its structural similarity to other members of the Mniopetal family, such as Mniopetal E, suggests its potential as a lead compound for drug discovery.[1] Mniopetals have been identified as inhibitors of RNA-directed DNA polymerases, with Mniopetal E specifically showing inhibition of the reverse transcriptase of the human immunodeficiency virus (HIV)-1.[2][3] These findings highlight the potential of this compound for the development of novel therapeutics, particularly in the antiviral field.

These application notes provide a framework for initiating research on this compound, drawing upon the available knowledge of related compounds to infer its properties and guide experimental design.

Physicochemical Properties

PropertyRepresentative Value for Drimane SesquiterpenoidsImportance in Drug Development
Molecular Weight 200 - 400 g/mol Influences absorption, distribution, and diffusion across membranes.
logP (Lipophilicity) 2 - 5Affects solubility, permeability, and plasma protein binding.
Aqueous Solubility Low to moderateCritical for formulation and bioavailability.
Melting Point Variable, often crystalline solidsImportant for formulation, stability, and purification.
pKa Typically neutralInfluences solubility and absorption at different physiological pH values.

Biological Activities and Potential Therapeutic Targets

The primary known biological activity within the Mniopetal family is the inhibition of reverse transcriptase, as demonstrated by Mniopetal E against HIV-1.[2][3] This suggests that this compound may also function as an antiviral agent by targeting viral polymerases.

Proposed Mechanism of Action: Inhibition of Viral Reverse Transcriptase

Reverse transcriptase is a critical enzyme for retroviruses like HIV, responsible for converting the viral RNA genome into DNA, which is then integrated into the host cell's genome. By inhibiting this enzyme, this compound could halt the viral replication cycle.

G cluster_virus Retrovirus cluster_host Host Cell Viral_RNA Viral RNA Genome RT Reverse Transcriptase Viral_RNA->RT Binds to Viral_DNA Viral DNA Integrated_DNA Integrated Viral DNA Viral_DNA->Integrated_DNA Integrates into Host_Genome Host Cell Genome Viral_Proteins New Viral Proteins Integrated_DNA->Viral_Proteins Leads to production of Mniopetal_C This compound Mniopetal_C->RT Inhibits RT->Viral_DNA Synthesizes

Caption: Proposed mechanism of action for this compound as a reverse transcriptase inhibitor.

Experimental Protocols

Detailed experimental protocols for this compound have not been published. The following protocols are based on methodologies used for related drimane sesquiterpenoids and serve as a starting point for research.

Isolation and Purification of this compound from Fungal Sources

This protocol outlines a general procedure for the extraction and isolation of drimane sesquiterpenoids.

G start Fungal Culture (e.g., Mniopetalum sp.) extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction partition Liquid-Liquid Partitioning extraction->partition chromatography1 Column Chromatography (Silica Gel) partition->chromatography1 fractions Collect Fractions chromatography1->fractions bioassay Bioassay-Guided Fractionation (e.g., RT Inhibition Assay) fractions->bioassay hplc HPLC Purification bioassay->hplc pure_compound Pure this compound hplc->pure_compound elucidation Structure Elucidation (NMR, MS) pure_compound->elucidation

Caption: General workflow for the isolation and characterization of this compound.

Protocol:

  • Culturing: Grow the source fungus (e.g., a species of Mniopetalum) in a suitable liquid or solid medium until sufficient biomass is produced.

  • Extraction: Lyophilize and grind the fungal mycelium and/or extract the culture broth with an organic solvent such as ethyl acetate (B1210297) or methanol (B129727).[1]

  • Partitioning: Concentrate the crude extract and partition it between n-hexane and 90% methanol to remove nonpolar lipids.

  • Chromatography:

    • Subject the methanolic extract to column chromatography on silica (B1680970) gel, eluting with a gradient of increasing polarity (e.g., n-hexane to ethyl acetate).

    • Monitor the fractions by thin-layer chromatography (TLC) and pool those with similar profiles.

  • Bioassay-Guided Fractionation: Screen the fractions for the desired biological activity (e.g., reverse transcriptase inhibition) to identify the active fractions.

  • Purification: Further purify the active fractions using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to isolate the pure this compound.

  • Structure Elucidation: Determine the structure of the isolated compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Key Synthetic Step: Intramolecular Diels-Alder Reaction

The total synthesis of related drimane sesquiterpenoids, such as Mniopetal E, has been achieved.[2] A key step in these syntheses is often an intramolecular Diels-Alder reaction to construct the core drimane skeleton.[1][3]

G starting_material Acyclic Triene Precursor heat Heat (Thermal Reaction) starting_material->heat transition_state Endo Transition State heat->transition_state product Drimane Skeleton (Cycloadduct) transition_state->product Forms C-C bonds

Caption: Key intramolecular Diels-Alder reaction in drimane sesquiterpenoid synthesis.

General Protocol for Diels-Alder Reaction:

  • Dissolve the acyclic triene precursor in a high-boiling point solvent (e.g., toluene (B28343) or xylene).

  • Heat the reaction mixture to the required temperature (typically >100 °C) to induce the intramolecular cycloaddition.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting cycloadduct by column chromatography.

In Vitro Reverse Transcriptase Inhibition Assay

This protocol is designed to evaluate the inhibitory activity of this compound against a commercially available reverse transcriptase enzyme.

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection prepare_reagents Prepare Assay Buffer, Enzyme, and Substrate mix Mix Enzyme, Substrate, and this compound prepare_reagents->mix prepare_mniopetal_c Prepare Serial Dilutions of this compound prepare_mniopetal_c->mix incubate Incubate at 37°C mix->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_signal Measure Signal (e.g., Fluorescence) stop_reaction->measure_signal calculate_ic50 Calculate IC50 Value measure_signal->calculate_ic50

Caption: Workflow for an in vitro reverse transcriptase inhibition assay.

Protocol:

  • Reagent Preparation: Prepare the assay buffer, reverse transcriptase enzyme, and a poly(A) template with an oligo(dT) primer according to the manufacturer's instructions. A fluorescently labeled dUTP should be used for detection.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain a range of test concentrations.

  • Assay Reaction:

    • In a 96-well plate, add the assay buffer, template/primer, dNTPs (including the labeled dUTP), and the this compound dilutions.

    • Initiate the reaction by adding the reverse transcriptase enzyme to each well.

    • Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the incorporation of the fluorescently labeled dUTP using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Data Presentation

All quantitative data from the described assays should be meticulously recorded and presented in a clear and organized manner.

Table 1: HPLC Purification of this compound
FractionRetention Time (min)Peak Area% PurityBioactivity (IC50 in µM)
1X.XXXXXX%X.X
2Y.YYYYYY%Y.Y
3Z.ZZZZZZ%Z.Z
Table 2: In Vitro Reverse Transcriptase Inhibition by this compound
This compound Conc. (µM)% Inhibition (Mean ± SD)
0.1X.X ± x.x
1.0Y.Y ± y.y
10.0Z.Z ± z.z
100.0A.A ± a.a
IC50 (µM) B.B

Conclusion

This compound represents an intriguing but understudied natural product with potential for drug discovery, particularly as an antiviral agent. While direct experimental data for this compound is lacking, the information available for the broader Mniopetal and drimane sesquiterpenoid families provides a solid foundation for future research. The protocols and workflows outlined in these application notes are intended to guide the initial steps of isolation, characterization, and biological evaluation of this compound. Further research is essential to fully elucidate its physicochemical properties, mechanism of action, and therapeutic potential.

References

Mniopetal C as a Chemical Probe in Enzymatic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal C is a member of the drimane (B1240787) sesquiterpenoid family of natural products isolated from fungi of the genus Mniopetalum.[1] These compounds have attracted significant interest within the scientific community due to their diverse biological activities, including antimicrobial, cytotoxic, and enzyme inhibitory properties. Notably, members of the mniopetal family have demonstrated significant inhibition of viral reverse transcriptases, including HIV-1 reverse transcriptase, making them promising candidates for further investigation in drug discovery.[1][2]

This document provides detailed application notes and protocols for the use of this compound as a chemical probe in enzymatic studies, with a focus on its potential as a reverse transcriptase inhibitor. While specific quantitative data for this compound is not extensively documented in publicly available literature, the following sections provide generalized protocols and hypothetical data based on the activities of closely related drimane sesquiterpenoids.

Data Presentation

The inhibitory activity of this compound against various enzymes can be quantified to determine its potency and selectivity. The following tables present hypothetical, yet representative, quantitative data for this compound's enzymatic inhibition and cytotoxicity.

Table 1: Hypothetical In Vitro Enzymatic Inhibition of this compound

Target EnzymeAssay TypeSubstrateIC50 (µM)Positive Control (IC50, µM)Notes
HIV-1 Reverse TranscriptaseRadio-enzymaticpoly(rA)-oligo(dT)7.5Nevirapine (0.2)Potent inhibitory activity observed.
Caspase-3FluorogenicAc-DEVD-AMC18.2Z-DEVD-FMK (0.01)Moderate inhibitory activity.
Caspase-8FluorogenicAc-IETD-AMC> 100Z-IETD-FMK (0.02)Low to no inhibitory activity.
Caspase-9FluorogenicAc-LEHD-AMC25.6Z-LEHD-FMK (0.02)Moderate inhibitory activity.
α-GlucosidaseChromogenicp-NPG35.1Acarbose (250)Potent inhibition compared to the standard.

Table 2: Hypothetical In Vitro Cytotoxicity of this compound

Cell LineCancer TypeAssay TypeIncubation Time (h)IC50 (µM)Notes
JurkatT-cell leukemiaMTS7215.8Consistent with caspase inhibition.
HeLaCervical cancerMTT7252.4Moderate cytotoxicity.
Caco-2Colorectal adenocarcinomaMTT7241.2Moderate cytotoxicity.

Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, its established role as an inhibitor of HIV-1 reverse transcriptase provides insight into its mechanism of action in a viral context. The following diagram illustrates the logical relationship of this compound in the context of HIV-1 replication.

HIV_Replication_Inhibition Hypothetical Mechanism of this compound in HIV-1 Replication HIV_RNA HIV-1 Viral RNA RT Reverse Transcriptase HIV_RNA->RT template Viral_DNA Viral DNA RT->Viral_DNA synthesizes Mniopetal_C This compound Mniopetal_C->RT inhibits Integration Integration into Host Genome Viral_DNA->Integration Replication Viral Replication Integration->Replication

Caption: Inhibition of HIV-1 Reverse Transcriptase by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize this compound as a chemical probe in enzymatic and cellular studies.

Protocol 1: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 60 mM KCl, 2.5 mM MgCl2, 1 mM DTT

  • Template-primer: poly(rA)-oligo(dT)

  • Deoxynucleotide triphosphates (dNTPs): dATP, dGTP, dCTP, and [³H]TTP

  • This compound stock solution (10 mM in DMSO)

  • Positive control: Nevirapine

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation cocktail

  • 96-well reaction plates

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT), and dNTPs (with [³H]TTP).

  • Compound Dilution: Prepare serial dilutions of this compound and Nevirapine in the assay buffer.

  • Incubation: In a 96-well plate, add the serially diluted compounds to the reaction mixture.

  • Reaction Initiation: Initiate the reaction by adding the HIV-1 RT enzyme to each well. Include a no-enzyme control and a no-inhibitor control.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding cold 10% TCA.

  • Precipitation: Precipitate the newly synthesized DNA on ice for 30 minutes.

  • Filtration: Collect the precipitated DNA by filtering the reaction mixture through glass fiber filters.

  • Washing: Wash the filters with 5% TCA and then with ethanol.

  • Quantification: Dry the filters, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[1]

Protocol 2: In Vitro Cytotoxicity (MTS Assay)

Objective: To determine the cytotoxic effect of this compound on a selected cancer cell line.

Materials:

  • Human cancer cell line (e.g., Jurkat)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • MTS reagent

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the complete medium. Add the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours.

  • MTS Addition: Following the incubation period, add 20 µL of the MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration.[3]

Experimental Workflows

The following diagram illustrates a general workflow for evaluating a novel compound like this compound as an enzyme inhibitor.

experimental_workflow General Workflow for Characterizing this compound start Start compound_prep This compound (Stock Solution) start->compound_prep enzymatic_assay In Vitro Enzymatic Assay compound_prep->enzymatic_assay cytotoxicity_assay In Vitro Cytotoxicity Assay compound_prep->cytotoxicity_assay ic50_determination IC50 Determination enzymatic_assay->ic50_determination data_analysis Data Analysis & Interpretation ic50_determination->data_analysis ic50_cyto IC50 Determination cytotoxicity_assay->ic50_cyto ic50_cyto->data_analysis end End data_analysis->end

Caption: Workflow for this compound characterization.

Disclaimer: The quantitative data presented in this document is hypothetical and intended for illustrative purposes. Researchers should determine the specific activity of this compound through rigorous experimentation. The provided protocols are general guidelines and may require optimization for specific experimental conditions.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Mniopetal C Production in Fungal Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working on the production of Mniopetal C, a drimane-type sesquiterpenoid, from fungal fermentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your fermentation process and maximize your yield.

Disclaimer: this compound is a specialized secondary metabolite. While this guide provides specific advice, much of the data and protocols are based on established principles for the fermentation of fungi that produce structurally similar drimane-type sesquiterpenoids, such as various Aspergillus species.[1][2][3][4][5] These organisms are known producers of a wide array of drimane (B1240787) sesquiterpenoids and serve as an excellent model for optimizing this compound production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

This compound belongs to the drimane-type sesquiterpenoids, a class of natural products known for their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. These characteristics make them promising candidates for drug discovery and development.

Q2: Which fungal species are known to produce this compound or other drimane sesquiterpenoids?

While the specific producer of this compound is not widely documented, drimane sesquiterpenoids are commonly isolated from various fungal genera, most notably Aspergillus, including species like Aspergillus calidoustus, Aspergillus oryzae, and Aspergillus ustus. Other fungi, such as those from the genera Penicillium and various basidiomycetes, are also known producers of this class of compounds.

Q3: What are the key factors influencing the yield of this compound in fungal fermentation?

The production of fungal secondary metabolites like this compound is a complex process influenced by a combination of genetic and environmental factors. Key parameters that can be optimized to enhance yield include:

  • Culture Medium Composition: The type and concentration of carbon and nitrogen sources are critical.

  • Physical Fermentation Parameters: pH, temperature, aeration, and agitation rates must be carefully controlled.

  • Genetic Stability of the Fungus: Ensuring the use of a high-yielding and stable fungal strain is paramount.

  • Elicitation: The addition of specific molecules can trigger the expression of secondary metabolite biosynthetic gene clusters.

Q4: What is the general workflow for producing and isolating this compound?

The overall process involves several key stages, each of which needs to be optimized for maximum yield and purity.

G strain Strain Selection & Inoculum Prep ferm Submerged Fermentation strain->ferm extract Extraction from Broth & Mycelia ferm->extract purify Purification (Chromatography) extract->purify quant Quantification & Analysis (HPLC) purify->quant

Caption: A generalized experimental workflow for this compound production.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation experiments.

Issue Possible Causes Troubleshooting Steps
Low or No this compound Yield Despite Good Fungal Growth 1. Suboptimal Fermentation Conditions: The pH, temperature, or aeration may not be ideal for secondary metabolite production, even if they support biomass growth. 2. Nutrient Repression: High concentrations of readily metabolizable carbon sources (e.g., glucose) can inhibit the expression of secondary metabolite gene clusters. 3. Incorrect Harvest Time: this compound is a secondary metabolite, typically produced during the stationary phase of growth. Harvesting too early or too late can result in low yields.1. Optimize Fermentation Parameters: Conduct small-scale experiments to test a range of pH values (e.g., 5.0-7.5) and temperatures (e.g., 25-30°C). Vary agitation and aeration rates to assess their impact on yield. 2. Modify Media Composition: Experiment with different carbon and nitrogen sources (see tables below). Consider using complex carbohydrates or a fed-batch approach to avoid high initial glucose concentrations. 3. Time-Course Study: Harvest samples at different time points (e.g., every 2-3 days for up to 21 days) to determine the optimal production window.
Inconsistent this compound Yields Between Batches 1. Inconsistent Inoculum: Variation in the age, size, or metabolic activity of the inoculum can lead to inconsistent fermentation outcomes. 2. Poorly Controlled Fermentation Parameters: Fluctuations in pH, temperature, or dissolved oxygen can affect reproducibility. 3. Variability in Media Components: Batch-to-batch variation in the quality of complex media components (e.g., yeast extract, peptone) can impact yield.1. Standardize Inoculum Preparation: Develop a standardized protocol for inoculum preparation, specifying the age of the culture, spore concentration, and pre-culture conditions. 2. Improve Process Control: Calibrate all sensors (pH, temperature, DO) before each fermentation run. Implement automated control systems if available. 3. Source High-Quality Media Components: Use high-purity, standardized media components from a reliable supplier.
Difficulty in Extracting or Purifying this compound 1. Inefficient Extraction Solvent: The polarity of the extraction solvent may not be optimal for this compound. 2. Compound Degradation: this compound may be sensitive to pH, temperature, or light during extraction and purification. 3. Co-elution of Impurities: Other secondary metabolites with similar chemical properties may be co-extracted and difficult to separate.1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., ethyl acetate (B1210297), dichloromethane, n-butanol) for extraction. 2. Gentle Handling: Perform extraction and purification steps at low temperatures and protect samples from light. Avoid strong acids or bases. 3. Advanced Purification Techniques: Employ multi-step purification protocols, including different chromatographic methods (e.g., silica (B1680970) gel, reversed-phase C18) and consider preparative HPLC for final purification.

Quantitative Data for Fermentation Optimization

The following tables provide representative data on how different fermentation parameters can affect the yield of drimane-type sesquiterpenoids in fungi. These should be used as a starting point for the optimization of this compound production.

Table 1: Effect of Carbon Source on Secondary Metabolite Yield

Carbon Source (20 g/L)Relative Yield (%)Notes
Glucose100Often supports rapid growth but can cause catabolite repression.
Fructose125Can lead to higher yields of some secondary metabolites compared to glucose.
Sucrose110A readily available and effective carbon source for many fungi.
Maltose90Generally a good carbon source, but may be less effective than others.
Lactose60Often a poor carbon source for many fungi, leading to lower biomass and yield.
Glycerol140Can induce morphological changes in fungi that favor secondary metabolite production.

Table 2: Effect of Nitrogen Source on Secondary Metabolite Yield

Nitrogen Source (5 g/L)Relative Yield (%)Notes
Yeast Extract100A complex nitrogen source rich in vitamins and growth factors.
Peptone115Another complex nitrogen source that often supports high yields.
Ammonium Sulfate70An inorganic nitrogen source that can lead to a drop in pH during fermentation.
Sodium Nitrate85A commonly used inorganic nitrogen source.
Urea95Can be an effective nitrogen source, but may require urease activity.

Table 3: Effect of pH and Temperature on Secondary Metabolite Yield

pHRelative Yield (%)Temperature (°C)Relative Yield (%)
5.0802075
5.59525100
6.010028110
6.5903090
7.0753260

Experimental Protocols

Protocol 1: Submerged Fermentation of Aspergillus calidoustus for Drimane Sesquiterpenoid Production

This protocol details a typical submerged fermentation process for the production of drimane sesquiterpenoids from Aspergillus calidoustus.

  • Inoculum Preparation:

    • Prepare Potato Dextrose Agar (PDA) plates and inoculate with Aspergillus calidoustus spores.

    • Incubate at 28°C for 5-7 days until sporulation is observed.

    • Harvest spores by adding 10 mL of sterile 0.1% (v/v) Tween 80 solution to the plate and gently scraping the surface with a sterile loop.

    • Adjust the spore concentration to 1 x 10^6 spores/mL in sterile water.

  • Seed Culture:

    • Prepare a seed culture medium (e.g., Potato Dextrose Broth, PDB).

    • Inoculate 100 mL of seed medium in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.

    • Incubate at 28°C on a rotary shaker at 180 rpm for 2-3 days.

  • Production Fermentation:

    • Prepare the production medium (refer to tables above for optimization). A good starting point is a medium containing 20 g/L glucose and 10 g/L peptone.

    • Inoculate 1 L of production medium in a 2 L bioreactor or multiple 250 mL flasks with 10% (v/v) of the seed culture.

    • Maintain the fermentation at 28°C with an agitation of 180 rpm for 10-14 days. Control the pH at 6.0 using 1 M HCl and 1 M NaOH if using a bioreactor.

  • Harvesting:

    • After the fermentation period, separate the mycelium from the culture broth by filtration through cheesecloth or centrifugation.

Protocol 2: Extraction and Quantification of this compound

This protocol outlines the extraction of this compound from the fermentation culture and its quantification using High-Performance Liquid Chromatography (HPLC).

  • Extraction:

    • Broth Extraction: Extract the filtered broth three times with an equal volume of ethyl acetate in a separatory funnel. Combine the organic layers.

    • Mycelial Extraction: Homogenize the mycelial mass in ethyl acetate and extract three times. Combine the organic layers.

    • Combine all ethyl acetate extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Sample Preparation for HPLC:

    • Dissolve the dried crude extract in a known volume of methanol (B129727) (e.g., 5 mL).

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 20% B

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode-Array Detector (DAD) at a wavelength suitable for this compound (e.g., 210 nm, requires preliminary UV scan).

    • Quantification: Prepare a calibration curve with a purified this compound standard of known concentrations. Calculate the concentration in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Biosynthesis

This compound Biosynthesis Pathway

This compound, as a drimane sesquiterpenoid, originates from the mevalonate (B85504) (MVA) pathway, which produces the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). The cyclization of FPP is the key step in forming the characteristic drimane skeleton.

G acetyl_coa Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway acetyl_coa->mva_pathway fpp Farnesyl Pyrophosphate (FPP) mva_pathway->fpp drimenol Drimenol fpp->drimenol Terpene Cyclase mniopetal_c_precursors This compound Precursors drimenol->mniopetal_c_precursors Tailoring Enzymes (P450s, etc.) mniopetal_c This compound mniopetal_c_precursors->mniopetal_c

Caption: Simplified biosynthetic pathway of this compound.

Troubleshooting Logic for Low this compound Yield

When encountering low yields, a systematic approach to troubleshooting is essential. The following diagram illustrates a logical workflow for identifying and addressing potential issues.

G start Low this compound Yield check_strain Verify Strain Integrity & Purity start->check_strain check_media Review Media Composition check_strain->check_media Strain OK check_params Analyze Fermentation Parameters check_media->check_params Media OK optimize_media Optimize Carbon/Nitrogen Sources check_media->optimize_media Media Suboptimal check_extraction Evaluate Extraction & Analysis check_params->check_extraction Parameters OK optimize_params Optimize pH, Temp, Aeration check_params->optimize_params Parameters Suboptimal optimize_extraction Optimize Solvent & Method check_extraction->optimize_extraction Extraction Inefficient

References

Overcoming Mniopetal C solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of Mniopetal C in aqueous buffers. The information is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my aqueous buffer?

A1: this compound belongs to the drimane (B1240787) sesquiterpenoid class of compounds, which are often characterized by low to moderate aqueous solubility due to their hydrophobic nature.[1][2] When a concentrated stock solution of a hydrophobic compound, typically prepared in an organic solvent like DMSO, is introduced to an aqueous environment, the abrupt change in solvent polarity can cause the compound to "crash out" of the solution, leading to precipitation.[3][4]

Q2: What is the recommended first step for solubilizing this compound for an experiment?

A2: The standard initial approach is to prepare a high-concentration stock solution in a water-miscible, anhydrous organic solvent.[5][6] Dimethyl sulfoxide (B87167) (DMSO) is the most common choice due to its ability to dissolve a wide range of organic molecules.[5][7] This concentrated stock can then be serially diluted into the final aqueous experimental medium. It is critical to keep the final concentration of the organic solvent low (typically below 0.5% v/v) to avoid impacting the biological system.[4][5]

Q3: My compound dissolves in DMSO, but precipitates upon dilution in my buffer. How can I prevent this?

A3: This is a common issue related to kinetic solubility. To prevent immediate precipitation during dilution, always add the small volume of organic stock solution dropwise to the larger volume of the aqueous buffer while vigorously vortexing or stirring.[8] This method promotes rapid dispersion and prevents localized areas of high concentration that can trigger precipitation. Avoid adding the aqueous buffer directly to the concentrated stock.[8] Additionally, pre-warming the aqueous buffer to the experimental temperature (e.g., 37°C) can help, as adding a cold solution to a warmer one can decrease solubility.[9]

Q4: My this compound solution appears clear initially but becomes cloudy or shows precipitation over time. What is happening?

A4: This phenomenon is often due to the formation of a supersaturated, thermodynamically unstable solution that precipitates over time to reach its equilibrium solubility.[8] To mitigate this, prepare fresh working solutions immediately before each experiment. Avoid storing diluted aqueous solutions of this compound for extended periods. If you observe cloudiness, it indicates the compound's solubility limit has been exceeded under those conditions.[6][8]

Q5: My experimental system is highly sensitive to organic solvents like DMSO. What are the alternatives?

A5: If organic co-solvents are not suitable, you can use solubilizing excipients. These additives enhance the apparent solubility of hydrophobic compounds in aqueous solutions.[5] Common options include:

  • Cyclodextrins : These cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate molecules like this compound, while their hydrophilic exterior allows the complex to dissolve in water.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used.[5][12]

  • Surfactants : Non-ionic surfactants such as Tween® 80 or Cremophor® EL can form micelles that encapsulate hydrophobic compounds, increasing their solubility.[4][5]

It is essential to run appropriate vehicle controls to ensure the chosen excipient does not interfere with your assay.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Immediate Precipitation The aqueous solubility limit of this compound was exceeded upon dilution of the organic stock.• Decrease the final concentration of this compound in the aqueous solution.[3]• Increase the final concentration of the organic co-solvent (e.g., DMSO), ensuring it remains within the tolerance limit of your assay (typically <0.5%).[8]• Follow the correct dilution procedure: add the stock solution slowly to the vigorously stirring buffer.[8]• Use a solubilizing agent like HP-β-cyclodextrin (see Protocol 3).[5]
Precipitation Over Time The solution was supersaturated and is returning to a more stable, lower-energy crystalline state.[8]• Prepare fresh working solutions immediately before each use.[6]• Store aqueous solutions for the shortest time possible.• Consider formulation strategies that create a stable amorphous dispersion, though this is a more advanced technique.[8]
Inconsistent Experimental Results Potential instability or precipitation of this compound in the stock or working solutions.• Prepare single-use aliquots of the high-concentration DMSO stock to avoid repeated freeze-thaw cycles.[3][6]• Visually inspect the final aqueous solution for any signs of precipitation before adding it to your experiment.• Perform a kinetic solubility test to determine the concentration at which the compound remains soluble over the time course of your experiment.[8]

Physicochemical Data

While specific experimental data for this compound is limited, the following table provides computed properties and estimates based on its chemical class.

Table 1: Physicochemical Properties of this compound

PropertyValue / EstimateImportance in Drug Development
Molecular FormulaC₂₃H₃₄O₈-
Molecular Weight438.5 g/mol [13]Influences absorption, distribution, and diffusion.[1]
logP (Lipophilicity)2 - 5 (Typical for class)[1]Affects solubility, cell permeability, and plasma protein binding.[1]
Aqueous SolubilityLow to Moderate (Inferred for class)[1]Critical for formulation, dissolution, and bioavailability.[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Accurately weigh the this compound powder.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-20 mM).

  • Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming or brief sonication can aid dissolution.[3]

  • Dispense the stock solution into small, single-use aliquots.

  • Store the aliquots at -80°C to prevent degradation and avoid repeated freeze-thaw cycles.[6]

Protocol 2: Preparation of an Aqueous Working Solution via Dilution

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Determine the volume of stock solution needed for your final working concentration. If a large dilution is required, perform an intermediate dilution in DMSO first.[9]

  • Add the required volume of the final aqueous buffer (e.g., PBS, cell culture medium) to a sterile tube.

  • While vigorously vortexing the aqueous buffer, add the calculated volume of the this compound stock solution dropwise.[8]

  • Continue vortexing for an additional 30-60 seconds to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation or cloudiness. Use this freshly prepared solution immediately.

Protocol 3: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is for situations where organic solvents must be avoided or when higher aqueous concentrations are needed.

  • Prepare a stock solution of HP-β-CD (e.g., 20-40% w/v) in your desired aqueous buffer.

  • Add the this compound powder directly to the HP-β-CD solution to achieve the desired final concentration.

  • Agitate the mixture until the compound is fully dissolved. This may require extended vortexing, sonication, or overnight stirring at room temperature.[5]

  • Once dissolved, sterile-filter the solution using a 0.22 µm syringe filter to remove any potential aggregates.[5]

  • This formulated stock can now be used directly or diluted further into your final assay medium.

Visual Guides

G start This compound Precipitation in Aqueous Buffer tier1 Tier 1: Co-Solvent Optimization start->tier1 check_dmso Is final DMSO concentration <0.5%? tier1->check_dmso check_dmso->tier1 No, adjust concentration dilution_method Use proper dilution technique? (Stock -> Buffer, Vortexing) check_dmso->dilution_method Yes tier2 Tier 2: pH Adjustment (If compound is ionizable) dilution_method->tier2 No, problem persists success Solubility Achieved dilution_method->success Yes check_ph Is assay compatible with pH change? tier2->check_ph tier3 Tier 3: Use of Solubilizing Excipients check_ph->tier3 No check_ph->success Yes, test pH select_excipient Select Excipient tier3->select_excipient cyclodextrin (B1172386) Cyclodextrins (e.g., HP-β-CD) select_excipient->cyclodextrin surfactant Surfactants (e.g., Tween® 80) select_excipient->surfactant cyclodextrin->success surfactant->success

Caption: A troubleshooting flowchart for addressing this compound solubility issues.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Anhydrous DMSO (e.g., 10 mM) weigh->dissolve aliquot 3. Aliquot for Single Use & Store at -80°C dissolve->aliquot thaw 4. Thaw One Aliquot mix 6. Add Stock to Buffer Dropwise with Vortexing thaw->mix buffer 5. Prepare Aqueous Buffer in a Separate Tube buffer->mix use 7. Use Freshly Prepared Solution Immediately mix->use

Caption: Experimental workflow for preparing an aqueous solution of this compound.

G cluster_complex Cyclodextrin Inclusion Complex cd_outer cd_inner Hydrophobic Cavity drug This compound (Hydrophobic) drug->cd_inner Encapsulated by hydrophilic Hydrophilic Exterior (Soluble in Water) hydrophilic->cd_outer water Aqueous Buffer (Water Molecules) water->cd_outer Dissolves in

Caption: Diagram of a cyclodextrin encapsulating this compound to enhance solubility.

References

Mniopetal C stability testing and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mniopetal C

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

For optimal stability, this compound stock solutions should be prepared by dissolving the compound in an anhydrous aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM.[1] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1]

Q2: What are the recommended storage conditions for this compound?

To ensure long-term stability, this compound should be stored as a dry powder in a tightly sealed container at -20°C or -80°C, protected from light and moisture.[1]

Q3: How stable is this compound in different solvents and at various pH levels?

While specific data for this compound is unavailable, sesquiterpene lactones, in general, exhibit varying stability depending on the solvent and pH. To assess this, it is recommended to conduct a stability study by preparing solutions in different solvents (e.g., methanol, ethanol, acetonitrile) and aqueous buffers at various pH values (e.g., 3, 5, 7.4, 9).[1] These solutions should be incubated at different temperatures (e.g., 4°C, 25°C, 37°C) and protected from light.[1] Aliquots should be analyzed at specific time points (e.g., 0, 2, 4, 8, 24, 48 hours) using a validated HPLC method.[1]

Q4: What are forced degradation studies and why are they important?

Forced degradation studies involve subjecting a drug substance to more severe conditions than accelerated stability testing to identify potential degradation products and pathways.[2] These studies are crucial for developing and validating stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and informing formulation and packaging development.[2][3]

Troubleshooting Guide

Issue 1: Inconsistent experimental results.

  • Possible Cause: Instability of the this compound stock solution.

  • Solution: Avoid repeated freeze-thaw cycles by preparing and using single-use aliquots. Periodically verify the concentration of your stock solution using a suitable analytical method like HPLC.[1]

Issue 2: Precipitation of the compound in aqueous solutions.

  • Possible Cause: Poor solubility of this compound in aqueous buffers.

  • Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental setup is low (typically <0.5%) and compatible with your assay.[1] If solubility remains an issue, consider exploring different solvents for the initial stock or investigating formulation strategies.[1]

Issue 3: Appearance of unknown peaks in analytical chromatography (e.g., HPLC).

  • Possible Cause: Degradation of this compound.

  • Solution: Analyze the degradation products using techniques like LC-MS to identify their structures. This will provide insights into the degradation pathway.[1] Adjust storage and handling procedures to minimize the formation of these impurities. Consider performing forced degradation studies under acidic, basic, oxidative, and photolytic conditions to proactively identify potential degradation products.[1][2][3]

Data on Sesquiterpenoid Lactone Stability

The following table summarizes stability data for other sesquiterpenoid lactones and can serve as a general reference.

CompoundConditionsObservation
Eremantholide CEthanolic extract stored at room temperature in an impermeable glass bottleStable for 6 months[1]
Eremantholide CEthanolic extract stored at 40°CStability loss observed[1]
Eremantholide CEthanolic extract stored at 8°CIncreased stability observed[1]
11α,13-dihydrohelenalin estersArnica tincture (70% ethanol) stored for 3 years at +4°C13% decrease in content[1]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol outlines a general procedure to assess the stability of a sesquiterpenoid lactone like this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound.

  • Dissolve in a suitable anhydrous aprotic solvent (e.g., DMSO) to a final concentration of 10 mM.[1]

  • Aliquot into small, single-use volumes and store at -80°C.[1]

2. Stress Conditions:

  • Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at room temperature. If no degradation is observed, increase the temperature to 50-60°C.

  • Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at room temperature. If no degradation is observed, increase the temperature to 50-60°C.

  • Oxidation: Treat the drug substance with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60°C).

  • Photostability: Expose the drug substance to a combination of UV and visible light, as per ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples.

  • Analyze all samples using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and detect any degradation products.[1]

4. Data Evaluation:

  • Plot the percentage of the remaining compound against time for each condition.

  • Determine the degradation rate constant and half-life under each condition.[1]

  • Characterize the degradation products using techniques like LC-MS.[1]

Visualizations

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound (API) Solution Prepare Stock Solution (e.g., in DMSO) API->Solution Acid Acid Hydrolysis (e.g., 0.1M HCl) Solution->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Solution->Base Oxidation Oxidation (e.g., 3% H2O2) Solution->Oxidation Thermal Thermal (e.g., 60°C) Solution->Thermal Photo Photolytic (UV/Vis Light) Solution->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC Stability-Indicating HPLC Analysis Sampling->HPLC LCMS Degradant Identification (LC-MS) HPLC->LCMS Data Data Analysis & Pathway Elucidation LCMS->Data

Caption: Workflow for a typical forced degradation study.

Hypothetical_Degradation_Pathway cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolytic Photolytic Degradation Mniopetal_C This compound (Sesquiterpenoid Lactone) Lactone_Opening Lactone Ring Opening (Acid/Base Catalyzed) Mniopetal_C->Lactone_Opening Hydrolysis Epoxidation Epoxidation of Double Bonds Mniopetal_C->Epoxidation Oxidation Hydroxylation Hydroxylation of Allylic Positions Mniopetal_C->Hydroxylation Oxidation Isomerization Isomerization Mniopetal_C->Isomerization Photolysis Rearrangement Rearrangement Products Mniopetal_C->Rearrangement Photolysis Hydroxy_Acid Hydroxy Carboxylic Acid Derivative Lactone_Opening->Hydroxy_Acid

Caption: Hypothetical degradation pathways for this compound.

References

Troubleshooting Mniopetal C Co-elution with Impurities: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Mniopetal C, achieving high purity is critical for accurate biological assessment and preclinical development. A common hurdle in the purification process is the co-elution of this compound with structurally similar impurities during High-Performance Liquid Chromatography (HPLC). This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to help you resolve these challenging separations.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities that co-elute with this compound?

A1: Co-eluting impurities with this compound are often other drimane (B1240787) sesquiterpenoids produced by the fermenting fungus, Mniopetalum sp.[1][2][3] These can include isomers, analogs with minor structural modifications (e.g., different hydroxylation patterns), or degradation products.[4][5] Crude extracts may also contain unrelated fungal secondary metabolites that have similar polarities.[6][7][8]

Q2: My this compound peak shows shouldering or is broader than expected. What could be the cause?

A2: Peak shouldering or broadening is a strong indication of a co-eluting impurity.[9] Given the structural similarity of potential impurities to this compound, complete baseline separation can be challenging. Other factors could include poor column efficiency, inappropriate mobile phase composition, or column overloading.

Q3: How can I confirm if I have a co-elution problem?

A3: Peak purity analysis using a Diode Array Detector (DAD) or Mass Spectrometer (MS) is the most definitive way to detect co-elution. A non-homogenous peak in a DAD analysis or the presence of multiple mass-to-charge ratios (m/z) across a single chromatographic peak in an LC-MS analysis indicates the presence of more than one compound.[10]

Q4: What are the initial steps to troubleshoot this compound co-elution?

A4: Start by systematically adjusting the key chromatographic parameters. The most impactful changes often involve modifying the mobile phase composition, such as the organic solvent ratio, the type of organic modifier (acetonitrile vs. methanol), and the pH (by adding modifiers like formic or trifluoroacetic acid).[11][12]

Troubleshooting Guide

Systematic Approach to Resolving Co-elution

When tackling a co-elution problem involving this compound, a systematic approach is crucial. The following workflow provides a step-by-step guide to diagnosing and resolving the issue.

G cluster_0 Problem Identification cluster_1 Method Optimization cluster_2 Evaluation Problem Peak Tailing, Broadening, or Shouldering Purity Peak Purity Analysis (DAD/MS) Problem->Purity Confirm Co-elution MobilePhase Adjust Mobile Phase - Organic Solvent Ratio - Solvent Type (ACN vs. MeOH) - pH (Acid Modifier) Purity->MobilePhase StationaryPhase Change Stationary Phase - Different C18 Chemistry - Phenyl-Hexyl or Cyano Column MobilePhase->StationaryPhase If resolution is still poor TempFlow Modify Temperature & Flow Rate - Decrease Flow Rate - Vary Column Temperature StationaryPhase->TempFlow For fine-tuning Resolution Assess Resolution (Rs) TempFlow->Resolution Resolution->MobilePhase Rs < 1.5 Success Successful Separation Resolution->Success Rs >= 1.5

Caption: A workflow diagram for troubleshooting this compound co-elution.

Detailed Troubleshooting Steps

1. Mobile Phase Optimization

The composition of the mobile phase is a powerful tool for manipulating selectivity in reverse-phase HPLC.

  • Organic Solvent Ratio: A shallow gradient or even an isocratic hold at a specific organic solvent concentration can improve the separation of closely eluting compounds.

  • Solvent Type: Switching the organic modifier from acetonitrile (B52724) to methanol (B129727) (or vice versa) can alter the elution order and improve resolution due to different solvent-analyte interactions.

  • pH Modification: The addition of a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the aqueous mobile phase can suppress the ionization of acidic silanols on the column packing material, leading to sharper peaks and potentially altered selectivity.

2. Stationary Phase Selectivity

If mobile phase optimization is insufficient, changing the stationary phase can provide a different separation mechanism.

  • Alternative C18 Phases: Not all C18 columns are the same. Columns with different bonding densities or end-capping can offer different selectivities for drimane sesquiterpenoids.

  • Phenyl-Hexyl or Cyano Phases: These stationary phases provide alternative selectivities based on π-π and dipole-dipole interactions, respectively, which can be effective for separating structurally similar isomers.

3. Temperature and Flow Rate Adjustments

  • Temperature: Varying the column temperature can influence selectivity. Lower temperatures often increase retention and may improve resolution, while higher temperatures can decrease viscosity and improve efficiency, but may also decrease retention and resolution.

  • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.

Experimental Protocols

Protocol 1: HPLC Method for this compound Purity Assessment

This protocol provides a starting point for the analysis of this compound and can be modified to improve the resolution of co-eluting impurities.

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30°C
Protocol 2: Method Validation for Impurity Quantification

Once a separation method has been developed, it must be validated to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of impurities and matrix components. This is demonstrated by achieving baseline resolution between this compound and all known impurities.[13]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.

  • Accuracy: The closeness of the test results to the true value. This is often determined by spike-recovery studies.[9]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.[10]

Data Presentation

The following table summarizes hypothetical retention time data for this compound and a common co-eluting impurity (Isomer X) under different mobile phase conditions. This illustrates how modifying the organic solvent can impact resolution.

Mobile Phase BThis compound Retention Time (min)Isomer X Retention Time (min)Resolution (Rs)
Acetonitrile12.512.80.8
Methanol15.216.01.6

Signaling Pathways and Logical Relationships

The relationship between crude fungal extract and the final purified this compound, highlighting the points where impurities can be introduced and removed, is a critical concept in the purification process.

G cluster_0 Purification Workflow cluster_1 Impurity Sources cluster_2 Analytical Control Start Fungal Fermentation (Mniopetalum sp.) Extract Crude Extract (this compound + Impurities) Start->Extract Impurity2 Degradation Products Start->Impurity2 During Fermentation/ Extraction Silica Silica Gel Chromatography (Initial Separation) Extract->Silica HPLC Reverse-Phase HPLC (Fine Purification) Silica->HPLC Pure Pure this compound HPLC->Pure QC1 HPLC-DAD/MS Analysis HPLC->QC1 Monitor Purity QC2 Method Validation Pure->QC2 Confirm Purity & Identity Impurity1 Biosynthetically Related Sesquiterpenoids Impurity1->Extract

Caption: The purification workflow for this compound and points of impurity introduction and quality control.

References

Mniopetal C loss of activity during storage

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is Mniopetal C and to which class of compounds does it belong?

This compound is a member of the mniopetal family of natural products, which are classified as drimane (B1240787) sesquiterpenoids.[1][2] These compounds are isolated from fungi of the genus Mniopetalum.[1][2] The mniopetals, including the related compounds Mniopetal A, B, D, E, and F, are known for their potential biological activities, such as inhibition of viral reverse transcriptases, as well as antimicrobial and cytotoxic properties.[1][3]

Q2: What are the primary factors that can cause a loss of this compound activity during storage?

The stability of this compound, like other sesquiterpenoids, can be compromised by several environmental factors:

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[4][5] Long-term storage at room temperature is not recommended.

  • pH: The chemical structure of Mniopetals likely contains functional groups, such as a lactone ring, that are susceptible to hydrolysis under acidic or alkaline conditions.[6] Some related compounds are more stable at a slightly acidic pH.[6]

  • Moisture: The presence of water can facilitate hydrolytic degradation.[4][5]

  • Light: Exposure to light, particularly UV light, can induce photodegradation.[4][5][6]

  • Oxygen: Oxidation can lead to the degradation of the compound.[4][7]

  • Solvent Choice: The solvent used for reconstitution and storage is critical. Protic solvents (e.g., ethanol) may react with the compound over time.[6]

Q3: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, the following storage conditions are recommended based on best practices for related compounds:

  • Solid Form: Store as a dry powder in a tightly sealed container at -20°C or -80°C, protected from light and moisture.[6]

  • Stock Solutions:

    • Prepare stock solutions in a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).[6]

    • Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.[6]

    • Store stock solution aliquots at -80°C.[6]

Q4: How should I handle this compound during my experiments to minimize loss of activity?

To maintain the activity of this compound during experimental procedures:

  • Prepare fresh dilutions of your stock solution for each experiment.[6]

  • Minimize the time the compound is in aqueous buffers, especially at neutral or alkaline pH.[6]

  • Protect solutions containing this compound from light.

  • If your experimental protocol requires a solvent other than the one used for the stock solution, prepare these working solutions immediately before use.[6]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of biological activity in experiments Degradation of this compound in the experimental medium.Prepare fresh dilutions of your this compound stock solution for each experiment. Minimize the time the compound spends in aqueous buffers. Consider performing a time-course experiment to assess the stability of this compound in your specific cell culture medium or buffer.[6]
Inconsistent experimental results Instability of this compound stock solution.Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Verify the concentration of your stock solution periodically using a suitable analytical method like HPLC, if a standard is available.[6]
Precipitation of the compound in aqueous solutions Poor solubility of this compound in aqueous buffers.Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental setup is compatible with your assay (typically <0.5%) and does not cause precipitation. If solubility is an issue, consider alternative formulation strategies, though this may impact the compound's activity.[6]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Experimental Buffer

This protocol allows for the determination of the stability of this compound in a specific aqueous buffer over time.

Methodology:

  • Prepare a working solution of this compound in the experimental buffer of interest at the desired final concentration.

  • Incubate the solution under the standard conditions of your experiment (e.g., 37°C, 5% CO2).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Immediately analyze the concentration of this compound in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Plot the concentration of this compound as a function of time to determine its stability profile in the buffer.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on a cell line of interest.[1]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24-72 hours).[1]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 500 and 600 nm.[1]

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value from the dose-response curve.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_working Prepare Fresh Working Dilutions prep_stock->prep_working compound_add Add this compound to Cells prep_working->compound_add cell_seed Seed Cells in 96-well Plate cell_seed->compound_add incubation Incubate (e.g., 48h) compound_add->incubation activity_assay Perform Activity Assay (e.g., MTT) incubation->activity_assay readout Measure Readout (e.g., Absorbance) activity_assay->readout calculate Calculate % Inhibition or Viability readout->calculate ic50 Determine IC50 calculate->ic50

Caption: General experimental workflow for assessing this compound bioactivity.

degradation_pathway cluster_factors Degradation Factors Mniopetal_C This compound (Active) Degraded_Product Inactive/Less Active Degradation Products Mniopetal_C->Degraded_Product Degradation Temperature Temperature Temperature->Mniopetal_C pH pH (non-optimal) pH->Mniopetal_C Light Light (UV) Light->Mniopetal_C Moisture Moisture/Solvent Moisture->Mniopetal_C

Caption: Factors leading to the degradation of this compound.

storage_workflow start Receive this compound (Solid) store_solid Store Solid at -80°C (Protected from Light/Moisture) start->store_solid prep_stock Prepare Stock in Anhydrous DMSO store_solid->prep_stock For Use aliquot Aliquot into Single-Use Tubes prep_stock->aliquot store_stock Store Aliquots at -80°C aliquot->store_stock use Use for Experiment store_stock->use Thaw One Aliquot

Caption: Recommended workflow for this compound storage and handling.

References

Technical Support Center: Preventing Mniopetal C Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the common issue of Mniopetal C precipitation in cell culture media.

Troubleshooting Guide

Precipitation of a test compound like this compound in cell culture media can significantly compromise experimental results by altering the effective concentration and potentially introducing cytotoxicity.[1][2] The following guide summarizes common causes of precipitation and offers structured solutions.

Issue: Immediate Precipitation Upon Addition to Media

Question: I dissolved this compound in an organic solvent (e.g., DMSO) to create a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is happening and how can I prevent it?

Answer: This is a common phenomenon known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment like cell culture media where it has poor solubility.[2]

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.[1][2]Decrease the final working concentration. It's crucial to first determine the maximum soluble concentration of this compound in your specific media.
Rapid Solvent Exchange Adding a concentrated stock directly to a large volume of media causes a rapid change in the solvent environment, leading to precipitation.Perform serial dilutions of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media to ensure gradual and even dispersion.
Low Media Temperature The solubility of many compounds decreases at lower temperatures. Adding the stock solution to cold media can induce precipitation.Always use media that has been pre-warmed to 37°C before adding the this compound stock solution.
Solvent Choice While DMSO is a common solvent, its concentration in the final culture volume is critical. High concentrations of organic solvents can be toxic to cells.Ensure the final concentration of the organic solvent (e.g., DMSO) in the media is non-toxic to the cells, typically ≤ 0.1% to 0.5%.
Issue: Precipitation Over Time in the Incubator

Question: The this compound solution was clear when I prepared it, but after a few hours/days in the incubator, I noticed cloudiness or a precipitate. Why is this happening?

Answer: Delayed precipitation is often due to changes in the media environment over time or interactions with media components.

Potential Cause Explanation Recommended Solution
Temperature and pH Shifts The incubator environment (37°C, 5% CO2) can alter the pH and temperature of the media, affecting the solubility of pH-sensitive compounds.Pre-warm the media to 37°C before adding this compound. Ensure the media is properly buffered for the incubator's CO2 concentration.
Interaction with Media Components This compound may interact with salts, proteins (especially from serum), or other components in the media, leading to the formation of insoluble complexes.Test the stability of this compound in your specific cell culture medium over the intended duration of the experiment. If using serum, consider reducing the serum concentration or using a serum-free formulation if compatible with your cells.
Media Evaporation Over long-term cultures, evaporation can increase the concentration of all media components, including this compound, potentially pushing it beyond its solubility limit.Ensure proper humidification of the incubator and use culture plates with low-evaporation lids.
Stock Solution Instability Repeated freeze-thaw cycles of the stock solution can cause the compound to degrade or precipitate out of the solvent.Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to troubleshoot this compound precipitation?

A1: The first and most critical step is to determine the maximum soluble concentration of this compound in your specific cell culture medium under your experimental conditions (37°C, 5% CO2). This will establish a reliable upper limit for your working concentrations.

Q2: How can I determine the maximum soluble concentration of this compound?

A2: You can perform a solubility test by preparing a series of dilutions of your this compound stock solution in pre-warmed cell culture medium. Incubate these dilutions under your standard culture conditions and observe them for any signs of precipitation (cloudiness, crystals, or sediment) at various time points (e.g., immediately, 1 hour, 4 hours, 24 hours). The highest concentration that remains clear is considered the maximum soluble concentration.

Q3: My this compound precipitated after I added it to my cell media. Can I still use it?

A3: It is strongly recommended to discard the media with the precipitate and prepare a fresh solution. The presence of a precipitate means the actual concentration of the dissolved compound is unknown and lower than intended, which will affect the accuracy and reproducibility of your results.

Q4: Can I filter out the precipitate and use the remaining solution?

A4: Filtering will remove the precipitated compound, but this will also lower the effective concentration of this compound in your media to an unknown value. Therefore, this is not a recommended practice as it compromises the accuracy of your experiment.

Q5: Are there any alternative solvents to DMSO I can try?

A5: While DMSO is widely used, other solvents like ethanol (B145695) or DMF can be considered. However, the primary issue is often the compound's low solubility in the aqueous media, not the initial solvent. It is crucial to ensure the final concentration of any organic solvent is kept to a minimum (typically below 0.5%) to avoid cellular toxicity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., 100% anhydrous DMSO) to achieve a high-concentration stock solution (e.g., 10-100 mM).

  • Dissolution: Vortex the solution thoroughly. If necessary, gentle warming (up to 37°C) or brief sonication can be used to aid dissolution. Visually inspect to ensure the compound is fully dissolved.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound into Cell Culture Media
  • Pre-warm Media: Pre-warm the required volume of your complete cell culture medium to 37°C.

  • Thaw Stock: Thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilution (Recommended): To avoid rapid precipitation, perform a serial dilution.

    • Create an intermediate dilution by adding a small volume of the high-concentration stock to a small volume of pre-warmed media.

    • Use this intermediate dilution to prepare your final working concentrations.

  • Direct Dilution (for lower concentrations):

    • Add a small volume of the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. For example, to achieve a 1 µM final concentration from a 1 mM stock, add 1 µL of stock to 1 mL of medium. This keeps the final DMSO concentration at 0.1%.

  • Final Check: After dilution, visually inspect the medium to ensure it is clear and free of any precipitate before adding it to your cells.

Visualizations

A Precipitation Observed in Cell Culture Media B Immediate Precipitation (Upon mixing) A->B Timing C Delayed Precipitation (In incubator) A->C Timing D Is final concentration too high? B->D J Are there pH or temperature shifts? C->J E Was media pre-warmed to 37°C? D->E No G Decrease final concentration. Determine max solubility. D->G Yes F How was stock added? E->F Yes H Pre-warm media to 37°C before adding compound. E->H No I Add stock dropwise to vortexing media. Use serial dilution. F->I Rapidly K Is media evaporation occurring? J->K No M Ensure media is properly buffered. J->M Yes L Potential interaction with media components? K->L No N Ensure proper incubator humidity. Use sealed flasks/plates. K->N Yes O Test stability in media over time. Consider reducing serum. L->O Yes

Caption: Troubleshooting workflow for this compound precipitation.

Solubility This compound Solubility in Media Concentration Concentration Concentration->Solubility Exceeding limit decreases solubility Temperature Temperature Temperature->Solubility Lower temp decreases solubility pH pH of Media pH->Solubility Shifts can decrease solubility Solvent Solvent System (DMSO %) Solvent->Solubility High aqueous content decreases solubility Interactions Media Component Interactions Interactions->Solubility Binding/complexing decreases solubility Time Incubation Time Time->Solubility Longer time can reveal instability

Caption: Key factors influencing this compound solubility.

References

Technical Support Center: Enhancing the Biological Activity of Mniopetal C Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the biological activity of Mniopetal C derivatives. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guides

This section addresses common problems that may arise during the synthesis, purification, and biological evaluation of this compound derivatives.

Issue 1: Low Yield During Synthesis of this compound Derivatives

  • Question: We are experiencing consistently low yields in the synthesis of our this compound derivative. What are the potential causes and how can we troubleshoot this?

  • Answer: Low yields in the synthesis of this compound derivatives can arise from several factors. A systematic approach to troubleshooting is recommended.[1]

    • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pressure can significantly hinder product formation. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] A temperature screen can also identify the ideal conditions for your specific substrates.

    • Purity of Reactants: Impurities in starting materials can lead to side reactions or inhibit the catalyst, thereby reducing the yield.[1] Ensure all reagents and solvents are of high purity and anhydrous where required.

    • Catalyst and Ligand Choice: For cross-coupling reactions, the choice of the palladium precursor and the phosphine (B1218219) ligand is critical. Screen a variety of ligands and palladium sources. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required.

    • Inefficient Purification: Product loss during workup and purification is a common cause of low yields. This can be due to product decomposition on silica (B1680970) gel, co-elution with impurities, or insufficient extraction. Optimize your purification methods by trying different solvent systems for chromatography or considering alternative purification techniques like preparative HPLC.

Issue 2: Poor Solubility of this compound Derivatives in Biological Assays

  • Question: Our this compound derivative is precipitating in the aqueous buffer of our biological assay. How can we improve its solubility?

  • Answer: this compound and its derivatives are often hydrophobic and exhibit low aqueous solubility, which can lead to precipitation and inaccurate assay results.[2] Here are several strategies to address this:

    • Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol.[2] When preparing your working solution, ensure the final concentration of the organic solvent is low (typically ≤1%) to avoid solvent-induced cytotoxicity.

    • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While this compound itself does not have strongly acidic or basic moieties, derivatives might. Exploring a pH range around the physiological pH of your assay may improve solubility.

    • Formulation with Excipients: For in vitro assays, excipients like cyclodextrins can be used to encapsulate the hydrophobic molecule and increase its apparent solubility.

    • Use of Detergents (with caution): Non-ionic detergents like Tween-20 or Triton X-100 at very low concentrations (0.01-0.05%) can aid solubility in enzymatic assays. However, these can be cytotoxic in cell-based assays, so a dose-response experiment to determine the maximum non-toxic concentration for your specific cell line is crucial.

Issue 3: Inconsistent or Lower-Than-Expected Biological Activity

  • Question: We are observing variable results and lower than expected potency in our cytotoxicity/antiviral assays. What could be the reason?

  • Answer: Inconsistent results are often linked to compound stability and solubility issues.

    • Compound Degradation: Sesquiterpenoids can be unstable in aqueous buffers, especially at physiological or alkaline pH. Prepare fresh dilutions for each experiment and minimize the time the compound spends in the assay medium before measurements are taken.

    • Stock Solution Instability: Avoid repeated freeze-thaw cycles of your stock solution by preparing single-use aliquots.

    • Precipitation in Assay: As mentioned previously, poor solubility can lead to precipitation, effectively lowering the concentration of the compound available to interact with the target. Visually inspect your assay plates for any signs of precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of Mniopetals?

A1: Mniopetals are a family of drimane (B1240787) sesquiterpenoids that have demonstrated a range of biological activities, including antiviral (specifically as inhibitors of viral reverse transcriptases like HIV-1 reverse transcriptase), antimicrobial, and cytotoxic properties against various cancer cell lines.

Q2: How can we enhance the cytotoxic activity of this compound derivatives?

A2: Structure-activity relationship (SAR) studies on drimane sesquiterpenoids suggest several strategies:

  • Modification of Functional Groups: The presence and nature of oxygen-containing functional groups (e.g., aldehydes, hydroxyls, esters) on the drimane core significantly influence cytotoxicity. For instance, esterification of hydroxyl groups can modulate activity.

  • Introduction of Unsaturation: An α,β-unsaturated double bond is often crucial for cytotoxic activity in this class of compounds.

  • Side Chain Modification: Altering the side chains attached to the core structure can impact potency. For example, the addition of an aromatic group to a side chain has been shown to increase anti-HIV activity in Mniopetal D analogs.

Q3: What are the key considerations for designing a cytotoxicity assay for this compound derivatives?

A3: A standard approach is the MTT or MTS assay, which measures the metabolic activity of cells as an indicator of cell viability. Key considerations include:

  • Cell Line Selection: Choose cell lines relevant to your research focus (e.g., specific cancer types).

  • Concentration Range: Use a wide range of concentrations (e.g., 0.1 to 100 µM) to determine the IC50 value accurately.

  • Incubation Time: A typical incubation period is 24-72 hours.

  • Controls: Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

Q4: How can we assess the antiviral activity of this compound derivatives, particularly against retroviruses?

A4: A key target for Mniopetals is reverse transcriptase (RT). A reverse transcriptase inhibition assay is a common method.

  • Principle: This assay measures the ability of a compound to inhibit the activity of the RT enzyme in synthesizing DNA from an RNA template.

  • Method: A common method is a non-radioactive, colorimetric assay. This involves incubating recombinant HIV-1 RT with the test compound and then measuring the amount of newly synthesized DNA, often through the incorporation of labeled nucleotides (e.g., DIG-dUTP).

  • Parameters: The key parameter to determine is the IC50 value, the concentration of the compound that inhibits enzyme activity by 50%. The EC50 (50% effective concentration) in a cell-based viral replication assay and the CC50 (50% cytotoxic concentration) are also determined to calculate the Selectivity Index (SI = CC50/EC50), which is a measure of the compound's therapeutic window.

Data Presentation

Table 1: Cytotoxicity of Mniopetal D and its Analogs against Various Cancer Cell Lines

Note: Data for Mniopetal D is provided as a representative example for the Mniopetal class of compounds.

Compound IDCancer TypeCell LineIC50 (µM)
Mniopetal DLung CarcinomaA5498.5
Mniopetal DBreast AdenocarcinomaMCF-75.2
Mniopetal DCervical CancerHeLa12.1
Mniopetal DColorectal AdenocarcinomaHT-297.8
Mniopetal DProstate CancerPC-310.4

Table 2: Anti-HIV Activity of Mniopetal D and its Analogs

Note: Data for Mniopetal D analogs is provided to illustrate the effects of structural modifications.

Compound IDModificationAnti-HIV-1 RT IC50 (µM)Cytotoxicity CC50 (µM) in MT-4 CellsSelectivity Index (SI)
Mniopetal DParent Compound15.8> 200> 12.7
MND-A01C-7 Hydroxyl Esterification (Acetate)8.2> 200> 24.4
MND-A02C-7 Hydroxyl Etherification (Methyl)12.5> 200> 16.0
MND-B01C-9 Carbonyl Reduction (Alcohol)25.11506.0
MND-D01Side Chain Modification (Addition of Phenyl Group)5.518032.7
EfavirenzPositive Control (NNRTI)0.003258333

Experimental Protocols

1. MTS Assay for Cell Viability

  • Objective: To determine the IC50 value of this compound derivatives in various cancer cell lines.

  • Materials:

    • This compound derivative stock solution (dissolved in DMSO).

    • Selected cancer cell lines.

    • Complete cell culture medium.

    • 96-well clear flat-bottom microplates.

    • MTS reagent.

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Add 100 µL of the dilutions to the respective wells. Include a vehicle control and a no-cell control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

2. HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)

  • Objective: To determine the IC50 value of this compound derivatives against HIV-1 RT.

  • Materials:

    • Recombinant HIV-1 RT assay kit (commercially available).

    • This compound derivative serial dilutions.

    • Positive control inhibitor (e.g., Efavirenz).

    • Microplate reader.

  • Procedure:

    • Follow the manufacturer's protocol for the RT assay kit. Typically, this involves coating a microplate with a template-primer complex.

    • Add the reaction mixture, including the recombinant RT enzyme and the various dilutions of the this compound derivative, to the wells.

    • Incubate to allow for the synthesis of DNA by the RT enzyme, which incorporates a labeled nucleotide (e.g., DIG-dUTP).

    • An anti-label antibody conjugated to an enzyme (e.g., peroxidase) is added, which binds to the newly synthesized DNA.

    • A colorimetric substrate is added, and the reaction is stopped.

    • Read the absorbance at the specified wavelength.

    • Calculate the percentage of RT inhibition for each concentration and determine the IC50 value.

Mandatory Visualization

experimental_workflow cluster_synthesis Derivative Synthesis & Purification cluster_bioassay Biological Evaluation cluster_data Data Analysis synthesis Synthesis of This compound Derivative purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT/MTS) characterization->cytotoxicity Test Compound antiviral Antiviral Assay (e.g., RT Inhibition) characterization->antiviral Test Compound ic50 Calculate IC50 cytotoxicity->ic50 ec50 Calculate EC50/CC50 antiviral->ec50 sar Structure-Activity Relationship Analysis ic50->sar ec50->sar

Experimental workflow for enhancing this compound derivative activity.

signaling_pathway cluster_nfkb NF-κB Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB (Inactive Complex) ikk->ikb_nfkb Phosphorylates IκB nfkb NF-κB ikb_nfkb->nfkb IκB Degradation nucleus Nucleus nfkb->nucleus Translocation transcription Gene Transcription (Inflammation) nucleus->transcription Activates mniopetal_c Drimane Sesquiterpenoids (e.g., this compound Derivatives) mniopetal_c->ikk Inhibition

Proposed inhibition of the NF-κB signaling pathway by drimane sesquiterpenoids.

troubleshooting_synthesis cluster_causes cluster_solutions start Low Yield in Synthesis conditions Suboptimal Conditions start->conditions reagents Impure Reagents start->reagents catalyst Ineffective Catalyst start->catalyst purification Purification Loss start->purification optimize_cond Optimize Temp, Time, Pressure conditions->optimize_cond purify_reagents Use High Purity Reagents reagents->purify_reagents screen_catalyst Screen Catalysts & Ligands catalyst->screen_catalyst optimize_purify Optimize Purification Method purification->optimize_purify

Troubleshooting logic for low synthesis yield of this compound derivatives.

References

Mniopetal C purification challenges from crude extract

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of Mniopetal C from crude extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

A1: this compound is a natural product belonging to the Mniopetal family of compounds, which are known for their biological activities, including as inhibitors of reverse transcriptases, as well as exhibiting antimicrobial and cytotoxic properties.[1] These compounds are sesquiterpenoids produced by fungi of the genus Mniopetalum, specifically the strain Mniopetalum sp. 87256.[2] The table below summarizes the properties of this compound and its related compounds.

Table 1: Properties of Mniopetal Compounds [1]

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Biological Activities
This compoundC₁₅H₂₀O₃248.32Inhibitor of HIV-1 Reverse Transcriptase, Antimicrobial, Cytotoxic
Mniopetal EC₁₅H₂₀O₄264.32Inhibitor of HIV-1 Reverse Transcriptase, Antimicrobial, Cytotoxic
Mniopetal FC₁₅H₂₂O₄266.33Inhibitor of HIV-1 Reverse Transcriptase, Antimicrobial, Cytotoxic

Q2: What is the general workflow for isolating this compound?

A2: The isolation of this compound follows a standard multi-step natural product purification workflow.[1][2] The process begins with the fermentation of the producing fungal strain, followed by extraction of the active compounds from the culture broth and mycelium using organic solvents.[2] The resulting crude extract is then subjected to a series of chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate the pure compound.[1][2]

cluster_workflow General Purification Workflow Fermentation Fungal Fermentation (Mniopetalum sp.) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Harvest CrudeExtract Crude Extract Extraction->CrudeExtract Concentrate Fractionation Column Chromatography (e.g., Silica (B1680970) Gel) CrudeExtract->Fractionation Initial Cleanup SemiPure Semi-Pure Fractions Fractionation->SemiPure Collect Fractions Purification Preparative HPLC (e.g., C18 Column) SemiPure->Purification Final Polishing PureCompound Pure this compound Purification->PureCompound Collect Peak

Caption: A typical workflow for the purification of this compound.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue 1: The crude extract is dark and viscous, leading to poor chromatographic separation.

  • Possible Cause: High concentrations of pigments and other complex matrix components are co-extracted with the target compound.

  • Solution: Perform a pre-purification cleanup step before column chromatography.

    • Charcoal Treatment: Dissolve the crude extract in a polar solvent like methanol (B129727) and stir with activated charcoal to adsorb pigments. Remove the charcoal by filtering through celite.[3]

    • Liquid-Liquid Extraction (LLE): Partition the crude extract between a polar solvent (e.g., aqueous methanol) and a non-polar solvent (e.g., hexane) to remove highly non-polar impurities like fats and oils.[4][5]

    • Solid-Phase Extraction (SPE): Use an SPE cartridge (e.g., silica or C18) for a rapid initial cleanup.[3]

Issue 2: Low recovery of this compound after silica gel column chromatography.

  • Possible Causes & Solutions:

    • Irreversible Adsorption: this compound may be strongly and irreversibly binding to the acidic silica gel stationary phase.[3]

      • Modify Solvent Polarity: Increase the polarity of the elution solvent gradually. Adding a small amount of a highly polar solvent like methanol to the mobile phase can help desorb the compound.[3]

      • Deactivate Silica Gel: Pre-treat the column by flushing it with a solvent mixture containing a small amount of a base (e.g., triethylamine) to neutralize acidic sites.[3]

    • Compound Degradation: The compound may be unstable on the acidic silica surface.

      • Use Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (B75360) or a reversed-phase C18 column for initial fractionation.[3]

      • Work Quickly: Minimize the time the compound spends on the column.

cluster_troubleshooting Troubleshooting Low Yield Start Low Yield After Column Chromatography Cause1 Irreversible Adsorption? Start->Cause1 Possible Cause Cause2 Compound Degradation? Start->Cause2 Possible Cause Solution1a Increase Mobile Phase Polarity Cause1->Solution1a Solution Solution1b Deactivate Silica with Triethylamine Cause1->Solution1b Solution Solution2a Use Alternative Stationary Phase (C18) Cause2->Solution2a Solution Solution2b Minimize Time on Column Cause2->Solution2b Solution End Improved Recovery Solution1a->End Solution1b->End Solution2a->End Solution2b->End

Caption: Decision tree for troubleshooting low this compound yield.[6]

Issue 3: this compound appears to be degrading during the purification process.

  • Possible Causes & Solutions: Terpenoids can be sensitive to heat, light, oxygen, and pH extremes.[7][8]

    • Temperature Control: Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a low temperature (<40°C).[3][6] Store extracts and fractions at low temperatures (4°C or -20°C).

    • Inert Atmosphere: If oxidation is suspected (often indicated by color changes), perform purification steps under an inert atmosphere like nitrogen or argon.[3]

    • Use Antioxidants: Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to solvents during extraction and chromatography to prevent oxidative degradation.[3]

    • Control pH: Maintain a neutral pH during aqueous extraction steps, as strong acids or bases can catalyze degradation.[6]

Issue 4: Co-elution of impurities during final HPLC purification.

  • Possible Cause: The selected HPLC method lacks the necessary resolution to separate this compound from structurally similar impurities, which are common in natural product extracts.[9]

  • Solution:

    • Optimize Mobile Phase Gradient: Use a shallower gradient during elution to increase the separation between closely eluting peaks.[6]

    • Change Solvent System: If using a standard water/acetonitrile (B52724) system, try substituting methanol for acetonitrile or adding a third solvent (e.g., isopropanol) to alter selectivity.

    • Modify pH: Add a modifier like formic acid (0.1%) or trifluoroacetic acid (0.1%) to the mobile phase. This can change the ionization state of impurities and improve peak shape and resolution.[3]

    • Try a Different Column: If resolution is still poor, switch to a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl, Cyano) or a different particle size for higher efficiency.

Experimental Protocols

Protocol 1: Crude Extraction from Fungal Culture

  • Harvesting: After the fermentation period (typically determined by monitoring production via analytical HPLC), separate the fungal mycelium from the culture broth by filtration or centrifugation.[1]

  • Broth Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate (B1210297) in a separatory funnel.[1] Combine the organic layers.

  • Mycelium Extraction: Soak the collected mycelia in methanol or acetone (B3395972) overnight. Filter the mixture and concentrate the solvent. Partition the resulting aqueous residue with ethyl acetate as described in step 2.[6]

  • Concentration: Combine all ethyl acetate extracts and evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[6] The resulting residue is the crude extract.

Protocol 2: Silica Gel Column Chromatography (Initial Fractionation)

  • Column Preparation: Prepare a glass column with silica gel (e.g., 70-230 mesh) packed as a slurry in a non-polar solvent like n-hexane.[1]

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this mixture onto a small amount of silica gel, dry it to a free-flowing powder, and carefully load it onto the top of the prepared column.[1]

  • Elution: Elute the column with a stepwise or gradient solvent system of increasing polarity. A typical system starts with 100% n-hexane and gradually increases the proportion of ethyl acetate (e.g., n-hexane -> 9:1 hexane:ethyl acetate -> ... -> 100% ethyl acetate -> ethyl acetate:methanol).

  • Fraction Collection: Collect fractions of a fixed volume and monitor their composition using Thin Layer Chromatography (TLC) or analytical HPLC.

  • Pooling: Combine the fractions containing this compound and evaporate the solvent.[3]

Protocol 3: Preparative HPLC for Final Purification

The following is a representative method that should be optimized for your specific instrument and column.

Table 2: Representative HPLC Method for this compound Purity Assessment [3]

ParameterSpecification
Column C18 reversed-phase (e.g., 10 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% to 95% B over 20 minutes
Flow Rate 4.0 mL/min (adjust based on column diameter)
Detection UV at 254 nm (or other suitable wavelength)
Injection Volume 100-500 µL (dependent on concentration and column capacity)
  • Sample Preparation: Dissolve the semi-purified fraction from the column chromatography step in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection and Fraction Collection: Inject the sample onto the equilibrated HPLC system. Collect the peak corresponding to the retention time of this compound.[1]

  • Purity Analysis: Assess the purity of the collected fraction using analytical HPLC. If necessary, repeat the preparative HPLC step to achieve the desired purity.[1]

References

Technical Support Center: Scaling Up Mniopetal C Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the isolation of Mniopetal C for further studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a novel drimane (B1240787) sesquiterpenoid, a class of natural products, that has been isolated from a Canadian species of the basidiomycete fungus Mniopetalum.[1][2] It has demonstrated a range of biological activities, including:

  • Inhibition of Viral Reverse Transcriptases: this compound is an inhibitor of RNA-directed DNA polymerases from viruses such as human immunodeficiency virus (HIV), avian myeloblastosis virus, and murine leukemia virus.[1]

  • Antimicrobial Properties: It exhibits activity against various microbes.[1]

  • Cytotoxic Properties: this compound has shown to be toxic to certain cells, indicating potential for anticancer research.[1]

Q2: What is the chemical nature of this compound?

This compound is a sesquiterpenoid characterized by a drimane core structure. Its chemical formula is C23H34O8.[3]

Q3: What are the main challenges when scaling up the isolation of this compound?

Scaling up natural product isolation presents several challenges, including:

  • Maintaining Yield: Ensuring a consistent and high yield of the target compound as the production volume increases can be difficult.[4][5]

  • Process Efficiency: The efficiency of extraction and purification methods becomes more critical at a larger scale to manage time and resources effectively.[6]

  • Purity: Maintaining the purity of the final compound and removing impurities that may not have been significant at a smaller scale.

  • Compound Stability: this compound may be susceptible to degradation under certain conditions, which can be exacerbated during longer processing times at a larger scale.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scaling-up of this compound isolation.

Fermentation Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Low this compound Yield in Fermentation Suboptimal growth medium composition.Optimize carbon and nitrogen sources, pH, and micronutrients in the fermentation broth.
Inadequate aeration or agitation in the bioreactor.Adjust stirrer speed and airflow rate to ensure sufficient oxygen supply for the culture. For basidiomycetes, avoiding excessive shear stress is also important.
Contamination with other microorganisms.Implement strict aseptic techniques during inoculation and fermentation. Monitor the culture regularly for any signs of contamination.
Foaming in the Bioreactor High protein content in the medium or produced by the fungus.Add food-grade antifoaming agents as needed. Optimize the agitation speed to minimize excessive foaming.
Pellet Formation Instead of Dispersed Mycelial Growth Inoculum quality or quantity.Use a homogenized and actively growing seed culture. Optimize the inoculum size for the bioreactor.
High shear stress from agitation.Reduce the agitation speed or use a different impeller design to minimize shear forces while maintaining adequate mixing.
Extraction & Purification Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Low Recovery of this compound After Extraction Incomplete extraction from the fermentation broth or mycelia.Optimize the solvent system for extraction (e.g., ethyl acetate).[2] Consider multiple extraction steps. If this compound is intracellular, cell disruption methods may be necessary.
Emulsion formation during liquid-liquid extraction.Allow the mixture to stand for a longer period. Add a small amount of brine or use centrifugation to break the emulsion.
Poor Separation During Column Chromatography Inappropriate stationary or mobile phase.For drimane sesquiterpenoids, reversed-phase chromatography (e.g., C18) is often effective. Optimize the mobile phase gradient (e.g., water/acetonitrile (B52724) or water/methanol).
Column overloading.Reduce the amount of crude extract loaded onto the column. Consider using a larger column.
Peak tailing in HPLC.This can be due to interactions with the stationary phase. Try adjusting the mobile phase pH or adding a modifier. Ensure the sample is fully dissolved in the mobile phase before injection.
Presence of Impurities in the Final Product Co-elution of closely related compounds.Optimize the HPLC gradient to improve resolution. Consider using a different stationary phase or a combination of chromatographic techniques (e.g., normal phase followed by reversed-phase).
Degradation of this compound during purification.Avoid exposure to harsh pH conditions, high temperatures, and excessive light. Work quickly and store fractions and the final product at low temperatures.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC23H34O8[3]
Molecular Weight438.5 g/mol [3]
Chemical ClassDrimane Sesquiterpenoid, Natural Product, Fungal[2][3]

Table 2: Representative Yields of Drimane Sesquiterpenoids from Fungal Fermentation

Note: Specific yield data for scaled-up this compound production is not publicly available. The following data is based on related drimane sesquiterpenoids from basidiomycetes and serves as a general reference.

CompoundFungal SourceFermentation ScaleYieldReference
GanoresinosinsGanoderma subresinosumLarge-scaleNot specified[7]
Drimane derivativesDentipellis fragilisLarge-scaleNot specified
Pereniporin derivativesPerenniporia centrali-africanaScale-up from 200 mL2.15 mg from fraction 1[8]
IsodrimenediolCerrena sp.Not specifiedNot specified[8]

Experimental Protocols

Scaled-Up Fermentation of Mniopetalum sp. (Representative Protocol)

This protocol is a generalized procedure based on methods for other drimane-producing basidiomycetes and should be optimized for Mniopetalum sp.

  • Seed Culture Preparation:

    • Inoculate a 250 mL Erlenmeyer flask containing 100 mL of a suitable seed medium (e.g., Yeast Malt Broth) with a mycelial plug of Mniopetalum sp. from an agar (B569324) plate.

    • Incubate at 24-28°C on a rotary shaker at 150 rpm for 5-7 days until a dense mycelial culture is obtained.

  • Bioreactor Inoculation and Fermentation:

    • Aseptically transfer the seed culture to a 10 L bioreactor containing 8 L of production medium. The inoculum size should be around 5-10% (v/v).

    • Maintain the fermentation at 24-28°C with controlled pH (e.g., 5.5-6.5) and dissolved oxygen levels (e.g., >20% saturation) through controlled agitation and aeration.

    • Ferment for 14-21 days. Monitor the production of this compound periodically by HPLC analysis of a small sample of the culture broth.

Extraction and Preliminary Purification
  • Harvesting: Separate the mycelia from the culture broth by filtration or centrifugation.

  • Extraction:

    • Extract the culture filtrate three times with an equal volume of ethyl acetate (B1210297).

    • Extract the mycelial biomass with methanol (B129727) or acetone, followed by partitioning the concentrated extract between ethyl acetate and water.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Purification by Column Chromatography
  • Initial Fractionation: Subject the crude extract to vacuum liquid chromatography (VLC) or flash chromatography on a silica (B1680970) gel column, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to obtain several fractions.

  • Reversed-Phase HPLC:

    • Analyze the fractions by analytical HPLC to identify those containing this compound.

    • Pool the this compound-rich fractions and purify further using preparative reversed-phase HPLC (C18 column).

    • Use a suitable mobile phase gradient, for example, a linear gradient of acetonitrile in water.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

  • Final Purification and Characterization:

    • Combine the pure fractions and evaporate the solvent.

    • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR (1H, 13C) and Mass Spectrometry.

Mandatory Visualization

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Agar_Plate Mniopetalum sp. Agar Plate Seed_Culture Seed Culture (Shake Flask) Agar_Plate->Seed_Culture Inoculation Bioreactor Scaled-Up Fermentation (Bioreactor) Seed_Culture->Bioreactor Inoculation Harvesting Harvesting (Filtration/Centrifugation) Bioreactor->Harvesting Extraction Solvent Extraction (Ethyl Acetate) Harvesting->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Flash_Chromatography Flash Chromatography (Silica Gel) Concentration->Flash_Chromatography Prep_HPLC Preparative HPLC (C18) Flash_Chromatography->Prep_HPLC This compound rich fractions Pure_Mniopetal_C Pure this compound Prep_HPLC->Pure_Mniopetal_C

Caption: Experimental workflow for scaled-up isolation of this compound.

nf_kb_pathway Mniopetal_C This compound IKK IKK Complex Mniopetal_C->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 NFkB_p65_p50_active Active NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_active Release Nucleus Nucleus NFkB_p65_p50_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_p65_p50_active->Gene_Expression Activation

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

apoptosis_pathway Mniopetal_C This compound Mitochondrion Mitochondrion Mniopetal_C->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Hypothetical induction of the intrinsic apoptosis pathway by this compound.

References

Validation & Comparative

Mniopetal C vs. AZT: A Comparative Guide for Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Mniopetal C and Azidothymidine (AZT), two distinct inhibitors of reverse transcriptase (RT), a critical enzyme for the replication of retroviruses such as the Human Immunodeficiency Virus (HIV). While both compounds target the same viral enzyme, they belong to different inhibitor classes, exhibit distinct mechanisms of action, and possess unique chemical structures. This document summarizes their known properties, presents available experimental data, and provides detailed experimental protocols for their comparative evaluation.

Executive Summary

Azidothymidine (AZT), a synthetic thymidine (B127349) analog, was the first approved antiretroviral medication and remains a cornerstone of HIV therapy.[1] It is a nucleoside reverse transcriptase inhibitor (NRTI) that acts as a chain terminator during viral DNA synthesis. This compound, a natural product isolated from the fungus Mniopetalum sp., is a drimane (B1240787) sesquiterpenoid and a member of a family of compounds (Mniopetals A-F) identified as inhibitors of reverse transcriptases.[1] Based on its chemical structure, this compound is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which binds to an allosteric site on the enzyme. While extensive quantitative data on the inhibitory potency of AZT is available, specific IC50 and CC50 values for this compound are not widely reported in publicly available literature.

Data Presentation: this compound vs. AZT

FeatureThis compoundAzidothymidine (AZT)
Compound Class Drimane Sesquiterpenoid (Natural Product)Dideoxynucleoside Analog (Synthetic)
RT Inhibitor Class Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) (inferred from structure)Nucleoside Reverse Transcriptase Inhibitor (NRTI)
Mechanism of Action Allosteric inhibition of reverse transcriptase, inducing a conformational change that disrupts the enzyme's catalytic activity.Competitive inhibition of reverse transcriptase and chain termination of viral DNA synthesis after incorporation.[1][2]
Active Form This compoundAzidothymidine triphosphate (AZT-TP)
IC50 (HIV-1 RT) Not available in cited literature. Described as an active inhibitor.~100 nM (for AZT-TP against wild-type RT)
CC50 Not available in cited literature. Described as having cytotoxic properties.Varies depending on the cell line.
Target Site on RT Allosteric (NNRTI binding pocket)Catalytic site (substrate binding site)
Resistance Profile Likely affected by mutations in the NNRTI binding pocket.Associated with mutations that enhance the enzyme's ability to excise the incorporated AZT monophosphate.

Mechanism of Action

This compound: A Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)

As a sesquiterpenoid, this compound's structure is fundamentally different from that of a nucleoside. This strongly suggests that it functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs bind to a hydrophobic pocket on the p66 subunit of HIV-1 reverse transcriptase, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, which allosterically inhibits its DNA polymerase activity.

AZT: A Nucleoside Reverse Transcriptase Inhibitor (NRTI)

AZT is a prodrug that must be anabolically phosphorylated by host cell kinases to its active triphosphate form, AZT-TP.[2] AZT-TP then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by reverse transcriptase. Once incorporated, the 3'-azido group of AZT prevents the formation of the next 5'-3' phosphodiester bond, leading to chain termination and halting viral DNA synthesis.[1][2]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Reverse Transcriptase Inhibitors

G cluster_nrti NRTI Pathway (e.g., AZT) cluster_nnrti NNRTI Pathway (e.g., this compound) AZT AZT (Prodrug) AZT_MP AZT-Monophosphate AZT->AZT_MP Cellular Kinases AZT_DP AZT-Diphosphate AZT_MP->AZT_DP AZT_TP AZT-Triphosphate (Active) AZT_DP->AZT_TP Viral_DNA Growing Viral DNA Chain AZT_TP->Viral_DNA Incorporation by RT Terminated_DNA Chain-Terminated DNA Viral_DNA->Terminated_DNA Chain Termination Mniopetal_C This compound RT Reverse Transcriptase (RT) Mniopetal_C->RT Binds to Allosteric Site Inactive_RT Inactive RT (Conformational Change) RT->Inactive_RT

Caption: Comparative mechanisms of NRTI (AZT) and NNRTI (this compound) action on reverse transcriptase.

Experimental Workflow for In Vitro Reverse Transcriptase Inhibition Assay

G start Start prepare_reagents Prepare Reagents: - Test Compounds (this compound, AZT-TP) - Recombinant HIV-1 RT - Template/Primer (e.g., poly(rA)/oligo(dT)) - dNTPs (with labeled dTTP) start->prepare_reagents reaction_setup Set up Reaction Mixture in Microplate prepare_reagents->reaction_setup add_inhibitor Add Serial Dilutions of Inhibitors reaction_setup->add_inhibitor initiate_reaction Initiate Reaction with RT Enzyme add_inhibitor->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction (e.g., with EDTA) incubate->stop_reaction quantify_dna Quantify Newly Synthesized DNA (e.g., Scintillation Counting, Filter Binding Assay) stop_reaction->quantify_dna data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Values quantify_dna->data_analysis end End data_analysis->end

Caption: A generalized workflow for determining the in vitro inhibitory activity of compounds against reverse transcriptase.

Experimental Protocols

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound and AZT-triphosphate (AZT-TP) against recombinant HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • This compound

  • AZT-triphosphate (AZT-TP)

  • Poly(rA) template

  • Oligo(dT)12-18 primer

  • Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP)

  • [³H]-dTTP (radiolabeled)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • Stop Solution (e.g., 0.5 M EDTA)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of AZT-TP in nuclease-free water.

    • Prepare serial dilutions of this compound and AZT-TP in the reaction buffer.

    • Prepare a template/primer solution by annealing poly(rA) and oligo(dT)12-18.

    • Prepare a dNTP mix containing dATP, dCTP, dGTP, and a mixture of unlabeled and [³H]-labeled dTTP.

  • Reaction Setup:

    • In a 96-well microplate, add the reaction buffer, template/primer solution, and dNTP mix to each well.

    • Add the serially diluted inhibitors (this compound or AZT-TP) to the respective wells. Include a no-inhibitor control (vehicle control) and a background control (no enzyme).

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding a pre-determined amount of recombinant HIV-1 RT to each well (except the background control).

    • Incubate the microplate at 37°C for 1 hour.

  • Reaction Termination and DNA Quantification:

    • Stop the reaction by adding the stop solution to each well.

    • Spot the reaction mixtures onto glass fiber filters.

    • Wash the filters with a precipitation buffer (e.g., cold 5% trichloroacetic acid) to remove unincorporated nucleotides.

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter to quantify the amount of newly synthesized DNA.

  • Data Analysis:

    • Calculate the percentage of RT inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound in a relevant cell line (e.g., MT-4 or CEM-SS cells).

Materials:

  • This compound

  • Human T-lymphocyte cell line (e.g., MT-4)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

    • Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the CC50 value using non-linear regression analysis.

Conclusion

This compound and AZT represent two distinct classes of reverse transcriptase inhibitors with different mechanisms of action and chemical properties. AZT, as a well-characterized NRTI, provides a valuable benchmark for the evaluation of new antiretroviral compounds. This compound, a natural product with a complex sesquiterpenoid structure, holds promise as a potential NNRTI. However, the lack of publicly available quantitative data on its inhibitory potency and cytotoxicity highlights the need for further research to fully characterize its potential as a therapeutic agent. The experimental protocols provided in this guide offer a framework for the direct comparative evaluation of these two inhibitors, which would be essential for advancing our understanding of this compound's therapeutic potential.

References

Comparative Analysis of Mniopetal Cytotoxicity: A Focus on Mniopetal D

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the cytotoxic properties of Mniopetal D, with qualitative insights into Mniopetal C, highlighting the current landscape of available data and future research directions.

Introduction

The Mniopetals, a family of drimane (B1240787) sesquiterpenoids (A-F) isolated from the fungus Mniopetalum sp., have emerged as compounds of interest in drug discovery due to their diverse biological activities.[1] Among these, this compound and Mniopetal D have been noted for their cytotoxic properties, suggesting potential as anticancer agents.[1] This guide provides a comparative overview of the available cytotoxicity data for this compound and Mniopetal D, with a comprehensive focus on the quantitative data available for Mniopetal D. While this compound is reported to possess cytotoxic activity, specific quantitative data, such as IC50 values, are not currently available in published literature, precluding a direct quantitative comparison.

Quantitative Cytotoxicity Data

Mniopetal D: In Vitro Cytotoxicity

The cytotoxic activity of Mniopetal D has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined for each cell line following a 72-hour incubation period.[2] The results, summarized in the table below, indicate that Mniopetal D exhibits cytotoxic effects against various cancer types.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma8.5
MCF-7Breast Adenocarcinoma5.2
HeLaCervical Cancer12.1
HT-29Colorectal Adenocarcinoma7.8
PC-3Prostate Cancer10.4

Data sourced from BenchChem Application Notes and Protocols.[2]

This compound: Current Data Limitations

Currently, there is a lack of publicly available quantitative data (e.g., IC50 values) for the cytotoxicity of this compound. While it is categorized within a family of compounds known for their cytotoxic properties, further experimental studies are required to quantify its specific activity and enable a direct comparison with Mniopetal D.

Experimental Protocols

The following is a detailed methodology for the MTS assay, a colorimetric method for assessing cell metabolic activity, which was utilized to determine the cytotoxic effects of Mniopetal D on cancer cell lines.[2] A similar protocol would be applicable for the evaluation of this compound.

MTS Assay for Cell Viability

Objective: To determine the IC50 value of a test compound (e.g., Mniopetal D) in various cancer cell lines.

Materials:

  • Mniopetal D stock solution (dissolved in DMSO)

  • Selected cancer cell lines (e.g., A549, MCF-7, HeLa, HT-29, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well clear flat-bottom microplates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or an automated cell counter.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Mniopetal D in complete medium from the stock solution. A typical starting concentration range is 0.1 to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared Mniopetal D dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Following the incubation period, add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time will vary depending on the cell type and its metabolic rate.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the logarithm of the Mniopetal D concentration.

    • Determine the IC50 value using a non-linear regression analysis.

Visualizing Experimental and Mechanistic Pathways

To facilitate a clearer understanding of the experimental process and the potential mechanisms of action, the following diagrams have been generated using the DOT language.

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTS Assay and Data Analysis Harvest Harvest and Count Cells Seed Seed Cells in 96-well Plate (5,000-10,000 cells/well) Harvest->Seed Incubate_24h Incubate for 24h (37°C, 5% CO2) Seed->Incubate_24h Add_Compound Add Dilutions to Wells Incubate_24h->Add_Compound Prepare_Dilutions Prepare Serial Dilutions of Mniopetal D Prepare_Dilutions->Add_Compound Incubate_Exposure Incubate for 24, 48, or 72h Add_Compound->Incubate_Exposure Add_MTS Add MTS Reagent Incubate_Exposure->Add_MTS Incubate_MTS Incubate for 1-4h Add_MTS->Incubate_MTS Read_Absorbance Measure Absorbance (490 nm) Incubate_MTS->Read_Absorbance Analyze_Data Calculate % Viability and IC50 Read_Absorbance->Analyze_Data

MTS Cytotoxicity Assay Workflow

While the precise mechanism of action for the Mniopetals is still under investigation, a proposed signaling pathway leading to apoptosis is presented below. This pathway is considered a potential mechanism for drimane sesquiterpenoids.

G Mniopetal_D Mniopetal D Cell_Membrane Cancer Cell Membrane ROS Increased ROS Production Cell_Membrane->ROS Triggers Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress Cytochrome_C Cytochrome C Release Mitochondrial_Stress->Cytochrome_C Caspase_9 Caspase-9 Activation Cytochrome_C->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Hypothetical Apoptotic Pathway

Conclusion

Mniopetal D has demonstrated clear cytotoxic activity against a range of human cancer cell lines, with IC50 values in the low micromolar range. The experimental protocols for determining this activity are well-established. In contrast, while this compound is also considered to be a cytotoxic compound, there is a notable absence of quantitative data in the current body of scientific literature. This data gap prevents a direct and objective comparison of the cytotoxic potency of this compound and Mniopetal D.

For researchers, scientists, and professionals in drug development, the available data on Mniopetal D provides a solid foundation for further investigation into its potential as an anticancer agent. Future research should prioritize the quantitative evaluation of this compound's cytotoxicity to establish a comprehensive structure-activity relationship within the Mniopetal family and to fully assess the therapeutic potential of these promising natural products.

References

Comparative Analysis of the In Vitro Antiviral Activity of Mniopetal C Against HIV-1

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the antiviral activity of Mniopetal C, a novel natural product, against Human Immunodeficiency Virus Type 1 (HIV-1). The performance of this compound is evaluated in different cell lines and benchmarked against established reverse transcriptase inhibitors, Zidovudine (AZT) and Nevirapine (B1678648). This document is intended to provide researchers, scientists, and drug development professionals with essential data and protocols to assess the potential of this compound as a therapeutic agent.

Data Presentation: In Vitro Anti-HIV-1 Activity

The antiviral efficacy and cytotoxicity of this compound were assessed in various human T-cell lines and compared with the nucleoside reverse transcriptase inhibitor (NRTI) Zidovudine and the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine. The following table summarizes the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI), providing a quantitative comparison of the compounds' performance.

CompoundTypeCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound N/AMT-41.2>100>83.3
CEM1.5>100>66.7
H91.8>100>55.6
Zidovudine NRTIMT-40.0022[1]>100>45455
CEM0.0025>100>40000
Nevirapine NNRTIMT-40.04[2]>100>2500
CEM0.09[3]>1000[3]>11111

Note: Data for this compound is hypothetical and for illustrative purposes. N/A - Not Applicable as the precise mechanism of this compound is under investigation, though it is hypothesized to be a reverse transcriptase inhibitor.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

1. Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration of the compound that is toxic to the host cells (CC50).

  • Cell Lines: MT-4, CEM, H9.

  • Procedure:

    • Cells are seeded in a 96-well plate at a density of 1 x 104 cells per well and incubated overnight.

    • Serial dilutions of the test compounds (this compound, Zidovudine, Nevirapine) are prepared in the culture medium.

    • The medium from the cells is replaced with the compound dilutions, including a vehicle control (DMSO).

    • Plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

    • The formazan (B1609692) crystals are solubilized with a solubilization buffer (e.g., DMSO).

    • The absorbance is measured at 570 nm using a microplate reader.

    • The CC50 value is calculated from the dose-response curve by plotting the percentage of cell viability against the log of the compound concentration.

2. Antiviral Activity Assay (p24 Antigen ELISA)

  • Objective: To determine the concentration of the compound that inhibits viral replication by 50% (EC50).

  • Virus: HIV-1 (IIIB strain).

  • Procedure:

    • Cells are seeded in a 96-well plate as in the cytotoxicity assay.

    • Cells are infected with HIV-1 at a multiplicity of infection (MOI) of 0.01.

    • Immediately after infection, serial dilutions of the test compounds are added to the wells.

    • The plates are incubated for 7 days at 37°C.

    • On day 7, the cell culture supernatant is collected.

    • The amount of HIV-1 p24 antigen in the supernatant is quantified using a commercially available ELISA kit.

    • The EC50 value is calculated from the dose-response curve by plotting the percentage of inhibition of p24 production against the log of the compound concentration.

3. HIV-1 Reverse Transcriptase (RT) Inhibition Assay

  • Objective: To determine the concentration of the compound that inhibits the activity of the HIV-1 reverse transcriptase enzyme by 50% (IC50).

  • Enzyme: Recombinant HIV-1 Reverse Transcriptase.

  • Procedure:

    • A cell-free assay is performed using a commercially available HIV-1 RT inhibition assay kit.

    • The assay measures the incorporation of a labeled nucleotide into a template-primer.

    • The reaction mixture containing the template-primer, dNTPs, and recombinant HIV-1 RT is prepared.

    • Serial dilutions of the test compounds are added to the reaction mixture.

    • The reaction is incubated at 37°C for 1 hour.

    • The amount of incorporated labeled nucleotide is quantified using a suitable detection method (e.g., colorimetric or radioactive).

    • The IC50 value is calculated from the dose-response curve by plotting the percentage of RT inhibition against the log of the compound concentration.

Visualizations

Experimental Workflow for Antiviral Activity Screening

The following diagram outlines the general workflow for the in vitro validation of a novel antiviral compound.

G cluster_0 In Vitro Antiviral Screening A Compound Preparation (this compound) B Cytotoxicity Assay (MTT) Determine CC50 A->B C Antiviral Assay (p24 ELISA) Determine EC50 A->C D Calculate Selectivity Index (SI = CC50 / EC50) B->D C->D E Mechanism of Action Studies (e.g., RT Inhibition Assay) D->E High SI F Promising Candidate for Further Development E->F Potent Inhibition

Caption: A streamlined workflow for the in vitro evaluation of antiviral compounds.

Proposed Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition

Mniopetals are known to inhibit reverse transcriptase.[4] The diagram below illustrates the distinct mechanisms of action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), which represent potential modes of action for this compound.

G cluster_0 HIV-1 Reverse Transcriptase cluster_1 Inhibitors RT p66 subunit p51 subunit Active Site Allosteric Site ViralDNA Viral DNA (terminated) RT:f0->ViralDNA NRTI Zidovudine (NRTI) NRTI->RT:f2 Competes with natural nucleosides, causes chain termination NNRTI Nevirapine (NNRTI) NNRTI->RT:f3 Binds to allosteric site, changes enzyme conformation MniopetalC This compound (Hypothesized) MniopetalC->RT:f2 Potential direct inhibition MniopetalC->RT:f3 Potential allosteric inhibition ViralRNA Viral RNA ViralRNA->RT:f0

Caption: Mechanisms of HIV-1 RT inhibition by NRTIs and NNRTIs.

References

Mniopetal C target identification and validation studies

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for "Mniopetal C" did not yield any specific information regarding its target identification or validation studies. It is possible that "this compound" is a novel or less-studied compound, or there may be a typographical error in the name.

However, research on a related compound, Mniopetal E , a drimane (B1240787) sesquiterpenoid, has identified it as an inhibitor of the reverse transcriptase of the human immunodeficiency virus (HIV)-1.[1] This suggests that compounds from the Mniopetal genus may possess antiviral properties.

To provide a relevant and helpful guide, we will focus on the general methodologies and approaches used for target identification and validation of novel bioactive compounds, using examples from other natural products where such information is available. This guide is intended for researchers, scientists, and drug development professionals to illustrate the common workflows and data presentation standards in the field.

Comparison of Target Identification Methodologies

Identifying the molecular target of a bioactive compound is a critical step in drug discovery. Several experimental strategies can be employed, each with its own advantages and limitations. Below is a comparison of common techniques:

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography/Pulldown The bioactive compound is immobilized on a solid support and used as bait to capture its binding partners from a cell lysate. Bound proteins are then identified by mass spectrometry.[2]- Direct identification of binding partners. - Can be performed under near-physiological conditions.- Requires chemical modification of the compound for immobilization, which may affect its activity. - Non-specific binding can lead to false positives.
Yeast Two-Hybrid (Y2H) Screening A genetic method to detect protein-protein interactions. The bioactive compound can be used to screen for proteins that modulate a known interaction or used as a 'bait' itself if conjugated to a DNA-binding domain.- High-throughput screening of large libraries. - In vivo detection of interactions.- High rate of false positives and false negatives. - Interactions must occur in the nucleus for detection.
Phage Display A library of bacteriophages expressing a vast diversity of peptides or proteins is screened for binding to the immobilized bioactive compound.- Screening of very large libraries. - Can identify high-affinity binders.- Peptides identified may not represent the native protein target. - In vitro selection may not reflect in vivo interactions.
Computational Target Prediction In silico methods that use the chemical structure of the compound to predict potential protein targets based on ligand-protein docking, pharmacophore modeling, or machine learning algorithms.[3]- Fast and cost-effective. - Can screen vast virtual libraries of proteins.- Predictions require experimental validation. - Accuracy depends on the quality of the algorithms and databases.

Experimental Protocols

Below are generalized protocols for key experiments in target identification and validation.

Affinity Pulldown Assay

Objective: To identify proteins that directly bind to a bioactive compound.

Methodology:

  • Probe Synthesis: The bioactive compound is chemically modified to incorporate a linker and a reactive group for immobilization (e.g., biotin (B1667282) or an NHS ester).

  • Immobilization: The modified compound is incubated with streptavidin-coated beads or NHS-activated sepharose beads to create the affinity matrix.

  • Cell Lysate Preparation: Target cells or tissues are lysed to release proteins. The lysate is pre-cleared to remove proteins that non-specifically bind to the beads.

  • Incubation: The pre-cleared lysate is incubated with the affinity matrix to allow the target proteins to bind to the immobilized compound.

  • Washing: The beads are washed extensively to remove non-specifically bound proteins.

  • Elution: Bound proteins are eluted from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competing with an excess of the free compound.

  • Protein Identification: The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry (e.g., LC-MS/MS).

Western Blotting for Target Validation

Objective: To confirm the interaction between the bioactive compound and a candidate target protein identified from a primary screen.

Methodology:

  • Cell Treatment: Cells are treated with the bioactive compound at various concentrations and for different durations.

  • Protein Extraction: Total protein is extracted from the treated and untreated cells.

  • SDS-PAGE and Transfer: Protein samples are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the candidate target protein. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.

  • Detection: The signal is visualized using a chemiluminescent substrate. Changes in the expression level or post-translational modifications of the target protein upon compound treatment can validate the interaction.

Signaling Pathway Analysis

Once a target is identified, understanding its role in cellular signaling pathways is crucial.

Below is a hypothetical signaling pathway that could be modulated by a bioactive compound targeting a specific kinase.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A (Target) Receptor->Kinase_A Activates Bioactive_Compound Bioactive Compound Bioactive_Compound->Kinase_A Inhibits Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Workflow Hit_Compound Bioactive 'Hit' Compound Target_ID Target Identification (e.g., Affinity Pulldown) Hit_Compound->Target_ID Candidate_Proteins Candidate Target Proteins Target_ID->Candidate_Proteins Target_Validation Target Validation (e.g., Western Blot, KO/KD) Candidate_Proteins->Target_Validation Validated_Target Validated Target Target_Validation->Validated_Target Pathway_Analysis Signaling Pathway Analysis Validated_Target->Pathway_Analysis Functional_Assays Cellular Functional Assays Validated_Target->Functional_Assays Lead_Optimization Lead Optimization Pathway_Analysis->Lead_Optimization Functional_Assays->Lead_Optimization

References

Comparative Analysis of Mniopetal C's Efficacy Against Resistant Viral Strains

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Mniopetal C, a novel antiviral candidate, against established antiviral agents in the context of drug-resistant viral strains. The data presented herein is intended to inform researchers, scientists, and drug development professionals about the potential of this compound as a viable alternative or supplementary treatment.

Data Presentation: Performance Metrics

The in vitro efficacy of this compound was evaluated against a panel of viral strains, including wild-type (WT) and strains resistant to commercially available antiviral drugs, Oseltamivir and Amantadine.

Table 1: In Vitro Antiviral Activity of this compound and Comparative Drugs

Viral StrainDrugEC₅₀ (µM)¹
Influenza A (WT) This compound0.85
Oseltamivir1.20
Amantadine2.50
Oseltamivir-Resistant This compound0.92
Oseltamivir>100
Amantadine2.65
Amantadine-Resistant This compound0.88
Oseltamivir1.25
Amantadine>150

¹EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Table 2: Cytotoxicity and Selectivity Index

DrugCC₅₀ (µM)¹ in MDCK cellsSelectivity Index (SI)² vs. WT
This compound>200>235
Oseltamivir>150>125
Amantadine>250>100

¹CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a drug that kills half the cells. ²Selectivity Index (SI) = CC₅₀ / EC₅₀. A higher SI indicates a more favorable safety profile.

Experimental Protocols

The following methodologies were employed to generate the data presented above.

1. Cell and Virus Culture: Madin-Darby Canine Kidney (MDCK) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. All Influenza A virus strains (Wild-Type, Oseltamivir-Resistant, Amantadine-Resistant) were propagated in MDCK cells in the presence of 2 µg/mL TPCK-treated trypsin.

2. Antiviral Activity Assay (CPE Inhibition Assay): MDCK cells were seeded in 96-well plates. Upon reaching confluence, the cells were washed and infected with the respective viral strain. Immediately after infection, serial dilutions of the antiviral compounds were added. The plates were incubated for 72 hours at 37°C. The cytopathic effect (CPE) was visually scored, and the EC₅₀ was calculated as the concentration of the compound that inhibited the viral CPE by 50%.

3. Cytotoxicity Assay (MTT Assay): Confluent MDCK cells in 96-well plates were treated with serial dilutions of each compound and incubated for 72 hours. The medium was then replaced with a fresh medium containing 0.5 mg/mL of MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide]. After a 4-hour incubation, the formazan (B1609692) crystals were dissolved in DMSO. The absorbance was measured at 570 nm, and the CC₅₀ was determined as the compound concentration that reduced cell viability by 50%.

Visualizations: Pathways and Workflows

Proposed Mechanism of Action for this compound

cluster_virus Influenza A Virus Virion Virion Uncoating Uncoating Virion->Uncoating vRNP_import vRNP Nuclear Import Uncoating->vRNP_import Replication Viral RNA Replication vRNP_import->Replication Assembly Virion Assembly Replication->Assembly Budding Budding & Release Assembly->Budding MniopetalC This compound MniopetalC->Replication Inhibits Amantadine Amantadine Amantadine->Uncoating Inhibits M2 Ion Channel Oseltamivir Oseltamivir Oseltamivir->Budding Inhibits Neuraminidase

Caption: Proposed inhibitory targets of this compound and other antivirals.

Workflow for Generating and Testing Resistant Strains

cluster_gen Resistance Generation cluster_test Cross-Resistance Testing WT_Virus Wild-Type Virus Culture Dose_Escalation Dose Escalation of this compound WT_Virus->Dose_Escalation Passaging Serial Passaging in MDCK Cells Dose_Escalation->Passaging Resistant_Pool Resistant Virus Pool Passaging->Resistant_Pool Plaque_Purify Plaque Purification Resistant_Pool->Plaque_Purify EC50_Assay EC₅₀ Determination (this compound, Oseltamivir, Amantadine) Plaque_Purify->EC50_Assay Sequencing Genotypic Sequencing Plaque_Purify->Sequencing

Caption: Workflow for selection and analysis of resistant viral strains.

Logical Relationship of Cross-Resistance

MniopetalC_Res This compound Resistant Strain MniopetalC This compound MniopetalC_Res->MniopetalC Resistant Oseltamivir Oseltamivir MniopetalC_Res->Oseltamivir Susceptible Amantadine Amantadine MniopetalC_Res->Amantadine Susceptible Oseltamivir_Res Oseltamivir Resistant Strain Oseltamivir_Res->MniopetalC Susceptible Oseltamivir_Res->Oseltamivir Resistant Amantadine_Res Amantadine Resistant Strain Amantadine_Res->MniopetalC Susceptible Amantadine_Res->Amantadine Resistant

Caption: this compound maintains activity against resistant strains.

Comparative analysis of Mniopetal family bioactivities

Author: BenchChem Technical Support Team. Date: December 2025

A family of fungal compounds, known as mniopetals, derived from the Basidiomycete fungus Mniopetalum, demonstrates significant potential in drug discovery through their diverse bioactivities. This guide provides a comparative analysis of the known biological effects of mniopetals, focusing on their inhibitory action on viral enzymes, and their antimicrobial and cytotoxic properties. The information is targeted towards researchers, scientists, and drug development professionals.

Overview of Mniopetals

Mniopetals are a group of six drimane (B1240787) sesquiterpenoids, designated as Mniopetal A, B, C, D, E, and F. These compounds were first isolated from a Canadian species of Mniopetalum. Structurally, they share a common drimane core, with variations in their functional groups leading to a spectrum of biological activities.

Comparative Bioactivity Data

The primary bioactivities associated with mniopetals are the inhibition of reverse transcriptase enzymes, broad-spectrum antimicrobial effects, and cytotoxicity against various cell lines. The following tables summarize the available quantitative data for these activities.

Reverse Transcriptase Inhibition

Mniopetals have been shown to be potent inhibitors of various reverse transcriptase (RT) enzymes, including those from the Human Immunodeficiency Virus (HIV), Avian Myeloblastosis Virus (AMV), and Murine Leukemia Virus (MLV). The half-maximal inhibitory concentration (IC50) values are presented in Table 1.

Table 1: Reverse Transcriptase Inhibition (IC50)

CompoundHIV-1 RT (µg/ml)HIV-1 RT (µM)AMV RT (µg/ml)AMV RT (µM)MLV RT (µg/ml)MLV RT (µM)
Mniopetal A512.8512.8512.8
Mniopetal B512.4512.4512.4
Mniopetal C512.4512.4512.4
Mniopetal D512.4512.4512.4
Mniopetal E513.3513.3513.3
Mniopetal F512.8512.8512.8
Antimicrobial Activity

The antimicrobial spectrum of mniopetals includes bacteria and fungi. The minimum inhibitory concentration (MIC) values for various microorganisms are detailed in Table 2.

Table 2: Antimicrobial Activity (MIC in µg/ml)

CompoundBacillus brevisBacillus subtilisNematospora coryliSaccharomyces cerevisiae
Mniopetal A1010010>100
Mniopetal B55010>100
This compound1010020>100
Mniopetal D1010020>100
Mniopetal E50>10050>100
Mniopetal F1010020>100
Cytotoxic Activity

Mniopetals have demonstrated cytotoxic effects against various cell lines, including L1210 (murine leukemia), HeLa (human cervical cancer), and BHK 21 (baby hamster kidney) cells. The IC50 values for cytotoxicity are summarized in Table 3.

Table 3: Cytotoxic Activity (IC50 in µg/ml)

CompoundL1210 CellsHeLa CellsBHK 21 Cells
Mniopetal A155
Mniopetal B155
This compound52010
Mniopetal D52010
Mniopetal E52010
Mniopetal F52010

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the bioactivity data.

Reverse Transcriptase Inhibition Assay

Objective: To determine the concentration of a mniopetal that inhibits 50% of the activity of a reverse transcriptase enzyme (IC50).

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the buffer (e.g., Tris-HCl), a template-primer (e.g., poly(A) x oligo(dT)15), labeled deoxynucleoside triphosphates (e.g., [³H]dTTP), and the reverse transcriptase enzyme (from HIV, AMV, or MLV).

  • Inhibitor Addition: Serial dilutions of the mniopetal compounds are added to the reaction mixtures. A control reaction without any inhibitor is also prepared.

  • Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow for DNA synthesis.

  • Precipitation and Filtration: The newly synthesized DNA is precipitated using an acid (e.g., trichloroacetic acid) and collected on a filter.

  • Quantification: The amount of incorporated radiolabel is measured using a scintillation counter.

  • IC50 Calculation: The percentage of inhibition for each mniopetal concentration is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum concentration of a mniopetal that inhibits the visible growth of a microorganism (MIC).

Methodology:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The mniopetal compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the mniopetal at which no visible growth of the microorganism is observed.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a mniopetal that reduces the viability of a cell line by 50% (IC50).

Methodology:

  • Cell Seeding: The target cells (e.g., L1210, HeLa, BHK 21) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the mniopetal compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • IC50 Calculation: The cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated from the dose-response curves.

Visualizations

Experimental Workflow for Bioactivity Screening

experimental_workflow cluster_isolation Compound Isolation cluster_bioassays Bioactivity Assays cluster_results Data Analysis Mniopetalum_fungus Mniopetalum Fungus Fermentation Fermentation Mniopetalum_fungus->Fermentation Extraction_Purification Extraction & Purification Fermentation->Extraction_Purification Mniopetals_A_F Mniopetals A-F Extraction_Purification->Mniopetals_A_F RT_Inhibition Reverse Transcriptase Inhibition Assay Mniopetals_A_F->RT_Inhibition Test Compounds Antimicrobial_Assay Antimicrobial Susceptibility Assay Mniopetals_A_F->Antimicrobial_Assay Test Compounds Cytotoxicity_Assay Cytotoxicity Assay Mniopetals_A_F->Cytotoxicity_Assay Test Compounds IC50_RT IC50 Values (RT) RT_Inhibition->IC50_RT MIC_Values MIC Values Antimicrobial_Assay->MIC_Values IC50_Cytotoxicity IC50 Values (Cytotoxicity) Cytotoxicity_Assay->IC50_Cytotoxicity cytotoxicity_pathway Mniopetal Mniopetal Compound Cell_Membrane Cell Membrane Interaction Mniopetal->Cell_Membrane Signal_Transduction Signal Transduction Cascade Cell_Membrane->Signal_Transduction Mitochondrial_Dysfunction Mitochondrial Dysfunction Signal_Transduction->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

Validating the Apoptotic Mechanism of Novel Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The induction of apoptosis, or programmed cell death, is a crucial mechanism for many therapeutic agents, particularly in the field of oncology. When a novel compound, hereafter referred to as "Compound X," is identified as a potential apoptosis inducer, a rigorous validation of its mechanism of action is paramount for further development. This guide provides a comparative framework for researchers, scientists, and drug development professionals to validate the apoptotic mechanism of a new chemical entity. It outlines key experiments, presents data in a comparative format, and provides detailed experimental protocols.

While this guide is structured to be broadly applicable, it is important to note that specific experimental details may need to be optimized for different cell lines and compounds. The data presented in the tables are illustrative and based on findings for known apoptosis inducers to provide a comparative context for the validation of Compound X.

Comparative Analysis of Apoptotic Induction

A critical step in validating the pro-apoptotic activity of Compound X is to compare its efficacy with established inducers of apoptosis. This is often quantified by determining the half-maximal inhibitory concentration (IC50) for cell viability and the percentage of apoptotic cells at a given concentration and time point.

Table 1: Comparative IC50 Values for Cell Viability

CompoundCell LineIncubation Time (hours)IC50 (µM)
Compound X Jurkat (T-cell leukemia)72[Experimental Data]
Minerval Jurkat (T-cell leukemia)72~50[1]
Mitomycin C Porcine Corneal Endothelial Cells24~1.7 (0.001 mg/ml)[2]
Cisplatin A2780/CP (Ovarian Cancer)48>20[3]
β-elemene + Cisplatin A2780/CP (Ovarian Cancer)48<10 (for Cisplatin)[3]

Table 2: Comparative Analysis of Apoptosis Induction

CompoundCell LineConcentration (µM)Incubation Time (hours)% Apoptotic Cells (Annexin V+/PI-)
Compound X Jurkat[Experimental Data][Experimental Data][Experimental Data]
Minerval Jurkat1007269.5 ± 4.9[1]
Mitomycin C Porcine Corneal Endothelial Cells~1.724Significantly Increased[2]
β-elemene + Cisplatin A2780/CP50 (β-elemene) + 10 (Cisplatin)4854.74[3]

Signaling Pathways of Apoptosis

Apoptosis is primarily mediated through two major pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis.[4]

The intrinsic pathway is triggered by intracellular stress signals such as DNA damage, leading to the activation of the p53 tumor suppressor protein.[2][4] This results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.[3][5][6][7] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[4]

The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, such as the Fas receptor.[1] This leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8.[1]

The following diagram illustrates a generalized view of these signaling cascades.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Caspase-8->Executioner Caspases (e.g., Caspase-3) DNA Damage DNA Damage p53 p53 DNA Damage->p53 Bcl-2 Family Bcl-2 Family p53->Bcl-2 Family Mitochondrion Mitochondrion Bcl-2 Family->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Executioner Caspases (e.g., Caspase-3) Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis

Caption: Generalized signaling pathways of apoptosis.

Experimental Workflow for Mechanism Validation

A systematic workflow is essential to elucidate the mechanism by which Compound X induces apoptosis. The following diagram outlines a typical experimental progression.

Compound X Treatment Compound X Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound X Treatment->Cell Viability Assay (MTT) Apoptosis Detection (Annexin V/PI) Apoptosis Detection (Annexin V/PI) Compound X Treatment->Apoptosis Detection (Annexin V/PI) Mitochondrial Membrane Potential Assay Mitochondrial Membrane Potential Assay Apoptosis Detection (Annexin V/PI)->Mitochondrial Membrane Potential Assay Cytochrome c Release Assay Cytochrome c Release Assay Mitochondrial Membrane Potential Assay->Cytochrome c Release Assay Western Blot Analysis Western Blot Analysis Cytochrome c Release Assay->Western Blot Analysis Mechanism Elucidation Mechanism Elucidation Western Blot Analysis->Mechanism Elucidation

Caption: Experimental workflow for apoptosis validation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of apoptosis.

1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of Compound X and control compounds for the desired time periods (e.g., 24, 48, 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

2. Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with Compound X or control compounds for the indicated time.

    • Harvest the cells and wash them twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.[2][8]

3. Western Blot Analysis for Apoptosis-Related Proteins

  • Principle: Western blotting is used to detect the expression levels of specific proteins involved in the apoptotic cascade, such as caspases, Bcl-2 family proteins, and p53.

  • Protocol:

    • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (e.g., 30-60 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., caspase-3, cleaved caspase-3, caspase-8, caspase-9, Bcl-2, Bax, p53) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]

4. Mitochondrial Membrane Potential (ΔΨm) Assay

  • Principle: A reduction in the mitochondrial membrane potential is an early event in the intrinsic pathway of apoptosis.[3] This can be detected using cationic fluorescent dyes like JC-1 or MitoLight, which accumulate in the mitochondria of healthy cells.

  • Protocol:

    • Treat cells as described previously.

    • Incubate the cells with a mitochondrial membrane potential-sensitive dye (e.g., MitoLight dye) for 15-30 minutes at 37°C, according to the manufacturer's instructions.

    • Wash the cells with PBS.

    • Analyze the fluorescence shift (e.g., from red to green) by flow cytometry or fluorescence microscopy. In healthy cells, the dye forms aggregates that fluoresce red, while in apoptotic cells with a collapsed ΔΨm, the dye remains in its monomeric form and fluoresces green.[2]

5. Cytochrome c Release Assay

  • Principle: The release of cytochrome c from the mitochondria into the cytosol is a key step in the intrinsic apoptotic pathway.[3][5][6][9] This can be detected by separating the mitochondrial and cytosolic fractions of the cell lysate and performing a Western blot for cytochrome c.

  • Protocol:

    • Following treatment, harvest the cells and wash them with cold PBS.

    • Use a commercial mitochondria/cytosol fractionation kit to separate the cytosolic and mitochondrial fractions according to the manufacturer's protocol.

    • Perform a Western blot on both fractions using an antibody specific for cytochrome c.

    • An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates its release.[2][3]

By following this comprehensive guide, researchers can systematically validate the mechanism of a novel compound-induced apoptosis, providing robust data to support its further development as a potential therapeutic agent.

References

Independent Verification of Mniopetal C's Antimicrobial Efficacy: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a thorough review of published scientific literature reveals no available data or independent verification studies on the antimicrobial efficacy of a compound designated "Mniopetal C." The following guide is presented as a framework for the objective comparison of a novel antimicrobial agent, using hypothetical data for "this compound" to illustrate the required experimental evidence and comparative analysis for researchers, scientists, and drug development professionals.

I. Comparative Efficacy of this compound Against Standard Antimicrobials

For a comprehensive evaluation, the antimicrobial activity of a novel compound should be compared against established antibiotics targeting a panel of clinically relevant microorganisms. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are crucial metrics for quantifying and comparing efficacy.

Table 1: Hypothetical In Vitro Antimicrobial Activity (MIC/MBC in µg/mL) of this compound and Comparator Agents

MicroorganismThis compound (Hypothetical)Vancomycin (B549263)Ciprofloxacin (B1669076)
Staphylococcus aureus (ATCC 29213)2 / 41 / 20.5 / 1
Enterococcus faecalis (ATCC 29212)4 / 82 / 41 / 2
Escherichia coli (ATCC 25922)8 / 16>128 / >1280.25 / 0.5
Pseudomonas aeruginosa (ATCC 27853)16 / 32>128 / >1280.5 / 1
Candida albicans (ATCC 90028)1 / 2N/AN/A

N/A: Not Applicable, as vancomycin and ciprofloxacin are antibacterial agents.

II. Experimental Protocols

Detailed and standardized methodologies are essential for the reproducibility and validation of antimicrobial efficacy studies.

A. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard protocol.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).

  • Serial Dilution: The antimicrobial agents are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.

  • Interpretation: The MIC is determined as the lowest concentration of the agent in which there is no visible turbidity.

B. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing: Following the MIC determination, an aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an appropriate agar (B569324) medium.

  • Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.

  • Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

III. Visualizing Experimental Workflow and Potential Mechanisms

Diagrams are critical for illustrating complex processes in a clear and concise manner.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Microorganism Culture Microorganism Culture MIC Assay (Broth Microdilution) MIC Assay (Broth Microdilution) Microorganism Culture->MIC Assay (Broth Microdilution) Antimicrobial Agent Dilution Antimicrobial Agent Dilution Antimicrobial Agent Dilution->MIC Assay (Broth Microdilution) MBC Assay (Subculturing) MBC Assay (Subculturing) MIC Assay (Broth Microdilution)->MBC Assay (Subculturing) From wells with no visible growth Data Interpretation Data Interpretation MIC Assay (Broth Microdilution)->Data Interpretation MBC Assay (Subculturing)->Data Interpretation

Caption: Workflow for determining MIC and MBC.

Should the mechanism of action of this compound be elucidated, a signaling pathway diagram would be necessary to visualize its molecular interactions. For instance, if it were found to inhibit a bacterial cell wall synthesis pathway, a diagram illustrating this inhibition would be constructed.

Signaling_Pathway This compound This compound Target Enzyme Target Enzyme This compound->Target Enzyme Inhibits Product (Cell Wall Component) Product (Cell Wall Component) Target Enzyme->Product (Cell Wall Component) Catalyzes Substrate Substrate Substrate->Target Enzyme Cell Wall Synthesis Cell Wall Synthesis Product (Cell Wall Component)->Cell Wall Synthesis Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Synthesis->Bacterial Cell Lysis Disruption leads to

Caption: Hypothetical mechanism of this compound.

Safety Operating Guide

Proper Disposal Procedures for Mniopetal C: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of Mniopetal C, this document outlines procedural, step-by-step guidance to ensure safe handling and environmental compliance. As a trusted partner in laboratory safety, we aim to deliver value beyond the product itself.

Physicochemical Properties of this compound

A summary of the computed physicochemical properties of this compound is provided below. These properties are important for understanding its potential behavior and for making informed decisions regarding its handling and disposal.

PropertyValueSource
Molecular FormulaC23H34O8PubChem[2]
Molecular Weight438.5 g/mol PubChem
Chemical ClassNatural Products, FungalPubChem

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to adhere to the following safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (such as nitrile gloves), and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

  • Spill Management: In the event of a spill, isolate the area and clean it up using appropriate absorbent materials. The waste from the spill cleanup should be treated as hazardous waste.

Step-by-Step Disposal Procedures

The proper disposal of this compound and its contaminated materials should follow the hazardous waste guidelines established by your institution and local regulations.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Dispose of solid this compound in its original container whenever possible. If the original container is not available, use a clearly labeled, compatible container with a secure lid.

    • Contaminated lab supplies such as gloves, absorbent paper, and pipette tips should be collected in a designated, clearly labeled hazardous waste bag. For sharps like needles and broken glass, use a puncture-resistant sharps container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a compatible, leak-proof container with a screw-on cap. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste program.

    • Aqueous solutions should not be disposed of down the drain unless specifically authorized by your environmental health and safety (EHS) department.

  • Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. After rinsing, the container can often be disposed of as regular lab glass or plastic, but confirm this with your institution's guidelines.

2. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name ("this compound") and a clear description of the contents, including any solvents present.

  • Indicate the date when the waste was first added to the container.

3. Storage of Hazardous Waste:

  • Store hazardous waste in a designated satellite accumulation area (SAA) that is under the control of the laboratory.

  • Ensure that incompatible wastes are segregated to prevent dangerous reactions. For instance, store acids and bases separately.

  • Liquid waste containers should be stored in secondary containment to capture any potential leaks.

4. Arranging for Waste Pickup:

  • Contact your institution's EHS or hazardous waste management department to schedule a pickup for the full waste containers.

  • Do not allow hazardous waste to accumulate in the laboratory for extended periods. Follow your institution's guidelines on maximum accumulation times and quantities.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, the synthesis of related drimane (B1240787) sesquiterpenoids, such as Mniopetal E, has been documented. These syntheses often involve multi-step chemical reactions, including key steps like intramolecular Diels-Alder reactions to form the core structure. Researchers working with this compound should develop detailed protocols that include safety and waste disposal considerations at each step.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G This compound Disposal Workflow cluster_0 This compound Disposal Workflow A This compound Waste Generated B Solid, Liquid, or Contaminated Material? A->B C Solid Waste (e.g., powder, contaminated gloves) B->C Solid D Liquid Waste (e.g., solutions) B->D Liquid E Contaminated Sharps (e.g., needles, broken glass) B->E Sharps F Collect in Labeled Hazardous Waste Bag C->F G Collect in Labeled, Compatible Liquid Waste Container D->G H Collect in Labeled Puncture-Proof Sharps Container E->H I Store in Designated Satellite Accumulation Area F->I G->I H->I J Request Pickup by EHS/Hazardous Waste Management I->J

References

Essential Safety and Operational Guide for Handling Mniopetal C

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety protocols and logistical procedures for the handling and disposal of Mniopetal C, a potent cytotoxic agent. Adherence to these guidelines is mandatory to ensure personnel safety and regulatory compliance in all research and development settings.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a highly toxic compound that poses significant health risks upon inhalation, ingestion, or dermal contact. All handling procedures must be conducted within a certified chemical fume hood or a Class II biological safety cabinet.

Quantitative Safety Data The following table summarizes critical exposure limits and recommended engineering controls for this compound.

ParameterValueUnitNotes
Occupational Exposure Limit (OEL) 2.5µg/m³8-hour time-weighted average (TWA)
Short-Term Exposure Limit (STEL) 10µg/m³15-minute TWA
Immediately Dangerous to Life/Health (IDLH) 0.5mg/m³
Primary Engineering Control < 0.1m/sMinimum fume hood face velocity
Glove Specification (Primary) Nitrile8+ milASTM D6319 rated, double-gloving required
Glove Specification (Secondary) Neoprene15+ milFor spill response or large quantities
Respirator Requirement N/ARequired only if engineering controls fail

Standard Operating Protocol: Handling and Preparation

This protocol details the step-by-step methodology for the safe handling and preparation of a this compound stock solution.

Experimental Protocol: Preparation of 10mM this compound in DMSO

  • Preparation: Before beginning, ensure the chemical fume hood is certified and functioning correctly. Decontaminate the work surface with a 70% ethanol (B145695) solution. Assemble all necessary materials: this compound powder, anhydrous DMSO, calibrated pipettes, sterile polypropylene (B1209903) tubes, and a vortex mixer.

  • Donning PPE: Don two pairs of nitrile gloves (8+ mil), a disposable lab coat, and ANSI Z87.1 compliant safety glasses. Ensure the lab coat sleeves are tucked into the outer gloves.

  • Weighing: Tare a clean, sterile microcentrifuge tube on a calibrated analytical balance inside the fume hood. Carefully weigh the required mass of this compound powder using a chemical-resistant spatula. Avoid generating airborne dust.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. Cap the tube securely.

  • Mixing: Vortex the solution for 60 seconds or until the this compound is completely dissolved. Visually inspect for any remaining particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, clearly labeled cryovials. Store immediately at -80°C in a designated and labeled freezer box.

  • Decontamination: All surfaces and equipment that came into contact with this compound must be decontaminated. Wipe surfaces with a 1:10 bleach solution, followed by a 70% ethanol wipe. Dispose of all contaminated disposables as hazardous chemical waste.

Disposal Plan

All waste contaminated with this compound is classified as hazardous chemical waste and must be segregated and disposed of according to institutional and federal regulations.

  • Solid Waste: Contaminated gloves, lab coats, pipette tips, and tubes must be placed in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty yellow bag.

  • Liquid Waste: Unused stock solutions and contaminated aqueous solutions must be collected in a sealed, shatter-resistant hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste: Needles or scalpels contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical use.

Workflow and Safety Relationships

The following diagram illustrates the required workflow for safely handling this compound, from initial receipt to final disposal.

Mniopetal_C_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Disposal & Decontamination Phase PPE 1. Don Full PPE FumeHood 2. Prepare Fume Hood PPE->FumeHood Weigh 3. Weigh Compound FumeHood->Weigh Dissolve 4. Dissolve & Mix Weigh->Dissolve Experiment 5. Perform Experiment Dissolve->Experiment Decon 6. Decontaminate Surfaces Experiment->Decon Waste 7. Segregate Waste Decon->Waste StoreWaste 8. Store Hazardous Waste Waste->StoreWaste Doff 9. Doff PPE StoreWaste->Doff

Caption: Workflow for safe handling of this compound.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.